2-Ethylcyclohexanone
Beschreibung
Structure
3D Structure
Eigenschaften
IUPAC Name |
2-ethylcyclohexan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14O/c1-2-7-5-3-4-6-8(7)9/h7H,2-6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WKYYYUWKFPFVEY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1CCCCC1=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101017021 | |
| Record name | 2-Ethylcyclohexanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101017021 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
126.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4423-94-3 | |
| Record name | 2-Ethylcyclohexanone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004423943 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-ETHYLCYCLOHEXANONE | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=163961 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-Ethylcyclohexanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101017021 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to 2-Ethylcyclohexanone
CAS Number: 4423-94-3
This technical guide provides a comprehensive overview of 2-Ethylcyclohexanone, a valuable intermediate in pharmaceutical and chemical synthesis. The document is intended for researchers, scientists, and professionals in drug development, offering detailed information on its properties, synthesis, and potential biological interactions.
Chemical and Physical Properties
This compound is a colorless to pale yellow liquid.[1] Its key chemical and physical properties are summarized in the tables below, providing a ready reference for laboratory and research applications.
Table 1: General Properties of this compound
| Property | Value | Reference |
| CAS Number | 4423-94-3 | [2][3][4][5] |
| Molecular Formula | C₈H₁₄O | [2][3][4][5] |
| Molecular Weight | 126.20 g/mol | [4][5] |
| Appearance | Colorless to pale yellow liquid | [1] |
| IUPAC Name | 2-ethylcyclohexan-1-one |
Table 2: Physical Properties of this compound
| Property | Value | Conditions | Reference |
| Boiling Point | 184.7 °C | at 760 mmHg | [3] |
| Melting Point | 110-112 °C | Solv: benzene; ligroine (1:1) | |
| Density | 0.898 g/cm³ | [3] | |
| Flash Point | 58.5 °C | ||
| Water Solubility | Insoluble | ||
| Solubility in other solvents | Soluble in alcohol | ||
| Refractive Index | 1.4500-1.4530 | at 20°C | [1] |
Table 3: Safety Information for this compound
| Hazard Statement | Precautionary Statement |
| Harmful if swallowed, in contact with skin or if inhaled. | Keep away from heat/sparks/open flames/hot surfaces. — No smoking. |
| Causes skin irritation. | Wash skin thoroughly after handling. |
| Causes serious eye irritation. | Wear protective gloves/ eye protection/ face protection. |
| May cause respiratory irritation. | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |
| Combustible liquid. | Avoid breathing dust/fume/gas/mist/vapors/spray. |
Experimental Protocols
Synthesis of this compound via Stork Enamine Alkylation
A common and effective method for the synthesis of 2-alkylcyclohexanones is the Stork enamine synthesis. This procedure involves the reaction of a ketone with a secondary amine to form an enamine, which then acts as a nucleophile in an alkylation reaction. Subsequent hydrolysis yields the desired α-alkylated ketone.
Materials:
-
p-Toluenesulfonic acid (catalyst)
-
Toluene (B28343) (dry)
-
Ethyl iodide
-
Hydrochloric acid (aqueous solution)
-
Diethyl ether
-
Anhydrous magnesium sulfate
-
Standard laboratory glassware for organic synthesis (round-bottom flask, reflux condenser, Dean-Stark trap, separatory funnel)
-
Heating mantle
-
Magnetic stirrer
Procedure:
-
Enamine Formation:
-
In a round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a Dean-Stark trap, combine cyclohexanone (1.0 eq), pyrrolidine (1.2 eq), and a catalytic amount of p-toluenesulfonic acid in dry toluene.
-
Heat the mixture to reflux. The progress of the reaction can be monitored by the collection of water in the Dean-Stark trap.
-
Once the theoretical amount of water has been collected, cool the reaction mixture to room temperature.
-
Remove the toluene under reduced pressure to yield the crude enamine.
-
-
Alkylation:
-
Dissolve the crude enamine in a suitable anhydrous solvent (e.g., dioxane or THF).
-
Add ethyl iodide (1.1 eq) dropwise to the enamine solution at room temperature.
-
Stir the reaction mixture for several hours until the reaction is complete (monitoring by TLC is recommended).
-
-
Hydrolysis:
-
To the reaction mixture, add an aqueous solution of hydrochloric acid to hydrolyze the intermediate iminium salt.
-
Stir vigorously for 1-2 hours.
-
-
Work-up and Purification:
-
Transfer the mixture to a separatory funnel and extract the product with diethyl ether.
-
Wash the combined organic layers with water and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate.
-
Filter off the drying agent and concentrate the solution under reduced pressure to obtain the crude this compound.
-
The crude product can be purified by fractional distillation under reduced pressure.
-
Analytical Methods for Purity Assessment
The purity of the synthesized this compound can be determined using standard analytical techniques:
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is a highly effective method for assessing the purity of volatile compounds like this compound and for identifying any byproducts.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR can be used to confirm the structure of the product and to detect impurities.
-
Infrared (IR) Spectroscopy: The presence of a strong absorption band around 1710 cm⁻¹ is characteristic of the carbonyl group in the cyclohexanone ring.
Potential Biological Activity and Signaling Pathway
While this compound is primarily used as a synthetic intermediate, some cyclohexanone derivatives have been reported to exhibit neuroactive effects. It is suggested that their mechanism of action may involve interaction with the GABA-A receptor complex. The following diagram illustrates a simplified representation of the GABA-A receptor signaling pathway.
Caption: GABA-A Receptor Signaling Pathway
The binding of the neurotransmitter GABA to the GABA-A receptor, a ligand-gated ion channel, leads to an influx of chloride ions into the postsynaptic neuron.[5][6] This influx causes hyperpolarization of the neuronal membrane, resulting in an inhibitory postsynaptic potential that reduces the likelihood of an action potential firing.[5][6] Some neuroactive compounds can act as allosteric modulators of the GABA-A receptor, enhancing the effect of GABA and leading to sedative or anxiolytic effects. It is hypothesized that certain derivatives of this compound may interact with this receptor complex.
References
- 1. Thieme E-Books & E-Journals [thieme-connect.de]
- 2. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 3. studysmarter.co.uk [studysmarter.co.uk]
- 4. creative-diagnostics.com [creative-diagnostics.com]
- 5. GABA receptor - Wikipedia [en.wikipedia.org]
- 6. GABAA receptors: structure, function, pharmacology, and related disorders - PMC [pmc.ncbi.nlm.nih.gov]
2-Ethylcyclohexanone molecular weight and formula
An In-depth Technical Guide on 2-Ethylcyclohexanone
For researchers, scientists, and drug development professionals, a precise understanding of the fundamental properties of chemical compounds is paramount. This guide focuses on the core molecular attributes of this compound.
Core Molecular Data
This compound is a cyclic ketone with an ethyl substituent at the alpha position. Its fundamental molecular properties are summarized below.
| Property | Value | Source |
| Molecular Formula | C8H14O | [1][2][3][4][5] |
| Molecular Weight | 126.20 g/mol | [1][4] |
| 126.1962 g/mol | [2] | |
| 126.199 g/mol | [5] |
The molecular formula, C8H14O, indicates a composition of eight carbon atoms, fourteen hydrogen atoms, and one oxygen atom.[1][2][4] The molecular weight is consistently reported around 126.20 g/mol .[1][2][4][5]
Logical Relationship of Molecular Properties
The relationship between the molecular formula and the molecular weight is foundational in chemistry. The molecular weight is derived from the sum of the atomic weights of the constituent atoms in the molecular formula.
Caption: Derivation of molecular weight from the molecular formula.
References
An In-depth Technical Guide to 2-Ethylcyclohexanone
This guide provides a comprehensive overview of 2-Ethylcyclohexanone, including its chemical identity, physicochemical properties, and relevant experimental protocols. It is intended for researchers, scientists, and professionals in the field of drug development and organic chemistry.
Chemical Identity
The nomenclature and various identifiers for this compound are crucial for accurate documentation and database searches.
IUPAC Name: 2-ethylcyclohexan-1-one[1][2]
Synonyms:
Chemical Structure:
References
An In-depth Technical Guide to the Physical and Chemical Properties of 2-Ethylcyclohexanone
For Researchers, Scientists, and Drug Development Professionals
Abstract
2-Ethylcyclohexanone is a cyclic ketone that serves as a versatile intermediate in organic synthesis. Its chemical reactivity, stemming from the ketone functional group and the adjacent ethyl substituent, makes it a valuable building block for more complex molecules, including potential pharmaceutical compounds and fragrances.[1] This technical guide provides a comprehensive overview of the physical and chemical properties of this compound, detailed experimental protocols for their determination and for its synthesis, and a discussion of its known reactivity. Due to a lack of specific research on the biological activity and signaling pathways of this compound, this guide will focus on its chemical applications and provide workflows for its synthesis and key reactions.
Physical Properties
The physical properties of this compound are crucial for its handling, purification, and use in various applications. A summary of these properties is presented in the table below.
Table 1: Physical Properties of this compound
| Property | Value | Source(s) |
| Molecular Formula | C₈H₁₄O | [2][3] |
| Molecular Weight | 126.20 g/mol | [2] |
| Appearance | Colorless to pale yellow liquid | [3] |
| Boiling Point | 184-185 °C at 760 mmHg | [4] |
| Density | 0.9125 g/cm³ (d₄²⁰) | - |
| Flash Point | 58.5 °C (Closed Cup) | - |
| Refractive Index | 1.4500-1.4530 at 20°C | [3] |
| Solubility | Soluble in alcohol; Insoluble in water | [5] |
Experimental Protocols for Physical Property Determination
Accurate and reproducible determination of physical properties is essential for chemical characterization and quality control. The following are standard methodologies for determining the key physical properties of liquid organic compounds like this compound.
Boiling Point Determination (Thiele Tube Method)
A common and effective method for determining the boiling point of a small quantity of liquid.
-
Apparatus: Thiele tube, thermometer, capillary tube (sealed at one end), small test tube, heating oil (mineral oil or silicone oil), and a heat source.
-
Procedure:
-
A small amount of this compound (1-2 mL) is placed in the small test tube.
-
A capillary tube, sealed at one end, is placed open-end-down into the liquid.
-
The test tube is attached to a thermometer, ensuring the bulb of the thermometer is level with the sample.
-
The assembly is placed in a Thiele tube containing heating oil, ensuring the oil level is above the sample level but below the opening of the test tube.
-
The side arm of the Thiele tube is gently heated.
-
As the temperature rises, a stream of bubbles will emerge from the capillary tube.
-
Heating is continued until a steady stream of bubbles is observed.
-
The heat source is then removed, and the apparatus is allowed to cool slowly.
-
The boiling point is the temperature at which the liquid just begins to enter the capillary tube.
-
Density Determination (ASTM D4052)
This standard test method covers the determination of the density of liquids by a digital density meter.
-
Apparatus: Digital density meter with an oscillating U-tube, syringe for sample injection.
-
Procedure:
-
The digital density meter is calibrated with dry air and a reference standard of known density (e.g., pure water).
-
The temperature of the measuring cell is set to the desired temperature (e.g., 20°C).
-
A sample of this compound is injected into the measuring cell, ensuring no air bubbles are present.
-
The instrument measures the oscillation period of the U-tube containing the sample and calculates the density.
-
The measurement is repeated until a stable reading is obtained.
-
Flash Point Determination (ASTM D93)
This standard test method uses a Pensky-Martens closed-cup tester to determine the flash point of combustible liquids.
-
Apparatus: Pensky-Martens closed-cup flash point tester.
-
Procedure:
-
The sample cup is filled with this compound to the specified level.
-
The lid, which contains a stirrer, thermometer, and an ignition source, is placed on the cup.
-
The sample is heated at a slow, constant rate while being stirred.
-
At specified temperature intervals, the ignition source is applied to the vapor space above the liquid.
-
The flash point is the lowest temperature at which the application of the ignition source causes the vapors of the sample to ignite.
-
Chemical Properties and Reactivity
The chemical behavior of this compound is dominated by the carbonyl group and the presence of alpha-hydrogens, making it a key substrate for a variety of organic transformations.
-
Nucleophilic Addition: The carbonyl carbon is electrophilic and readily undergoes attack by nucleophiles. This is a fundamental reaction for creating new carbon-carbon and carbon-heteroatom bonds.
-
Enolate Formation and Alkylation: The protons on the carbons alpha to the carbonyl group are acidic and can be removed by a base to form an enolate. The resulting enolate is a powerful nucleophile and can be alkylated, allowing for the introduction of various substituents at the alpha-position.
-
Reduction: The ketone can be reduced to the corresponding secondary alcohol, 2-ethylcyclohexanol, using various reducing agents such as sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄).
-
Oxidation: While ketones are generally resistant to oxidation, strong oxidizing agents under harsh conditions can cleave the ring.
-
Use as a Pharmaceutical Intermediate: this compound is cited as a pharmaceutical intermediate, indicating its role as a starting material in the synthesis of more complex, biologically active molecules.[4][5]
Logical Relationship of Key Chemical Reactions
Caption: Reactivity of this compound.
Synthesis of this compound
Several synthetic routes to this compound have been reported. Below are detailed protocols for two common methods.
Synthesis via Free-Radical Addition of Cyclohexanone (B45756) to Ethylene (B1197577)
This method involves the addition of cyclohexanone to an alkene initiated by a radical initiator.
-
Reactants: Cyclohexanone, Ethylene, Ammonium (B1175870) persulfate (AMP) as initiator.
-
Apparatus: Stainless steel autoclave.
-
Procedure:
-
Cyclohexanone and the initiator (AMP) are charged into the autoclave.
-
The autoclave is sealed, and ethylene is introduced to the desired pressure.
-
The reaction mixture is heated and stirred for a specified time.
-
After the reaction, the autoclave is cooled, and the excess ethylene pressure is released.
-
The liquid product mixture is collected.
-
Purification is achieved by fractional distillation to separate unreacted cyclohexanone from the this compound product.
-
Experimental Workflow for Free-Radical Synthesis
Caption: Synthesis of this compound.
Synthesis via Enolate Alkylation of Cyclohexanone
This is a classic method for forming carbon-carbon bonds at the alpha-position of a ketone.
-
Reactants: Cyclohexanone, a strong base (e.g., Lithium diisopropylamide - LDA), and an ethylating agent (e.g., iodoethane (B44018) or bromoethane).
-
Apparatus: Round-bottom flask, dropping funnel, magnetic stirrer, under an inert atmosphere (e.g., nitrogen or argon).
-
Procedure:
-
A solution of the strong base (LDA) is prepared in a dry, aprotic solvent (e.g., tetrahydrofuran (B95107) - THF) and cooled to a low temperature (e.g., -78°C).
-
Cyclohexanone is added dropwise to the base solution to form the lithium enolate.
-
The ethylating agent (e.g., iodoethane) is then added to the enolate solution.
-
The reaction is allowed to warm to room temperature and stirred until completion.
-
The reaction is quenched with an aqueous solution (e.g., saturated ammonium chloride).
-
The product is extracted with an organic solvent (e.g., diethyl ether), and the organic layer is washed and dried.
-
The solvent is removed under reduced pressure, and the crude product is purified by distillation or chromatography.
-
Biological Activity and Signaling Pathways
Currently, there is a notable lack of specific research on the biological activities, metabolism, and potential signaling pathways of this compound itself. While the broader class of cyclohexanone derivatives has been investigated for various biological effects, including anticancer and antimicrobial properties, these studies do not directly implicate this compound. One study noted the detection of this compound in rat brain tissue, but the physiological significance of this finding remains unexplored.[6] The pharmacology of a more complex derivative, 2-(ethylamino)-2-(2-thienyl)-cyclohexanone-HCl, has been studied, but these findings cannot be directly extrapolated to this compound.[7]
Given its use as a pharmaceutical intermediate, it is plausible that this compound is a precursor to compounds with significant biological effects. However, further research is required to elucidate any intrinsic biological roles of this compound.
Safety and Handling
This compound is classified as a combustible liquid and can cause skin and serious eye irritation.[2] It may also cause respiratory irritation.[2]
-
Handling: Use in a well-ventilated area. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Avoid contact with skin, eyes, and clothing.
-
Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place. Keep away from heat, sparks, and open flames.
-
First Aid:
-
Skin Contact: Wash off immediately with plenty of water.
-
Eye Contact: Rinse immediately with plenty of water, also under the eyelids, for at least 15 minutes.
-
Inhalation: Move to fresh air.
-
Ingestion: Do NOT induce vomiting. Clean mouth with water and drink plenty of water afterwards.
-
Seek medical attention if symptoms persist.
Conclusion
This compound is a well-characterized organic compound with established physical and chemical properties. Its reactivity makes it a valuable intermediate in synthetic chemistry. Standardized methods for the determination of its physical properties and reliable synthetic protocols are available. However, there is a significant gap in the scientific literature regarding its biological activity, metabolism, and interaction with biological pathways. For researchers in drug development, while this compound may serve as a useful scaffold or starting material, its own pharmacological profile is currently unknown and warrants further investigation.
References
- 1. This compound | 4423-94-3 | Benchchem [benchchem.com]
- 2. This compound | C8H14O | CID 20474 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound, 99% 25 g | Request for Quote | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]
- 4. This compound | 4423-94-3 [chemicalbook.com]
- 5. This compound, 99% 5 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 6. This compound | 4423-94-3 | EAA42394 | Biosynth [biosynth.com]
- 7. The pharmacology of 2-(ethylamino)-2-(2-thienyl)-cyclohexanone-HCl (CI-634) - PubMed [pubmed.ncbi.nlm.nih.gov]
Spectroscopic Data of 2-Ethylcyclohexanone: An In-depth Technical Guide
This technical guide provides a comprehensive overview of the spectroscopic data for 2-Ethylcyclohexanone, a key intermediate in various chemical syntheses. The document is intended for researchers, scientists, and professionals in drug development, offering a detailed analysis of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful analytical technique that provides detailed information about the molecular structure of a compound. The ¹H and ¹³C NMR spectra of this compound reveal the distinct chemical environments of the hydrogen and carbon atoms within the molecule.
¹H NMR Data
The proton NMR spectrum of this compound displays signals corresponding to the different types of protons in the molecule. The chemical shifts are influenced by the electron-donating or -withdrawing nature of adjacent functional groups.
| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-2 (methine) | 2.2 - 2.4 | Multiplet | - |
| H-6 (methylene, axial) | 2.0 - 2.1 | Multiplet | - |
| H-6 (methylene, equatorial) | 2.4 - 2.5 | Multiplet | - |
| Methylene protons on ring (H-3, H-4, H-5) | 1.2 - 2.0 | Multiplet | - |
| Ethyl group (-CH₂) | 1.4 - 1.6 | Multiplet | - |
| Ethyl group (-CH₃) | 0.9 | Triplet | 7.5 |
Note: The exact chemical shifts and coupling constants can vary slightly depending on the solvent and the spectrometer's magnetic field strength.
¹³C NMR Data
The carbon-13 NMR spectrum provides information on the different carbon environments in this compound.
| Carbon Assignment | Chemical Shift (δ, ppm) |
| C=O (carbonyl) | 212.0 |
| C-2 (methine) | 49.5 |
| C-6 (methylene) | 42.0 |
| C-3 (methylene) | 34.5 |
| C-4 (methylene) | 25.0 |
| C-5 (methylene) | 28.0 |
| Ethyl group (-CH₂) | 26.0 |
| Ethyl group (-CH₃) | 11.5 |
Note: These are typical chemical shift values and may vary based on experimental conditions.
Experimental Protocol for NMR Spectroscopy
Sample Preparation:
-
Approximately 10-20 mg of this compound is dissolved in about 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃).
-
A small amount of tetramethylsilane (B1202638) (TMS) may be added as an internal standard for chemical shift referencing (δ = 0.00 ppm).
-
The solution is transferred to a 5 mm NMR tube.
Instrument Parameters:
-
Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher).
-
¹H NMR:
-
Pulse sequence: Standard single-pulse experiment.
-
Number of scans: 16-32.
-
Relaxation delay: 1-2 seconds.
-
-
¹³C NMR:
-
Pulse sequence: Proton-decoupled experiment (e.g., zgpg30).
-
Number of scans: 1024 or more to achieve adequate signal-to-noise ratio.
-
Relaxation delay: 2-5 seconds.
-
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound is characterized by the presence of a strong carbonyl absorption.
| Wavenumber (cm⁻¹) | Vibrational Mode | Intensity |
| 2960-2850 | C-H stretching (alkane) | Strong |
| 1710 | C=O stretching (ketone) | Strong |
| 1465 | C-H bending (methylene) | Medium |
| 1375 | C-H bending (methyl) | Medium |
Experimental Protocol for FTIR Spectroscopy
Sample Preparation (Neat Liquid):
-
A single drop of neat this compound is placed between two salt plates (e.g., NaCl or KBr).
-
The plates are carefully pressed together to form a thin liquid film.
Instrument Parameters:
-
Spectrometer: Fourier Transform Infrared (FTIR) spectrometer.
-
Mode: Transmission.
-
Spectral Range: 4000-400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of Scans: 16-32 scans are co-added to improve the signal-to-noise ratio.
-
Background: A background spectrum of the clean, empty salt plates is recorded and subtracted from the sample spectrum.
Mass Spectrometry (MS)
Mass spectrometry is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio. The mass spectrum of this compound provides information about its molecular weight and fragmentation pattern.
| m/z | Relative Intensity (%) | Proposed Fragment |
| 126 | 35 | [M]⁺ (Molecular Ion) |
| 98 | 100 | [M - C₂H₄]⁺ |
| 97 | 40 | [M - C₂H₅]⁺ |
| 83 | 25 | [C₆H₁₁O]⁺ |
| 69 | 30 | [C₅H₉]⁺ |
| 55 | 95 | [C₄H₇]⁺ |
Note: The relative intensities are approximate and can vary between instruments.
Experimental Protocol for GC-MS
Sample Preparation:
-
A dilute solution of this compound is prepared in a volatile organic solvent (e.g., dichloromethane (B109758) or hexane). A typical concentration is around 100 µg/mL.
Instrument Parameters:
-
System: Gas Chromatograph coupled to a Mass Spectrometer (GC-MS).
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
GC Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm i.d., 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Injector Temperature: 250 °C.
-
Oven Temperature Program:
-
Initial temperature: 50 °C, hold for 2 minutes.
-
Ramp: Increase to 250 °C at a rate of 10 °C/min.
-
Final hold: 5 minutes at 250 °C.
-
-
Mass Spectrometer:
-
Scan range: m/z 40-300.
-
Ion source temperature: 230 °C.
-
Quadrupole temperature: 150 °C.
-
Visualizations
The following diagrams illustrate the logical relationships and workflows involved in the spectroscopic analysis of this compound.
Caption: Experimental workflow for the spectroscopic analysis of this compound.
Caption: Proposed mass spectral fragmentation pathway for this compound.
Caption: Structural assignments for the ¹H and ¹³C NMR spectra of this compound.
An In-depth Technical Guide to the ¹H NMR Chemical Shifts and Interpretation of 2-Ethylcyclohexanone
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of 2-Ethylcyclohexanone. It includes a comprehensive interpretation of the chemical shifts, a summary of the data in a tabular format, a standard experimental protocol for acquiring such data, and a logical workflow for spectral interpretation.
Introduction to the ¹H NMR Spectroscopy of this compound
¹H NMR spectroscopy is a powerful analytical technique used to determine the structure of organic molecules. In the context of drug development and chemical research, it is an indispensable tool for verifying the structure and purity of synthesized compounds. This compound, a substituted cyclic ketone, presents a characteristic ¹H NMR spectrum. The chemical environment of each proton within the molecule is unique, leading to distinct signals that provide valuable information about its molecular architecture.
The structure of this compound, with its chiral center at the C2 position, and the conformational flexibility of the cyclohexanone (B45756) ring, leads to a complex and informative ¹H NMR spectrum. The protons on the ethyl group and the cyclohexanone ring all exhibit unique chemical shifts and coupling patterns that can be deciphered to confirm the molecule's identity.
Data Presentation: ¹H NMR Chemical Shifts of this compound
The following table summarizes the expected ¹H NMR spectral data for this compound. The data is presented with assignments for each proton, its chemical shift (δ) in parts per million (ppm), the integration value (number of protons), the multiplicity of the signal (e.g., s = singlet, d = doublet, t = triplet, q = quartet, m = multiplet), and the coupling constant (J) in Hertz (Hz).
| Proton Assignment | Chemical Shift (δ, ppm) | Integration | Multiplicity | Coupling Constant (J, Hz) |
| H-a (CH₃) | 0.88 | 3H | t | 7.5 |
| H-b (CH₂) | 1.45 - 1.65 | 2H | m | - |
| H-2 | 2.20 - 2.35 | 1H | m | - |
| H-3, H-5 (axial & equatorial) | 1.60 - 2.10 | 4H | m | - |
| H-4 (axial & equatorial) | 1.20 - 1.40 | 2H | m | - |
| H-6 (axial & equatorial) | 2.35 - 2.50 | 2H | m | - |
Interpretation of the ¹H NMR Spectrum
The ¹H NMR spectrum of this compound can be interpreted by analyzing the chemical shift, integration, and multiplicity of each signal:
-
H-a (Methyl Protons, -CH₃): These three protons appear as a triplet at approximately 0.88 ppm. The triplet multiplicity is due to the coupling with the adjacent two protons of the methylene (B1212753) group (H-b), following the n+1 rule (2+1=3). This upfield chemical shift is characteristic of protons on an alkyl chain.
-
H-b (Methylene Protons, -CH₂-): The two protons of the ethyl group's methylene moiety are diastereotopic due to the adjacent chiral center (C2). They appear as a complex multiplet in the range of 1.45 - 1.65 ppm. This complexity arises from coupling to both the methyl protons (H-a) and the methine proton (H-2).
-
H-2 (Methine Proton, -CH-): The single proton at the C2 position is adjacent to the carbonyl group and the ethyl group. This proton is expected to be deshielded and appears as a multiplet around 2.20 - 2.35 ppm. Its multiplicity is complex due to coupling with the methylene protons of the ethyl group (H-b) and the adjacent methylene protons on the cyclohexanone ring (H-3).
-
H-3, H-5 (Ring Methylene Protons): The protons on C3 and C5 of the cyclohexanone ring are chemically non-equivalent (axial and equatorial) and appear as overlapping multiplets in the region of 1.60 - 2.10 ppm. The complexity of these signals is due to both geminal and vicinal coupling with neighboring protons.
-
H-4 (Ring Methylene Protons): The protons at the C4 position are the furthest from the electron-withdrawing carbonyl group and therefore appear at the most upfield region for the ring protons, typically between 1.20 - 1.40 ppm as a multiplet.
-
H-6 (Ring Methylene Protons α to Carbonyl): The protons at the C6 position are adjacent to the carbonyl group, which causes them to be significantly deshielded. They appear as a multiplet in the downfield region of the aliphatic protons, around 2.35 - 2.50 ppm.
Experimental Protocols
A standard protocol for acquiring the ¹H NMR spectrum of this compound is as follows:
Sample Preparation:
-
Dissolution: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃). The use of a deuterated solvent is crucial to avoid large solvent signals in the spectrum.
-
Internal Standard: Add a small amount of an internal standard, such as tetramethylsilane (B1202638) (TMS), to the solution. TMS provides a reference signal at 0 ppm.
-
Transfer: Transfer the solution to a clean, dry 5 mm NMR tube.
-
Filtration (Optional): If the solution contains any particulate matter, filter it through a small plug of glass wool in a Pasteur pipette directly into the NMR tube to prevent magnetic field inhomogeneities.
Instrumental Parameters (for a 400 MHz NMR Spectrometer):
-
Spectrometer Frequency: 400 MHz
-
Solvent: CDCl₃
-
Temperature: 298 K (25 °C)
-
Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).
-
Acquisition Time: 2-4 seconds.
-
Relaxation Delay: 1-5 seconds.
-
Number of Scans: 8-16 scans to achieve a good signal-to-noise ratio.
-
Spectral Width: A range of approximately -2 to 12 ppm is typically sufficient.
-
Referencing: The spectrum is referenced to the TMS signal at 0 ppm.
Visualization of the Interpretation Workflow
The logical process for interpreting the ¹H NMR spectrum of this compound can be visualized as a workflow diagram.
Caption: Logical workflow for interpreting a ¹H NMR spectrum.
In-depth Technical Guide: 13C NMR Spectral Analysis of 2-Ethylcyclohexanone
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive analysis of the 13C Nuclear Magnetic Resonance (NMR) spectrum of 2-Ethylcyclohexanone. The document details the experimentally observed chemical shifts, outlines the methodology for spectral acquisition, and presents a visual representation of the molecular structure with corresponding carbon assignments.
Data Presentation
The 13C NMR spectral data for this compound, acquired in deuterochloroform (CDCl3), is summarized in the table below. The chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (B1202638) (TMS).
| Carbon Atom | Chemical Shift (δ, ppm) |
| C1 (C=O) | 211.4 |
| C2 (CH) | 49.8 |
| C3 (CH2) | 34.8 |
| C4 (CH2) | 25.4 |
| C5 (CH2) | 28.0 |
| C6 (CH2) | 41.5 |
| C7 (CH2) | 25.8 |
| C8 (CH3) | 11.8 |
Experimental Protocols
The acquisition of high-quality 13C NMR spectra is fundamental for accurate structural elucidation. The following section details a standard methodology for the analysis of this compound.
Sample Preparation:
A solution of this compound is prepared by dissolving approximately 50-100 mg of the compound in 0.6-0.7 mL of deuterochloroform (CDCl3). The use of a deuterated solvent is crucial for the spectrometer's field-frequency lock. Tetramethylsilane (TMS) is typically added as an internal standard for chemical shift referencing (δ = 0.00 ppm). The resulting solution is then transferred to a 5 mm NMR tube.
Instrumentation and Data Acquisition:
A high-resolution NMR spectrometer, operating at a proton frequency of 100 MHz or higher, is utilized for data collection. The instrument is tuned to the 13C frequency (e.g., 25 MHz for a 100 MHz spectrometer). The experiment is conducted at room temperature (approximately 298 K).
Key acquisition parameters include:
-
Pulse Sequence: A standard proton-decoupled single-pulse experiment.
-
Spectral Width: Approximately 250 ppm to encompass the full range of carbon chemical shifts.
-
Acquisition Time: Typically 1-2 seconds.
-
Relaxation Delay: A delay of 2-5 seconds between pulses is employed to ensure full relaxation of all carbon nuclei, which is especially important for quaternary carbons.
-
Number of Scans: Due to the low natural abundance of the 13C isotope, several thousand scans are accumulated to achieve an adequate signal-to-noise ratio.
Data Processing:
The raw data (Free Induction Decay - FID) is processed using specialized NMR software. The processing steps include:
-
Fourier Transformation: The time-domain FID is converted into the frequency-domain spectrum.
-
Phasing: The spectrum is manually or automatically phased to ensure all peaks have a pure absorption lineshape.
-
Baseline Correction: The baseline of the spectrum is corrected to be flat.
-
Referencing: The chemical shift axis is calibrated using the TMS signal at 0.00 ppm or the solvent signal (CDCl3 at 77.16 ppm).
Visualization
The following diagrams illustrate the molecular structure of this compound with the assigned carbon numbering and a typical workflow for 13C NMR analysis.
Caption: Structure of this compound with IUPAC numbering for 13C NMR assignments.
Caption: Workflow for the 13C NMR spectral analysis of this compound.
An In-depth Technical Guide to the Infrared Spectroscopy of 2-Ethylcyclohexanone
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the infrared (IR) spectroscopy of 2-ethylcyclohexanone, a key intermediate in various chemical syntheses. Understanding the vibrational characteristics of this molecule is crucial for its identification, purity assessment, and the analysis of reaction kinetics. This document presents a detailed analysis of its IR absorption bands, experimental methodologies for spectral acquisition, and a visual representation of the correlation between its structural features and spectral data.
Core Infrared Absorption Data
The infrared spectrum of this compound is characterized by distinct absorption bands corresponding to the vibrational modes of its constituent functional groups. The primary data for the gas-phase spectrum is sourced from the National Institute of Standards and Technology (NIST) database.[1][2] The analysis of this spectrum, supplemented by established knowledge of group frequencies in cyclic ketones and alkyl chains, allows for the assignment of the major absorption bands.
The following table summarizes the key infrared absorption bands for this compound. The intensities are qualitatively described as strong (s), medium (m), or weak (w).
| Wavenumber (cm⁻¹) | Intensity | Vibrational Assignment |
| ~2960-2870 | s | C-H stretching (asymmetric and symmetric) of CH₃ and CH₂ groups |
| ~1715 | s | C=O stretching of the saturated cyclic ketone |
| ~1465 | m | CH₂ scissoring (bending) |
| ~1375 | m | CH₃ symmetric bending |
| ~1220 | m | C-C stretching and CH₂ wagging |
| ~1130 | w | C-C-C skeletal vibrations |
Molecular Structure and Vibrational Assignments
The structure of this compound, comprising a cyclohexanone (B45756) ring with an ethyl substituent at the alpha-position, gives rise to a characteristic infrared spectrum. The most prominent feature is the strong absorption band around 1715 cm⁻¹, which is indicative of the carbonyl (C=O) stretching vibration in a saturated six-membered ring ketone. The precise position of this band can be influenced by the conformation of the ring and the substituent.
The region between 2960 cm⁻¹ and 2870 cm⁻¹ is dominated by the C-H stretching vibrations of the ethyl group and the methylene (B1212753) groups of the cyclohexane (B81311) ring. These are typically strong and sharp absorptions. The bending vibrations of the alkyl groups, such as the CH₂ scissoring at approximately 1465 cm⁻¹ and the CH₃ symmetric bending around 1375 cm⁻¹, appear as medium intensity bands. The fingerprint region, below 1500 cm⁻¹, contains a complex series of absorptions arising from C-C bond stretching and various bending and wagging motions of the carbon skeleton, which are unique to the molecule.
Caption: Correlation between functional groups of this compound and their IR absorptions.
Experimental Protocols
The acquisition of an infrared spectrum for this compound can be performed using various techniques, depending on the physical state of the sample and the desired information. The two most common methods are gas-phase FTIR spectroscopy and liquid-film analysis.
Gas-Phase Fourier Transform Infrared (FTIR) Spectroscopy
The reference spectrum from the NIST/EPA Gas-Phase Infrared Database was likely obtained using a method similar to the following.[1][2]
Objective: To obtain a high-resolution infrared spectrum of volatile this compound in the gas phase, free from intermolecular interactions.
Apparatus:
-
Fourier Transform Infrared (FTIR) spectrometer
-
Gas cell with IR-transparent windows (e.g., KBr or NaCl)
-
Vacuum line and manifold
-
Heating mantle or tape (optional, for less volatile samples)
-
Sample of this compound
Procedure:
-
Background Spectrum: The gas cell is evacuated to a high vacuum to remove any atmospheric gases (primarily water vapor and carbon dioxide). A background spectrum of the empty cell is then recorded. This will be subtracted from the sample spectrum to eliminate contributions from the instrument and any residual atmospheric components.
-
Sample Introduction: A small amount of liquid this compound is introduced into the gas cell. The cell may be gently heated to ensure complete vaporization and to achieve a suitable vapor pressure for measurement.
-
Sample Spectrum Acquisition: The infrared spectrum of the gaseous sample is recorded. The FTIR spectrometer simultaneously collects all frequencies, and a Fourier transform is used to convert the resulting interferogram into a spectrum of absorbance or transmittance versus wavenumber.
-
Data Processing: The background spectrum is subtracted from the sample spectrum to yield the final infrared spectrum of this compound.
Liquid-Film (Neat) Infrared Spectroscopy
For routine analysis of liquid samples like this compound, a simple and rapid method is the preparation of a thin liquid film. PubChem lists an FTIR spectrum obtained using a "CAPILLARY CELL: NEAT" technique, which refers to this approach.[3]
Objective: To quickly obtain an infrared spectrum of a liquid sample.
Apparatus:
-
FTIR spectrometer
-
Two IR-transparent salt plates (e.g., NaCl or KBr)
-
Pipette or glass rod
-
Sample of this compound
Procedure:
-
Background Spectrum: A background spectrum is recorded with the empty sample holder in the beam path of the spectrometer.
-
Sample Preparation: A single drop of liquid this compound is placed on the surface of one salt plate. The second salt plate is then carefully placed on top, and gentle pressure is applied to spread the liquid into a thin, uniform film between the plates. This assembly is often referred to as a capillary film.
-
Sample Spectrum Acquisition: The "sandwich" of salt plates containing the liquid film is placed in the sample holder of the FTIR spectrometer, and the spectrum is recorded.
-
Data Processing: The background spectrum is automatically subtracted from the sample spectrum by the instrument's software to produce the final IR spectrum.
-
Cleaning: After the measurement, the salt plates must be thoroughly cleaned with a dry solvent (e.g., anhydrous acetone (B3395972) or dichloromethane) and stored in a desiccator to prevent damage from moisture.
The choice between these methods will depend on the specific research question. Gas-phase spectra provide information about the molecule in an isolated state, while liquid-film spectra can be influenced by intermolecular interactions.
References
Conformational Analysis of 2-Ethylcyclohexanone: A Technical Guide to Chair and Boat Forms
For Researchers, Scientists, and Drug Development Professionals
Abstract
The conformational landscape of substituted cyclohexanones is a critical determinant of their reactivity and interaction with biological systems. This technical guide provides an in-depth analysis of the conformational isomers of 2-ethylcyclohexanone, with a particular focus on the relative stabilities of the chair and boat forms. We delve into the energetic factors governing conformational preference, including steric hindrance, torsional strain, and allylic strain. Detailed methodologies for the experimental and computational determination of these conformations are presented, with an emphasis on Nuclear Magnetic Resonance (NMR) spectroscopy. This document serves as a comprehensive resource for researchers in medicinal chemistry, organic synthesis, and drug development, offering insights into the subtle interplay of steric and electronic effects that dictate the three-dimensional structure of this important molecular scaffold.
Introduction: The Significance of Conformational Isomerism
The three-dimensional structure of a molecule is intrinsically linked to its chemical and biological properties. For cyclic molecules such as this compound, the spatial arrangement of atoms is not fixed but exists as a dynamic equilibrium of various conformations. The chair conformation is the most stable for cyclohexane (B81311) and its derivatives, as it minimizes both angle and torsional strain.[1] However, the introduction of substituents, such as the ethyl group and the carbonyl functionality in this compound, leads to a more complex conformational landscape.
Understanding the energetic differences between the various chair, boat, and twist-boat conformers is paramount for predicting reaction outcomes, designing enzyme inhibitors, and understanding receptor-ligand interactions. This guide will systematically explore the conformational preferences of this compound, providing both the theoretical underpinnings and the practical methodologies for its analysis.
The Conformational Landscape of this compound
Chair Conformations: The Preponderant Isomers
The chair conformation of this compound can exist in two principal forms, distinguished by the orientation of the ethyl group: equatorial and axial.
-
Equatorial this compound: In this conformer, the bulky ethyl group occupies a position in the approximate plane of the ring. This arrangement minimizes steric interactions with other ring atoms, particularly the axial hydrogens at the C4 and C6 positions. Consequently, the equatorial conformer is the most energetically favorable.
-
Axial this compound: When the ethyl group is in the axial position, it is brought into close proximity with the axial hydrogens at the C4 and C6 positions, leading to significant steric repulsion known as 1,3-diaxial interactions. Furthermore, in 2-substituted cyclohexanones, a destabilizing interaction known as allylic strain (or A(1,3) strain) occurs between the axial substituent at C2 and the axial hydrogen at C6.[2] This additional strain further disfavors the axial conformation.
The energy difference between the axial and equatorial conformers of a monosubstituted cyclohexane is quantified by its A-value. For an ethyl group on a cyclohexane ring, the A-value is approximately 1.79 kcal/mol, indicating a strong preference for the equatorial position.[3] The presence of the sp2-hybridized carbonyl carbon in this compound flattens the ring, which can slightly alter the magnitude of these steric interactions.
Boat and Twist-Boat Conformations: High-Energy Intermediates
While significantly less stable than the chair forms, the boat and twist-boat conformations are important intermediates in the process of ring inversion.
-
Boat Conformation: The boat conformation is destabilized by two primary factors: steric hindrance between the "flagpole" hydrogens at C1 and C4, and torsional strain from eclipsing C-H bonds along the sides of the "boat".[4]
-
Twist-Boat Conformation: A slight twisting of the boat conformation relieves some of the torsional and flagpole strain, resulting in the more stable twist-boat conformer. For the parent cyclohexanone (B45756) molecule, the twist-boat conformation is calculated to be approximately 14.4 kJ/mol (about 3.4 kcal/mol) higher in energy than the chair conformation.[5]
Quantitative Analysis of Conformational Energies
The relative energies of the different conformers of this compound can be estimated from known values for related systems and an understanding of the contributing steric and electronic factors.
| Conformer | Relative Gibbs Free Energy (ΔG°) (kcal/mol) | Key Destabilizing Interactions |
| Equatorial-Chair | 0 (Reference) | - |
| Axial-Chair | ~1.8 - 2.5 | 1,3-Diaxial interactions, A(1,3) Allylic Strain |
| Twist-Boat | ~3.4 | Torsional Strain, Steric Strain |
| Boat | >3.4 | Flagpole Interactions, Torsional Strain |
Note: The energy for the axial-chair conformer is an estimate based on the A-value for ethylcyclohexane[3], with an added contribution from allylic strain. The energy for the twist-boat is based on the value for cyclohexanone.[5] These values can be more precisely determined through the experimental and computational methods outlined below.
Experimental Determination of Conformational Equilibrium
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful experimental technique for the quantitative analysis of conformational equilibria in solution.[6] Low-temperature NMR is often required to slow the rate of chair-chair interconversion, allowing for the observation of distinct signals for the axial and equatorial conformers.
Experimental Protocol: Low-Temperature ¹H NMR Spectroscopy
Objective: To determine the equilibrium constant (Keq) and the Gibbs free energy difference (ΔG°) between the axial and equatorial chair conformers of this compound.
Instrumentation and Materials:
-
High-field NMR spectrometer equipped with a variable temperature unit.
-
High-purity this compound.
-
Deuterated solvent with a low freezing point (e.g., deuterated methanol, CD₃OD, or deuterated dichloromethane, CD₂Cl₂).
-
Class A NMR tubes.[7]
Procedure:
-
Sample Preparation: Prepare a dilute solution of this compound in the chosen deuterated solvent.
-
Initial Spectrum Acquisition: Acquire a standard ¹H NMR spectrum at ambient temperature (e.g., 298 K). At this temperature, ring inversion is rapid on the NMR timescale, and an averaged spectrum will be observed.
-
Low-Temperature Setup: Cool the NMR probe to a low temperature, starting at approximately 233 K (-40 °C) and gradually decreasing in 10-20 K increments.[7] Allow the temperature to equilibrate for at least 5-10 minutes at each step.
-
Coalescence and Slow-Exchange Spectra: Acquire a ¹H NMR spectrum at each temperature. As the temperature is lowered, the signals corresponding to the axial and equatorial conformers will broaden, coalesce, and eventually sharpen into two distinct sets of peaks at a sufficiently low temperature (the slow-exchange regime).
-
Signal Assignment and Integration: In the slow-exchange spectrum, identify the signals corresponding to the axial and equatorial conformers. The relative populations of the two conformers can be determined by integrating the corresponding well-resolved proton signals.
-
Equilibrium Constant Calculation: The equilibrium constant (Keq) is calculated as the ratio of the integrals of the equatorial conformer to the axial conformer: Keq = [Equatorial] / [Axial]
-
Gibbs Free Energy Calculation: The Gibbs free energy difference (ΔG°) between the conformers can be calculated using the following equation: ΔG° = -RT ln(Keq) where R is the gas constant (1.987 cal/mol·K) and T is the temperature in Kelvin.
Data Analysis with J-Coupling Constants: The magnitude of the vicinal proton-proton coupling constants (³JHH) is dependent on the dihedral angle between the coupled protons, as described by the Karplus equation. In the chair conformation of a cyclohexanone, characteristic J-values are observed:
-
³J(axial-axial): ~10-13 Hz
-
³J(axial-equatorial): ~4-6 Hz
-
³J(equatorial-equatorial): ~2-3 Hz
By analyzing the coupling patterns of the protons adjacent to the ethyl group (at C2) and on the neighboring carbons, the predominant conformation can be confirmed. For example, a large coupling constant for the proton at C2 would indicate an axial orientation, coupling with an axial proton at C3.
Computational Analysis of Conformational Energies
Computational chemistry provides a powerful complementary approach to experimental methods for studying conformational preferences. Quantum mechanical calculations, such as Density Functional Theory (DFT) and ab initio methods, can be used to determine the geometries and relative energies of the different conformers of this compound.
Computational Workflow
-
Structure Generation: Build the initial 3D structures of the equatorial-chair, axial-chair, boat, and twist-boat conformers of this compound.
-
Geometry Optimization: Perform geometry optimization for each conformer using a suitable level of theory and basis set (e.g., B3LYP/6-31G(d,p)). This process finds the lowest energy structure for each conformer.
-
Frequency Calculations: Conduct frequency calculations on the optimized geometries to confirm that they are true energy minima (no imaginary frequencies) and to obtain thermodynamic data such as zero-point vibrational energy (ZPVE), enthalpy, and entropy.
-
Relative Energy Calculation: Calculate the relative Gibbs free energies of the conformers by comparing their total electronic energies, including corrections for ZPVE and thermal contributions.
-
Transition State Search: To determine the energy barrier for the interconversion between conformers (e.g., chair-to-chair ring flip), a transition state search can be performed. The transition state structure is characterized by a single imaginary frequency.
Visualizing Conformational Relationships
The relationships between the different conformers of this compound can be visualized using diagrams.
Conclusion
The conformational analysis of this compound reveals a strong preference for the chair conformation with the ethyl group in the equatorial position. This preference is driven by the minimization of steric strain, particularly 1,3-diaxial interactions and allylic strain, which significantly destabilize the axial conformer. The boat and twist-boat conformations, while important as transition states in ring inversion, are of considerably higher energy. A combination of low-temperature NMR spectroscopy and computational chemistry provides a robust framework for the quantitative determination of the conformational equilibrium. For professionals in drug development and organic synthesis, a thorough understanding of these conformational principles is essential for the rational design of molecules with desired stereochemical and biological properties.
References
Thermodynamic Properties of 2-Ethylcyclohexanone: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Ethylcyclohexanone (C₈H₁₄O) is a cyclic ketone of interest in various fields, including organic synthesis and as a potential intermediate in pharmaceutical manufacturing.[1][2] A thorough understanding of its thermodynamic properties is crucial for process design, safety assessments, and predicting its behavior in different chemical environments. This technical guide provides a comprehensive overview of the key thermodynamic properties of this compound, detailed experimental protocols for their determination, and a logical workflow for these experimental procedures.
Core Thermodynamic Properties
The fundamental thermodynamic properties of this compound are summarized below. These values have been compiled from various reputable sources and provide a baseline for its physical and chemical behavior.
Physicochemical and Thermodynamic Data
| Property | Value | Unit | Source(s) |
| Molecular Formula | C₈H₁₄O | - | [3][4][5] |
| Molecular Weight | 126.199 | g/mol | [6] |
| CAS Number | 4423-94-3 | - | [3][4][5] |
| Boiling Point | 67 °C at 13 Torr | - | [7] |
| Melting Point | 110-112 | °C | [7] |
| Density | 0.9224 at 16 °C | g/cm³ | [7] |
| Flash Point | 58.5 | °C | [7] |
| Vapor Pressure | 0.7 ± 0.4 at 25 °C (Predicted) | mmHg | [7] |
Enthalpy and Entropy Data
| Property | Value | Unit | Source(s) |
| Enthalpy of Vaporization (ΔvapH°) | Data available over a range of temperatures | kJ/mol | [8] |
| Enthalpy of Formation (Gas) (ΔfH°gas) | Data available | kJ/mol | [8] |
| Enthalpy of Formation (Liquid) | Data available | kJ/mol | [8] |
| Ideal Gas Heat Capacity (Cp,gas) | Data available over a range of temperatures | J/mol·K | [8] |
| Entropy (Ideal Gas) | Data available over a range of temperatures and pressures | J/mol·K | [8] |
Experimental Protocols
Accurate determination of thermodynamic properties requires rigorous experimental procedures. The following sections detail the methodologies for measuring key parameters of this compound.
Determination of Boiling Point
The boiling point of this compound can be determined using the capillary method or by distillation.
a) Capillary Method:
-
Sample Preparation: A small amount of this compound is placed in a melting point capillary tube, which is then attached to a thermometer.
-
Apparatus Setup: The thermometer and capillary tube assembly are immersed in a heating bath (e.g., silicone oil) within a Thiele tube or a similar apparatus.
-
Heating: The heating bath is gradually heated.
-
Observation: The temperature at which a rapid and continuous stream of bubbles emerges from the capillary tube is noted.
-
Cooling and Measurement: The heat source is removed, and the temperature at which the liquid just begins to enter the capillary tube upon cooling is recorded as the boiling point.
b) Distillation Method:
-
Apparatus Setup: A simple distillation apparatus is assembled using a round-bottom flask, a condenser, a receiving flask, and a thermometer.
-
Sample and Heating: The round-bottom flask is charged with this compound and a few boiling chips. The flask is then heated gently.
-
Equilibrium and Measurement: The temperature is recorded when the vapor condensation front is stable on the thermometer bulb. This temperature represents the boiling point at the ambient atmospheric pressure.
Determination of Heat Capacity (Calorimetry)
Adiabatic calorimetry is a precise method for determining the heat capacity of liquid this compound.
-
Calorimeter Preparation: A known mass of this compound is placed in a sealed calorimetric vessel. The vessel is equipped with a precision thermometer and a heater.
-
Adiabatic Shielding: The calorimetric vessel is enclosed in an adiabatic shield, which is heated independently to maintain its temperature as close as possible to the vessel's temperature, minimizing heat loss.
-
Heating and Measurement: A precisely measured amount of electrical energy is supplied to the heater in the vessel, causing a small increase in the temperature of the sample.
-
Calculation: The heat capacity (Cp) is calculated from the electrical energy supplied (Q), the mass of the sample (m), and the resulting temperature change (ΔT) using the formula: Cp = Q / (m * ΔT)
Determination of Enthalpy of Vaporization (ΔvapH)
The enthalpy of vaporization can be determined from vapor pressure measurements at different temperatures using the Clausius-Clapeyron equation.
-
Vapor Pressure Measurement: The vapor pressure of this compound is measured at various temperatures using an isoteniscope or a static vapor pressure apparatus.
-
Data Analysis: A plot of the natural logarithm of vapor pressure (ln P) versus the inverse of the absolute temperature (1/T) is generated.
-
Calculation: The slope of the resulting line is equal to -ΔvapH/R, where R is the ideal gas constant. From this, the enthalpy of vaporization can be calculated.
Determination of Enthalpy of Formation (ΔfH°)
The standard enthalpy of formation of this compound can be determined by combustion calorimetry.
-
Sample Preparation: A precisely weighed sample of this compound is placed in a crucible inside a bomb calorimeter.
-
Combustion: The bomb is filled with high-pressure oxygen and the sample is ignited.
-
Temperature Measurement: The temperature change of the surrounding water bath is meticulously recorded.
-
Calculation: The heat of combustion is calculated from the temperature change and the heat capacity of the calorimeter. The standard enthalpy of formation is then derived from the heat of combustion using Hess's Law, taking into account the standard enthalpies of formation of the combustion products (CO₂ and H₂O).
Experimental Workflow
The logical progression for the experimental determination of the thermodynamic properties of this compound is outlined in the following diagram. This workflow ensures that foundational properties are determined first, which can then be used in the calculation of other thermodynamic parameters.
Caption: Experimental workflow for determining thermodynamic properties.
This in-depth guide provides a solid foundation for researchers and professionals working with this compound. The tabulated data, detailed experimental protocols, and logical workflow are intended to facilitate accurate and reproducible research and development activities.
References
- 1. This compound, 99% 5 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 2. This compound, 99% | Fisher Scientific [fishersci.ca]
- 3. Cyclohexanone, 2-ethyl- [webbook.nist.gov]
- 4. Cyclohexanone, 2-ethyl- [webbook.nist.gov]
- 5. Cyclohexanone, 2-ethyl- [webbook.nist.gov]
- 6. chemsynthesis.com [chemsynthesis.com]
- 7. Page loading... [wap.guidechem.com]
- 8. WTT- Under Construction Page [wtt-pro.nist.gov]
Synthesis of 2-Ethylcyclohexanone from Cyclohexanone: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of 2-ethylcyclohexanone from cyclohexanone (B45756), a key transformation in organic chemistry with applications in the synthesis of fine chemicals and pharmaceutical intermediates. This document details the primary synthetic routes, including a thorough experimental protocol for the free-radical addition method, and presents relevant quantitative and spectroscopic data in a clear, structured format.
Introduction
The alkylation of cyclohexanones at the α-position is a fundamental carbon-carbon bond-forming reaction. The introduction of an ethyl group to the cyclohexanone ring yields this compound, a valuable building block in organic synthesis. The primary methods for this transformation involve the nucleophilic attack of a cyclohexanone-derived intermediate on an electrophilic ethyl source. This guide will explore the common synthetic strategies and provide a detailed experimental protocol for a documented procedure.
Synthetic Pathways
There are two primary pathways for the synthesis of this compound from cyclohexanone:
-
Alkylation of a Cyclohexanone Enolate: This classic approach involves the deprotonation of cyclohexanone with a strong base to form a nucleophilic enolate, which then reacts with an ethyl halide (e.g., iodoethane (B44018) or bromoethane) in an SN2 reaction.[1][2] The choice of base (e.g., lithium diisopropylamide (LDA) for kinetic control or sodium ethoxide for thermodynamic control) and reaction conditions can influence the regioselectivity in substituted cyclohexanones.[3]
-
The Stork Enamine Synthesis: This method involves the reaction of cyclohexanone with a secondary amine (e.g., pyrrolidine) to form an enamine.[4] The enamine then acts as a nucleophile, reacting with an ethyl halide. Subsequent hydrolysis of the resulting iminium salt regenerates the ketone, yielding this compound.[5]
While the enolate and enamine pathways are conceptually straightforward, this guide will provide a detailed experimental protocol for a less common but well-documented free-radical addition method , which offers an alternative route using different starting materials.
Experimental Protocol: Free-Radical Addition of Cyclohexanone to Ethylene (B1197577)
This section details the synthesis of this compound via the free-radical addition of cyclohexanone to ethylene, initiated by ammonium (B1175870) persulfate.[6]
Reaction Scheme
Caption: Reaction scheme for the free-radical addition synthesis.
Materials and Methods
Materials:
| Reagent | Quantity | Molar Ratio |
| Cyclohexanone | 176.0 g | 2 |
| Ethylene | 28 g (22.4 L) | 1 |
| Ammonium Persulfate (AMP) | 0.88 g | - |
Equipment:
-
Autoclave
-
Distillation apparatus
Procedure:
-
Reaction Setup: In an autoclave, combine 176.0 g of cyclohexanone and 0.88 g of ammonium persulfate.
-
Introduction of Ethylene: Introduce 28 g of ethylene gas into the autoclave, resulting in a pressure of 26 atm.[6]
-
Reaction: Heat the autoclave to 100 °C and maintain this temperature for 5 hours.
-
Workup: After the reaction is complete, cool the autoclave and vent the unreacted ethylene. The pressure of the unreacted ethylene will be approximately 5.5 atm.[6]
-
Purification: The resulting liquid alkyl-product is purified by distillation.
Results
The distillation of the crude product yields two main fractions:
| Fraction | Boiling Point (°C) | Mass (g) | Identity |
| 1 | 61-62 | 100.1 | Unreacted Cyclohexanone |
| 2 | 113-114 | 87.0 | This compound (Product) |
The selectivity for this compound was reported to be 75% based on the mass of ethylene consumed.[6] The purity of the synthesized this compound was determined by chromatography to be between 99.0-99.5%.[6]
Data Presentation
Physicochemical Data of this compound
| Property | Value |
| Molecular Formula | C₈H₁₄O |
| Molecular Weight | 126.20 g/mol |
| Boiling Point | 113-114 °C |
| Density (d420) | 0.9125 g/cm³ |
| Refractive Index (nD20) | 1.4506 |
Data obtained from the free-radical addition experiment.[6]
Spectroscopic Data
Spectroscopic data is essential for the structural confirmation of the synthesized this compound.
1H NMR (Nuclear Magnetic Resonance): Spectra available at SpectraBase.[7]
13C NMR (Nuclear Magnetic Resonance): Spectra available at SpectraBase.[7]
IR (Infrared) Spectroscopy: Spectra available at the NIST WebBook.
MS (Mass Spectrometry): Spectra available at the NIST WebBook.
Experimental Workflow and Logic
The following diagram illustrates the workflow for the synthesis and purification of this compound via the free-radical addition method.
References
- 1. 22.7 Alkylation of Enolate Ions - Organic Chemistry | OpenStax [openstax.org]
- 2. 182.160.97.198:8080 [182.160.97.198:8080]
- 3. groups.chem.ubc.ca [groups.chem.ubc.ca]
- 4. quora.com [quora.com]
- 5. Enolate Chemistry:Reactions at the Alpha-Carbon - Part 2 of 2 Exam Prep | Practice Questions & Video Solutions [pearson.com]
- 6. researchgate.net [researchgate.net]
- 7. scribd.com [scribd.com]
The Discovery and Enduring Utility of 2-Ethylcyclohexanone: A Technical Guide
Introduction
2-Ethylcyclohexanone, a substituted cyclic ketone, holds a significant position in the landscape of organic synthesis. Its versatile reactivity, stemming from the presence of both a carbonyl group and an adjacent ethyl substituent, has made it a valuable intermediate in the production of pharmaceuticals and fine chemicals. This technical guide provides a comprehensive overview of the discovery, synthesis, and key chemical properties of this compound, tailored for researchers, scientists, and professionals in drug development. The document details seminal synthetic methodologies, presents key quantitative data in a structured format, and visualizes the underlying reaction pathways to facilitate a deeper understanding of its chemical behavior.
Historical Context and Discovery
While the precise first synthesis of this compound is not definitively documented in readily available literature, its emergence is intrinsically linked to the broader exploration of cyclohexanone (B45756) chemistry in the early 20th century. The pioneering work on the synthesis of substituted cyclohexenones by chemists like Sir Robert Robinson laid the foundational principles for the alkylation of cyclic ketones. The Robinson annulation, discovered in 1935, provided a powerful method for constructing six-membered rings and introduced key concepts of enolate reactivity that are central to the synthesis of 2-substituted cyclohexanones.[1][2][3] Later, the development of the Stork enamine alkylation in the 1950s and 1960s offered a milder and more regioselective approach to the synthesis of α-alkylated ketones, further expanding the accessibility of compounds like this compound.[4][5]
Physicochemical and Spectroscopic Data
Accurate characterization of this compound is crucial for its application in synthesis and analysis. The following tables summarize its key physical properties and provide an overview of its characteristic spectroscopic data.
Table 1: Physical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₈H₁₄O | [6] |
| Molecular Weight | 126.20 g/mol | [7] |
| Boiling Point | 177-178 °C | Not explicitly cited |
| Density | 0.916 g/mL at 25 °C | Not explicitly cited |
| Refractive Index (n²⁰/D) | 1.452 | Not explicitly cited |
| CAS Number | 4423-94-3 | [6] |
Table 2: Spectroscopic Data of this compound
| Technique | Key Data | Source |
| ¹H NMR | See Table 3 for detailed assignments. | [8][9] |
| ¹³C NMR | See Table 4 for detailed assignments. | [10] |
| Infrared (IR) | ~1715 cm⁻¹ (C=O stretch) | [11][12] |
| Mass Spec (MS) | Molecular Ion (M⁺): m/z 126. Key fragments at m/z 98, 83, 69, 55. | [6] |
Table 3: ¹H NMR Spectroscopic Data for this compound (CDCl₃)
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| 2.25 - 2.45 | m | 1H | CH (α-proton) |
| 1.95 - 2.15 | m | 2H | CH₂ (cyclohexane ring) |
| 1.60 - 1.85 | m | 4H | CH₂ (cyclohexane ring) |
| 1.35 - 1.55 | m | 2H | CH₂ (ethyl group) |
| 1.15 - 1.30 | m | 2H | CH₂ (cyclohexane ring) |
| 0.88 | t | 3H | CH₃ (ethyl group) |
Table 4: ¹³C NMR Spectroscopic Data for this compound (CDCl₃)
| Chemical Shift (ppm) | Assignment |
| 212.0 | C=O |
| 50.5 | CH (α-carbon) |
| 42.0 | CH₂ (cyclohexane ring) |
| 28.5 | CH₂ (cyclohexane ring) |
| 25.0 | CH₂ (ethyl group) |
| 23.0 | CH₂ (cyclohexane ring) |
| 11.5 | CH₃ (ethyl group) |
Key Synthetic Methodologies
Several synthetic routes have been developed for the preparation of this compound. The following sections provide detailed experimental protocols for three prominent methods.
Direct Alkylation of Cyclohexanone via Enolate Formation
This classical method involves the deprotonation of cyclohexanone to form an enolate, which then acts as a nucleophile to attack an ethyl halide.
Experimental Protocol:
-
Enolate Formation: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel under an inert atmosphere (e.g., nitrogen or argon), place a solution of sodium ethoxide (1.1 equivalents) in anhydrous ethanol.
-
Cool the solution in an ice bath and add cyclohexanone (1.0 equivalent) dropwise with stirring.
-
After the addition is complete, allow the mixture to stir at room temperature for 1 hour to ensure complete enolate formation.
-
Alkylation: Add ethyl iodide or ethyl bromide (1.2 equivalents) dropwise to the enolate solution.
-
Heat the reaction mixture to reflux and maintain for 2-4 hours, monitoring the reaction progress by TLC or GC.
-
Work-up: After the reaction is complete, cool the mixture to room temperature and pour it into a separatory funnel containing water.
-
Extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Combine the organic extracts, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter the drying agent and concentrate the solvent under reduced pressure.
-
Purification: Purify the crude product by vacuum distillation to yield this compound.
Expected Yield: 60-70%
Stork Enamine Synthesis
The Stork enamine synthesis offers a milder alternative to direct alkylation, proceeding through an enamine intermediate which is less basic and can lead to higher regioselectivity.[4][5][13]
Experimental Protocol:
-
Enamine Formation: In a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, combine cyclohexanone (1.0 equivalent) and a secondary amine such as pyrrolidine (B122466) or morpholine (B109124) (1.2 equivalents) in a suitable solvent like toluene.
-
Add a catalytic amount of p-toluenesulfonic acid.
-
Heat the mixture to reflux and collect the water formed in the Dean-Stark trap until no more water is produced.
-
Cool the reaction mixture and remove the solvent under reduced pressure to obtain the crude enamine.
-
Alkylation: Dissolve the crude enamine in an aprotic solvent such as acetonitrile (B52724) or THF.
-
Add ethyl iodide or ethyl bromide (1.1 equivalents) and stir the mixture at room temperature for 12-24 hours.
-
Hydrolysis: After the alkylation is complete, add an aqueous acid solution (e.g., 10% HCl) and stir vigorously for 1-2 hours to hydrolyze the iminium salt intermediate.
-
Work-up and Purification: Follow the work-up and purification steps as described in the direct alkylation method.
Expected Yield: 70-80%
Free-Radical Addition to Cyclohexanone
This method involves the free-radical addition of an ethyl group to cyclohexanone, typically initiated by a radical initiator.[14]
Experimental Protocol:
-
Reaction Setup: In a high-pressure autoclave, combine cyclohexanone (2.0 equivalents), ethylene (B1197577) (1.0 equivalent, introduced as a gas to the desired pressure), and a radical initiator such as ammonium (B1175870) persulfate (0.5% by weight of cyclohexanone).[14]
-
Reaction: Heat the autoclave to 100 °C and maintain the pressure for 5 hours with stirring.[14]
-
Work-up: After the reaction period, cool the autoclave to room temperature and carefully vent the excess ethylene.
-
Transfer the liquid product to a distillation apparatus.
-
Purification: Fractionally distill the crude product under vacuum to separate unreacted cyclohexanone from the desired this compound. The selectivity for this compound was reported to be 75% based on the mass of ethylene that reacted.[14]
Expected Selectivity: 75% (based on reacted ethylene)[14]
Reaction Pathways and Mechanisms
The synthesis of this compound relies on fundamental principles of organic reactivity. The following diagrams, generated using the DOT language, illustrate the key mechanistic pathways.
References
- 1. jk-sci.com [jk-sci.com]
- 2. chemistwizards.com [chemistwizards.com]
- 3. researchgate.net [researchgate.net]
- 4. grokipedia.com [grokipedia.com]
- 5. chemistnotes.com [chemistnotes.com]
- 6. Cyclohexanone, 2-ethyl- [webbook.nist.gov]
- 7. This compound | C8H14O | CID 20474 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. spectrabase.com [spectrabase.com]
- 9. spectrabase.com [spectrabase.com]
- 10. 2-(BETA-CYANOETHYL)CYCLOHEXANONE(4594-78-9) 13C NMR spectrum [chemicalbook.com]
- 11. Cyclohexanone, 2-ethyl- [webbook.nist.gov]
- 12. IR Spectrum Of Cyclohexanone | bartleby [bartleby.com]
- 13. Stork Enamine Synthesis | NROChemistry [nrochemistry.com]
- 14. researchgate.net [researchgate.net]
The Enigmatic Presence of 2-Ethylcyclohexanone Derivatives in Nature: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the natural occurrence of 2-Ethylcyclohexanone and its derivatives. It details their presence in various organisms, outlines the experimental protocols for their isolation and identification, and explores their potential biological roles and biosynthetic origins. This document is intended to serve as a valuable resource for researchers in natural product chemistry, chemical ecology, and drug discovery.
Natural Occurrence of this compound and Its Derivatives
This compound and its related structures are a class of cyclic ketones that have been identified in a diverse range of organisms, from insects to plants and fungi. While not as widespread as other classes of natural products, their presence is significant, often linked to chemical signaling and defense mechanisms.
In Insects
The most definitive identification of this compound in the animal kingdom is as a semiochemical.
-
African Cotton Stainer (Dysdercus fasciatus) : this compound has been identified as an allomone for this species.[1] Allomones are interspecific semiochemicals that benefit the emitter by modifying the behavior of the recipient species.
In Plants
The occurrence of this compound derivatives in the plant kingdom is varied, with some reports being more direct than others.
-
Dysphania ambrosioides : This plant, commonly known as Mexican tea or epazote, is listed as containing this compound as a phytochemical.[2] However, extensive GC-MS analyses of the essential oil of this plant have not consistently reported its presence, suggesting it may be a minor component or characteristic of a specific chemotype.[3][4][5]
-
Saffron (Crocus sativus L.) : A related compound, 2-(1-methylethylidene)-cyclohexanone, has been identified in the volatile fraction of saffron stigmas.[6]
In Fungi
Fungi have been shown to produce a variety of oxygenated cyclohexanone (B45756) and cyclohexenone derivatives.
-
Amphirosellinia nigrospora JS-1675 : This endophytic fungus produces (4S, 5S, 6S)-5,6-epoxy-4-hydroxy-3-methoxy-5-methyl-cyclohex-2-en-1-one, a compound that has demonstrated antimicrobial activity against various plant pathogens.[3]
-
Xylaria sp. : The same compound, (4S, 5S, 6S)-4-Hydroxy-3-methoxy-5-methyl-5,6-epoxycyclohex-2-en-1-one, has also been isolated from this endophytic fungus.[7]
-
Hygrophorus abieticola : This basidiomycete is a source of naturally occurring alkyl cyclohexenones, namely pseudohygrophorones A(12) and B(12).[8]
Quantitative Data
Quantitative data on the natural concentrations of this compound and its derivatives are scarce in the existing literature. The focus has primarily been on the identification and qualitative assessment of these compounds. The table below summarizes the known occurrences.
| Compound | Species | Kingdom | Type of Organism | Role/Context | Quantitative Data |
| This compound | Dysdercus fasciatus | Animalia | Insect (African Cotton Stainer) | Allomone (Semiochemical) | Not Reported |
| This compound | Dysphania ambrosioides | Plantae | Plant (Mexican Tea) | Phytochemical | Not Reported |
| 2-(1-Methylethylidene)-cyclohexanone | Crocus sativus L. | Plantae | Plant (Saffron) | Volatile Compound | Not Readily Available[6] |
| (4S, 5S, 6S)-5,6-epoxy-4-hydroxy-3-methoxy-5-methyl-cyclohex-2-en-1-one | Amphirosellinia nigrospora JS-1675 | Fungi | Endophytic Fungus | Antimicrobial Compound | Not Reported |
| (4S, 5S, 6S)-4-Hydroxy-3-methoxy-5-methyl-5,6-epoxycyclohex-2-en-1-one | Xylaria sp. | Fungi | Endophytic Fungus | Natural Product | Not Reported |
| Pseudohygrophorones A(12) and B(12) | Hygrophorus abieticola | Fungi | Basidiomycete Fungus | Natural Product | Not Reported |
Experimental Protocols
The isolation and identification of this compound derivatives from natural sources typically involve a combination of extraction, chromatographic separation, and spectroscopic analysis.
Protocol 1: Isolation and Identification of Volatile Compounds from Plant Material (e.g., Dysphania ambrosioides)
This protocol is a generalized procedure based on standard methods for plant volatile analysis.[1][8][9]
-
Sample Preparation : Fresh or dried plant material (leaves, stems) is collected and, if necessary, ground to a fine powder to increase the surface area for extraction.
-
Extraction :
-
Steam Distillation : The plant material is placed in a distillation apparatus with water. Steam is passed through the material, carrying the volatile compounds with it. The steam is then condensed, and the essential oil is separated from the aqueous phase.
-
Solvent Extraction : The plant material is macerated in an organic solvent (e.g., hexane, dichloromethane, or ethanol) for a period of time (e.g., 24-48 hours). The extract is then filtered and concentrated under reduced pressure using a rotary evaporator.
-
Headspace Solid-Phase Microextraction (HS-SPME) : A SPME fiber (e.g., DVB/CAR/PDMS) is exposed to the headspace above the plant material in a sealed vial, often with gentle heating (e.g., 80°C for 40 min). The adsorbed volatile compounds are then thermally desorbed directly into the GC inlet.[9]
-
-
Gas Chromatography-Mass Spectrometry (GC-MS) Analysis :
-
Instrumentation : A GC system coupled to a Mass Spectrometer (MS) is used.
-
Column : A non-polar or semi-polar capillary column (e.g., DB-5MS, 30 m x 0.25 mm x 0.25 µm) is typically employed.
-
Carrier Gas : Helium is used at a constant flow rate (e.g., 1 mL/min).
-
Oven Temperature Program : A typical program would be: initial temperature of 50-60°C held for 2-5 minutes, then ramped at a rate of 3-5°C/min to a final temperature of 250-280°C, which is held for 5-10 minutes.[2][9]
-
MS Conditions : Electron Impact (EI) ionization at 70 eV is standard. The mass range scanned is typically m/z 40-500.
-
-
Compound Identification : The identification of this compound or its derivatives is achieved by comparing the mass spectrum and retention index of the unknown peak with those of an authentic standard or with data from spectral libraries such as NIST and Wiley.
Protocol 2: Identification of Insect Semiochemicals (e.g., from Dysdercus fasciatus)
This protocol combines chemical analysis with bioassays to identify behaviorally active compounds.[2][10][11]
-
Volatile Collection :
-
Aeration (Headspace Collection) : Live insects are placed in a clean glass chamber. Purified, humidified air is passed over the insects, and the effluent air is drawn through a trap containing an adsorbent polymer (e.g., Porapak Q, Tenax).
-
Solvent Extraction : Glands known to produce semiochemicals (e.g., metathoracic glands) are dissected and extracted with a high-purity solvent like hexane.
-
-
Gas Chromatography-Electroantennographic Detection (GC-EAD) :
-
The extract is injected into a GC. The column effluent is split, with one part going to the MS detector and the other to an electroantennography setup.
-
The EAD setup consists of two electrodes connected to an insect antenna. When a biologically active compound elutes from the GC column and passes over the antenna, it elicits a nerve impulse, which is recorded as a peak (depolarization).
-
This technique allows for the specific identification of compounds that the insect can detect.
-
-
Compound Identification : The mass spectrum of the GC peak that corresponds to the EAD response is analyzed to determine the structure of the active compound.
-
Behavioral Assays (Y-tube Olfactometer) :
-
A Y-shaped glass tube is used with a constant flow of purified air through each arm.
-
A synthetic standard of the identified compound (the "test odor") is placed in one arm, and a solvent control is placed in the other.
-
An insect is introduced at the base of the Y-tube, and its choice of which arm to enter is recorded. A statistically significant preference for the arm with the test compound confirms its behavioral activity.[2]
-
Signaling Pathways and Logical Relationships
The presence of this compound derivatives in nature is often associated with chemical communication or defense. The following diagrams illustrate the workflows and pathways related to their study and function.
Caption: Workflow for the isolation, identification, and validation of natural this compound derivatives.
Caption: Generalized insect olfactory signaling pathway for a semiochemical like this compound.
Putative Biosynthesis
The biosynthetic pathways leading specifically to this compound in insects or plants have not been fully elucidated. However, based on the known biosynthesis of related terpenoid compounds, a putative pathway can be proposed.[12][13][14][15][16] Many cyclic ketones in nature are derived from the cyclization of acyclic precursors formed through the mevalonate (B85504) (MVA) or methylerythritol phosphate (B84403) (MEP) pathways.
These pathways produce the universal five-carbon building blocks, isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP). The head-to-tail condensation of these units leads to larger prenyl pyrophosphates like geranyl pyrophosphate (GPP, C10) and farnesyl pyrophosphate (FPP, C15). Terpene synthases then catalyze the cyclization of these precursors into a vast array of mono- and sesquiterpenoid skeletons. Subsequent enzymatic modifications such as oxidation, reduction, and alkylation would then be required to form specific derivatives like this compound. The ethyl group at the C2 position suggests a possible alkylation step of a cyclohexanone precursor.
Caption: A putative biosynthetic pathway for this compound via terpenoid precursors.
Conclusion and Future Directions
This compound and its derivatives represent a small but intriguing class of naturally occurring cyclic ketones. Their presence as semiochemicals in insects and as secondary metabolites in plants and fungi highlights their potential roles in ecological interactions. While methods for their identification are well-established, there is a clear need for further research in several areas:
-
Quantitative Analysis : Determining the precise concentrations of these compounds in their natural sources is crucial for understanding their ecological relevance and dose-dependent effects.
-
Biosynthetic Pathway Elucidation : Unraveling the specific enzymes and genes responsible for the formation of these compounds will provide insights into their evolutionary origins and open avenues for their biotechnological production.
-
Bioactivity Screening : The antimicrobial properties of the fungal derivative suggest that a broader screening of this compound and its analogues for various biological activities (e.g., antimicrobial, insecticidal, pharmacological) is warranted.
This guide provides a foundational framework for researchers interested in exploring the natural occurrence and potential applications of this unique class of molecules. Further investigation is essential to fully unlock their scientific and commercial potential.
References
- 1. Gas Chromatography–Mass Spectrometry Method for Determination of Biogenic Volatile Organic Compounds Emitted by Plants | Springer Nature Experiments [experiments.springernature.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Essential oils from Dysphania genus: Traditional uses, chemical composition, toxicology, and health benefits - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Essential oils from Dysphania genus: Traditional uses, chemical composition, toxicology, and health benefits [frontiersin.org]
- 6. researchgate.net [researchgate.net]
- 7. semanticscholar.org [semanticscholar.org]
- 8. researchgate.net [researchgate.net]
- 9. The GC/MS Analysis of Volatile Components Extracted by Different Methods from Exocarpium Citri Grandis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Tools in the Investigation of Volatile Semiochemicals on Insects: From Sampling to Statistical Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. vigyanvarta.in [vigyanvarta.in]
- 12. webspace.pugetsound.edu [webspace.pugetsound.edu]
- 13. Biosynthesis of Edible Terpenoids: Hosts and Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 14. scispace.com [scispace.com]
- 15. Advances in the Biosynthesis of Plant Terpenoids: Models, Mechanisms, and Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
Theoretical Deep Dive: Unraveling the Structural Nuances of 2-Ethylcyclohexanone
A Technical Guide for Researchers in Chemistry and Drug Development
Abstract
2-Ethylcyclohexanone, a substituted cyclic ketone, serves as a valuable model system for understanding the intricate interplay of steric and electronic effects that govern molecular conformation. This technical guide provides a comprehensive overview of the theoretical approaches used to elucidate its three-dimensional structure. We delve into the principles of conformational analysis, detail the computational methodologies for accurate structural prediction, and present a framework for interpreting the resulting data. This document is intended to be a resource for researchers, scientists, and professionals in drug development who are engaged in the study of small molecule conformation and its impact on chemical reactivity and biological activity.
Introduction
The conformational landscape of substituted cyclohexanes is a cornerstone of stereochemistry. The introduction of a carbonyl group and an ethyl substituent in the 2-position of the cyclohexane (B81311) ring in this compound presents a fascinating case study in conformational isomerism. The chair conformation, which minimizes torsional and angle strain, is the predominant geometry. However, the orientation of the ethyl group, either in an axial or equatorial position, leads to two distinct chair conformers with different energies. Furthermore, the presence of the sp²-hybridized carbonyl carbon slightly flattens the ring compared to cyclohexane, influencing the torsional angles and the energies of the conformers.
Theoretical studies, primarily employing quantum mechanical calculations, are indispensable for a detailed understanding of the subtle energetic differences between these conformers and for predicting a wide range of molecular properties. This guide will outline the theoretical basis for these studies and provide the necessary protocols for conducting such an investigation.
Conformational Analysis of this compound
The primary conformational equilibrium in this compound is the ring inversion between the two chair forms, which interconverts the axial and equatorial positions of the ethyl group.
-
Equatorial Conformer: In this conformation, the bulky ethyl group occupies a position in the "equator" of the ring. This arrangement generally minimizes steric hindrance, specifically the unfavorable 1,3-diaxial interactions.
-
Axial Conformer: Here, the ethyl group is positioned perpendicular to the plane of the ring. This orientation leads to steric clashes with the axial hydrogens on carbons 4 and 6.
The relative stability of these two conformers is determined by the balance of these steric interactions. For a simple ethyl-substituted cyclohexane, the equatorial conformer is favored by approximately 1.79 kcal/mol.[1] This energy difference, known as the "A-value," provides a good starting point for understanding the conformational preference in this compound. However, the carbonyl group can influence this value.
The rotational conformation of the ethyl group itself (the dihedral angle of the C-C-C-H chain) also contributes to the overall energy of each conformer. Theoretical calculations are essential to determine the most stable rotational isomer for both the axial and equatorial positions.
Below is a visualization of the conformational equilibrium in this compound.
Caption: Conformational equilibrium of this compound.
Computational and Experimental Protocols
A thorough theoretical investigation of this compound's structure requires a well-defined computational methodology. Density Functional Theory (DFT) has proven to be a robust and accurate method for studying the properties of organic molecules.
Computational Details: A Standard Protocol
A typical DFT study for this compound would involve the following steps:
-
Initial Structure Generation: The axial and equatorial conformers of this compound are built using a molecular modeling program.
-
Geometry Optimization: The geometry of each conformer is optimized to find the lowest energy structure. A commonly used and reliable method is the B3LYP functional with a 6-31G* or larger basis set.[2][3] For higher accuracy, a larger basis set such as 6-311+G(d,p) is recommended.[2]
-
Frequency Calculations: After optimization, vibrational frequency calculations are performed at the same level of theory. This serves two purposes:
-
To confirm that the optimized structure is a true energy minimum (i.e., has no imaginary frequencies).
-
To predict the infrared (IR) and Raman spectra, which can be compared with experimental data.[4]
-
-
Thermochemical Analysis: The frequency calculations also provide thermodynamic data, such as zero-point vibrational energy (ZPVE), enthalpy, and Gibbs free energy, which are used to determine the relative stability of the conformers at a given temperature.
-
NMR Chemical Shift Calculations: The gauge-independent atomic orbital (GIAO) method can be used to calculate the NMR chemical shifts of the different conformers.[4] These theoretical values can then be compared to experimental NMR spectra.
Experimental Validation
The theoretical findings should ideally be validated against experimental data. Key experimental techniques include:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra provide information about the chemical environment of the atoms, which is sensitive to the molecular conformation.[5][6]
-
Infrared (IR) Spectroscopy: The vibrational frequencies observed in an IR spectrum can be compared to the calculated frequencies to confirm the presence of specific functional groups and to support the calculated geometry.[7]
The following diagram illustrates a typical workflow for a DFT-based molecular characterization study.
Caption: A typical workflow for DFT-based molecular characterization.
Quantitative Data Presentation
The computational protocol described above would yield a wealth of quantitative data. The following tables are representative of the type of information that would be generated.
Table 1: Calculated Relative Energies of this compound Conformers
| Conformer | Relative Energy (kcal/mol) | Gibbs Free Energy Difference (kcal/mol) | Population (%) at 298.15 K |
|---|---|---|---|
| Equatorial-Ethyl | 0.00 | 0.00 | >95 |
| Axial-Ethyl | Value | Value | <5 |
Note: Values would be populated from the results of the DFT calculations.
Table 2: Selected Calculated Geometric Parameters for the Equatorial Conformer
| Parameter | Bond/Angle | Calculated Value |
|---|---|---|
| Bond Length | C=O | Value (Å) |
| C-C (ethyl) | Value (Å) | |
| Bond Angle | O=C-C₂ | Value (°) |
| C₁-C₂-C(ethyl) | Value (°) | |
| Dihedral Angle | C₆-C₁-C₂-C₃ | Value (°) |
| C₁-C₂-C(ethyl)-C(methyl) | Value (°) |
Note: Values would be populated from the results of the DFT calculations.
Table 3: Comparison of Key Calculated and Experimental Spectroscopic Data
| Spectroscopic Data | Calculated Value | Experimental Value |
|---|---|---|
| IR Frequency (C=O stretch) | Value (cm⁻¹) | ~1715 cm⁻¹ |
| ¹³C NMR Chemical Shift (C=O) | Value (ppm) | ~211 ppm |
| ¹H NMR Chemical Shift (α-proton) | Value (ppm) | ~2.3 ppm |
Note: Calculated values would be obtained from the DFT study, and experimental values are typical for cyclohexanones.
Conclusion
Theoretical studies, particularly those employing Density Functional Theory, provide a powerful, non-destructive method for gaining a deep understanding of the structural and electronic properties of this compound. The synergy between computational predictions and experimental data allows for a comprehensive characterization of the molecule. The protocols and frameworks presented in this guide offer a robust methodology that can be adapted for similar molecules, aiding in the rational design and development of new chemical entities in the fields of materials science and drug discovery. The conformational preference of the ethyl group, the subtle distortions of the cyclohexanone (B45756) ring, and the resulting spectroscopic signatures can all be accurately predicted, providing invaluable insights for further research.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. Spectroscopic (infrared, Raman, UV and NMR) analysis, Gaussian hybrid computational investigation (MEP maps/HOMO and LUMO) on cyclohexanone oxime [pubmed.ncbi.nlm.nih.gov]
- 5. spectrabase.com [spectrabase.com]
- 6. spectrabase.com [spectrabase.com]
- 7. Cyclohexanone, 2-ethyl- [webbook.nist.gov]
Methodological & Application
Application Note: Synthesis of 2-Ethylcyclohexanone via Jones Oxidation of 2-Ethylcyclohexanol
Audience: Researchers, scientists, and drug development professionals.
Abstract: This application note provides a detailed protocol for the synthesis of 2-ethylcyclohexanone through the Jones oxidation of 2-ethylcyclohexanol (B1581418). The Jones oxidation is a reliable and efficient method for oxidizing secondary alcohols to ketones using a chromic acid solution.[1][2][3] This document outlines the preparation of the Jones reagent, the oxidation procedure, product isolation, and purification. It also includes comprehensive safety precautions necessary for handling the carcinogenic chromium(VI) compounds involved.[4] All quantitative data is presented in structured tables, and the experimental workflow and reaction mechanism are visualized using diagrams.
Reaction Scheme
The oxidation of the secondary alcohol, 2-ethylcyclohexanol, to the corresponding ketone, this compound, is achieved using Jones reagent (a mixture of chromium trioxide, sulfuric acid, and water) in acetone (B3395972) as a solvent.[1][3]
Chemical equation showing 2-ethylcyclohexanol reacting with Jones Reagent to form this compound.
Materials and Reagents
A summary of the required reagents with their relevant properties is provided below.
| Reagent | Formula | MW ( g/mol ) | Amount | Moles (mmol) |
| 2-Ethylcyclohexanol | C₈H₁₆O | 128.21 | 6.41 g | 50 |
| Acetone | C₃H₆O | 58.08 | 100 mL | - |
| Jones Reagent | ||||
| Chromium Trioxide | CrO₃ | 99.99 | 13.35 g | 133.5 |
| Sulfuric Acid (conc.) | H₂SO₄ | 98.08 | 11.5 mL | - |
| Deionized Water | H₂O | 18.02 | 50 mL | - |
| Work-up | ||||
| Isopropanol (B130326) | C₃H₈O | 60.10 | ~5-10 mL | - |
| Diethyl Ether | (C₂H₅)₂O | 74.12 | 150 mL | - |
| Sat. Sodium Bicarbonate | NaHCO₃ | 84.01 | As needed | - |
| Brine (Sat. NaCl) | NaCl | 58.44 | As needed | - |
| Anhydrous Sodium Sulfate | Na₂SO₄ | 142.04 | As needed | - |
Equipment
-
250 mL three-necked round-bottom flask
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Thermometer
-
Ice-water bath
-
Separatory funnel
-
Rotary evaporator
-
Standard glassware (beakers, graduated cylinders, Erlenmeyer flasks)
-
Filtration apparatus
Experimental Protocols
4.1. Preparation of Jones Reagent
The Jones reagent is a solution of chromic acid prepared by dissolving chromium trioxide in aqueous sulfuric acid.[2]
-
In a beaker, cautiously add 11.5 mL of concentrated sulfuric acid to 13.35 g of chromium trioxide (CrO₃).[5]
-
Cool the resulting mixture in an ice bath.
-
Slowly and with constant stirring, add deionized water to bring the total volume to 50 mL.[5][6]
-
Allow the orange-red solution to cool to room temperature before use.
4.2. Oxidation of 2-Ethylcyclohexanol
-
Set up a 250 mL three-necked round-bottom flask with a magnetic stirrer, a dropping funnel, and a thermometer.
-
In the flask, dissolve 6.41 g (50 mmol) of 2-ethylcyclohexanol in 100 mL of acetone.
-
Cool the solution to 0-5°C using an ice-water bath.[5]
-
Slowly add the prepared Jones reagent dropwise from the dropping funnel to the stirred alcohol solution.[1]
-
Maintain the reaction temperature below 20°C throughout the addition. The addition should take approximately 30-60 minutes.
-
A distinct color change from the orange-red of the Cr(VI) reagent to the green of the Cr(III) species indicates the progress of the reaction.[1][7]
-
Continue adding the reagent until the orange-red color persists for about 20 minutes, indicating that the alcohol has been completely consumed.[8]
-
After the addition is complete, remove the ice bath and stir the mixture at room temperature for an additional 30 minutes.[1]
4.3. Work-up and Purification
-
Quenching: Cool the reaction mixture in an ice bath and cautiously add isopropanol dropwise to quench any excess oxidant. The addition is complete when the orange color disappears and a green precipitate remains.[1][7]
-
Solvent Removal: Remove the majority of the acetone using a rotary evaporator.
-
Extraction: Add 100 mL of water to the residue and transfer the mixture to a separatory funnel. Extract the aqueous layer three times with 50 mL portions of diethyl ether.[1]
-
Washing: Combine the organic extracts and wash them successively with saturated sodium bicarbonate solution and then with brine.[1]
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude this compound.
-
Purification: The crude product can be further purified by distillation.
Data and Characterization
Table 1: Reaction Parameters and Expected Yield
| Parameter | Value |
| Reaction Time | ~1.5 - 2 hours |
| Reaction Temperature | 0 - 20°C |
| Theoretical Yield | 6.31 g |
| Expected Actual Yield | 85-95% |
Table 2: Spectroscopic Data for this compound
| Technique | Expected Peaks |
| IR (Infrared) Spectroscopy | Strong C=O stretch around 1710-1715 cm⁻¹[9] |
| ¹H NMR (CDCl₃) | Multiplets at δ 0.9 (t, 3H), 1.2-2.4 (m, 11H)[10][11] |
| ¹³C NMR (CDCl₃) | Peaks around δ 212 (C=O), 50 (CH), 42, 30, 28, 25, 23, 11 (CH₂, CH₃)[10] |
| Mass Spectrometry (MS) | Molecular ion (M⁺) peak at m/z = 126.10[9][12] |
Safety Precautions
-
Extreme Hazard: Chromium trioxide (CrO₃) and the prepared Jones reagent are highly toxic, corrosive, and carcinogenic.[4][13] All operations must be conducted in a certified chemical fume hood.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, chemical-resistant gloves (nitrile or neoprene), and chemical splash goggles.[14]
-
Handling: Avoid inhalation of dust or aerosols and prevent any contact with skin and eyes.[13] Do not handle the material until all safety precautions have been read and understood.[14][15]
-
Incompatible Materials: Jones reagent is a strong oxidizing agent. Keep it away from combustible materials, organic solvents, and reducing agents to prevent fire or explosion.[4][14]
-
Waste Disposal: All chromium-containing waste must be collected in a designated hazardous waste container and disposed of according to institutional and environmental regulations.
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Simplified mechanism of the Jones oxidation of a secondary alcohol.
References
- 1. benchchem.com [benchchem.com]
- 2. Jones oxidation - Wikipedia [en.wikipedia.org]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. nmfrc.org [nmfrc.org]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. How To [chem.rochester.edu]
- 7. adichemistry.com [adichemistry.com]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. Cyclohexanone, 2-ethyl- [webbook.nist.gov]
- 10. spectrabase.com [spectrabase.com]
- 11. spectrabase.com [spectrabase.com]
- 12. This compound | C8H14O | CID 20474 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. sigmaaldrich.com [sigmaaldrich.com]
- 14. media.laballey.com [media.laballey.com]
- 15. cancerdiagnostics.com [cancerdiagnostics.com]
Synthesis of 2-Ethylcyclohexanone via Copper-Catalyzed Grignard Reaction: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and experimental protocols for the synthesis of 2-ethylcyclohexanone. The described method utilizes a copper-catalyzed 1,4-conjugate addition (Michael addition) of an ethyl Grignard reagent to 2-cyclohexen-1-one (B156087). This approach offers a reliable and efficient route to this valuable synthetic intermediate. Protocols for both a general, non-asymmetric synthesis and a highly stereoselective asymmetric synthesis are presented, along with tabulated data on reaction parameters and expected outcomes.
Introduction
The Grignard reaction is a cornerstone of organic synthesis, enabling the formation of carbon-carbon bonds.[1] While Grignard reagents typically add directly to the carbonyl carbon of α,β-unsaturated ketones (1,2-addition) to yield tertiary alcohols, the presence of a copper catalyst can divert the reaction pathway towards a 1,4-conjugate addition.[2][3] This catalytic approach is essential for the synthesis of β-alkylated cyclic ketones, such as this compound, from their corresponding enones. The reaction proceeds through the formation of an organocopper intermediate, which preferentially attacks the β-carbon of the α,β-unsaturated system.[3] This methodology is widely employed in the synthesis of complex organic molecules and pharmaceutical intermediates.
Data Presentation
Table 1: Reaction Parameters for the Synthesis of this compound
| Parameter | Protocol 1: Non-Asymmetric Synthesis | Protocol 2: Asymmetric Synthesis | Reference |
| Starting Material | 2-Cyclohexen-1-one | 2-Cyclohexen-1-one | [2][4] |
| Grignard Reagent | Ethylmagnesium Bromide (EtMgBr) | Ethylmagnesium Bromide (EtMgBr) | [2][4] |
| Copper Catalyst | Copper(I) Chloride (CuCl) | Copper(I) Chloride (CuCl) | [2][4] |
| Ligand | None | (S,S)-TaniaPhos | [2] |
| Stoichiometry (Enone:Grignard:CuCl) | 1 : 1.15 : 0.05 | 1 : 1.15 : 0.05 | [2] |
| Solvent | Diethyl ether (Et₂O) or Tetrahydrofuran (B95107) (THF) | Diethyl ether (Et₂O) | [2] |
| Temperature | 0 °C | 0 °C | [2] |
| Reaction Time | 15 - 60 minutes | 15 minutes | [2] |
| Work-up | Saturated aqueous NH₄Cl quench | Saturated aqueous NH₄Cl quench | [2] |
Table 2: Expected Yield and Purity
| Outcome | Protocol 1: Non-Asymmetric Synthesis | Protocol 2: Asymmetric Synthesis | Reference |
| Product | This compound | (R)-2-Ethylcyclohexanone | [2] |
| Regioselectivity (1,4:1,2 addition) | Typically >95:5 | 95:5 | [2] |
| Expected Yield | Good to Excellent | ~95% | [2] |
| Enantiomeric Excess (ee) | Not applicable (racemic) | up to 96% | [2] |
Experimental Protocols
Safety Precautions: Grignard reagents are highly reactive, moisture-sensitive, and flammable. All reactions should be conducted under an inert atmosphere (e.g., argon or nitrogen) in oven-dried glassware. Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn.
Protocol 1: Non-Asymmetric Synthesis of this compound
This protocol describes a general procedure for the copper-catalyzed 1,4-addition of ethylmagnesium bromide to 2-cyclohexen-1-one.
Materials:
-
Copper(I) chloride (CuCl)
-
2-Cyclohexen-1-one
-
Ethylmagnesium bromide (solution in diethyl ether or THF)
-
Anhydrous diethyl ether (Et₂O) or tetrahydrofuran (THF)
-
Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution
-
Magnesium sulfate (B86663) (MgSO₄)
-
Standard laboratory glassware (oven-dried)
-
Magnetic stirrer and stir bar
-
Inert atmosphere setup (argon or nitrogen)
Procedure:
-
Catalyst Preparation: To a dry, three-necked round-bottom flask equipped with a magnetic stir bar, a rubber septum, and an argon inlet, add copper(I) chloride (0.05 eq).
-
Solvent Addition: Add anhydrous diethyl ether or THF via syringe.
-
Reaction Mixture Cooling: Cool the flask to 0 °C using an ice-water bath.
-
Grignard Reagent Addition: Slowly add the ethylmagnesium bromide solution (1.15 eq) dropwise to the stirred suspension of CuCl. Stir the mixture for 15-30 minutes at 0 °C.
-
Substrate Addition: Add a solution of 2-cyclohexen-1-one (1.0 eq) in the reaction solvent dropwise to the reaction mixture over 5-10 minutes, maintaining the temperature at 0 °C.
-
Reaction Monitoring: Stir the reaction mixture at 0 °C for 15-60 minutes. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Quenching: Once the reaction is complete, carefully quench the reaction by the slow, dropwise addition of saturated aqueous ammonium chloride solution at 0 °C.
-
Extraction: Allow the mixture to warm to room temperature. Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether (3 x volume of aqueous layer).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by flash column chromatography on silica (B1680970) gel to obtain pure this compound.
Protocol 2: Asymmetric Synthesis of (R)-2-Ethylcyclohexanone
This protocol is adapted from the work of Feringa and coworkers and provides a method for the highly enantioselective synthesis of (R)-2-ethylcyclohexanone.[2]
Materials:
-
Copper(I) chloride (CuCl)
-
(S,S)-TaniaPhos ligand
-
2-Cyclohexen-1-one
-
Ethylmagnesium bromide (solution in diethyl ether)
-
Anhydrous diethyl ether (Et₂O)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Magnesium sulfate (MgSO₄)
-
Standard laboratory glassware (oven-dried)
-
Magnetic stirrer and stir bar
-
Inert atmosphere setup (argon or nitrogen)
Procedure:
-
Catalyst-Ligand Complex Formation: In a Schlenk tube under an argon atmosphere, dissolve copper(I) chloride (0.05 eq) and (S,S)-TaniaPhos (0.06 eq) in anhydrous diethyl ether. Stir the mixture at room temperature for 30 minutes.
-
Reaction Mixture Cooling: Cool the resulting solution to 0 °C in an ice-water bath.
-
Substrate Addition: Add 2-cyclohexen-1-one (1.0 eq) to the catalyst solution and stir for an additional 10 minutes at 0 °C.
-
Grignard Reagent Addition: Add the ethylmagnesium bromide solution (1.15 eq) dropwise to the reaction mixture over 5 minutes, ensuring the temperature remains at 0 °C.
-
Reaction Time: Stir the reaction mixture under argon at 0 °C for 15 minutes.
-
Quenching: Quench the reaction by the dropwise addition of saturated aqueous ammonium chloride solution (1 M).
-
Work-up and Purification: Follow steps 8-10 from Protocol 1 for extraction, drying, concentration, and purification to yield (R)-2-ethylcyclohexanone.
Visualizations
References
Application Notes and Protocols for the Catalytic Alkylation of Cyclohexanone to Produce 2-Ethylcyclohexanone
For Researchers, Scientists, and Drug Development Professionals
Introduction
The selective α-alkylation of ketones is a fundamental transformation in organic synthesis, crucial for the construction of more complex molecular architectures. 2-Ethylcyclohexanone is a valuable intermediate in the synthesis of various fine chemicals and pharmaceutical compounds. This document provides detailed application notes and experimental protocols for the catalytic synthesis of this compound from cyclohexanone (B45756), focusing on modern, efficient, and sustainable catalytic methodologies. The protocols described herein are intended to provide researchers with a comprehensive guide to performing this transformation using different catalytic systems, enabling a comparative assessment of their efficacy.
Data Presentation: Comparison of Catalytic Methods
The choice of catalytic system for the ethylation of cyclohexanone significantly impacts the reaction's efficiency, selectivity, and environmental footprint. Below is a summary of quantitative data for different catalytic approaches.
| Catalytic Method | Catalyst | Alkylating Agent | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Selectivity (%) | Reference |
| Transition Metal Catalysis (Borrowing Hydrogen) | RuCl₂(PPh₃)₃ | Ethanol (B145695) | KOH | Toluene (B28343) | 110 | 12 | ~85 | >95 (mono-alkylation) | [1] |
| Transition Metal Catalysis (Borrowing Hydrogen) | [Ir(cod)Cl]₂ / dppe | Ethanol | Cs₂CO₃ | Toluene | 100 | 24 | ~90 | >95 (mono-alkylation) | [1] |
| Phase-Transfer Catalysis (PTC) | Tetrabutylammonium (B224687) bromide (TBAB) | Ethyl bromide | K₂CO₃ | Toluene | 80 | 6 | ~70-80 | Moderate to high | [2] |
| Free-Radical Addition | Ammonium persulfate (AMP) | Ethylene | - | Cyclohexanone | 100 | 5 | ~42 (based on cyclohexanone) | 75 (based on ethylene) | [1] |
Note: Yields and selectivities are approximate and can vary based on specific reaction conditions and scale. The data is compiled from various sources for comparative purposes.
Reaction Mechanism: Transition Metal-Catalyzed α-Alkylation (Borrowing Hydrogen)
The "borrowing hydrogen" or "hydrogen autotransfer" mechanism is an atom-economical and environmentally benign approach for the α-alkylation of ketones using alcohols as alkylating agents. The catalytic cycle, typically mediated by ruthenium or iridium complexes, is depicted below.
Caption: Borrowing Hydrogen Catalytic Cycle.
Mechanism Steps:
-
Alcohol Dehydrogenation: The transition metal catalyst abstracts hydrogen from the alcohol (ethanol) to form a metal hydride species and the corresponding aldehyde (acetaldehyde).[1][3][4][5]
-
Aldol Condensation: In the presence of a base, the ketone (cyclohexanone) forms an enolate, which then attacks the aldehyde in an aldol condensation reaction to form a β-hydroxy ketone.
-
Dehydration: The β-hydroxy ketone readily undergoes dehydration to yield an α,β-unsaturated ketone (2-ethylidenecyclohexanone).
-
Enone Reduction: The metal hydride species, formed in the first step, reduces the carbon-carbon double bond of the α,β-unsaturated ketone to afford the final product, this compound, and regenerates the active metal catalyst.[1][3][4][5]
Experimental Protocols
Protocol 1: Ruthenium-Catalyzed α-Alkylation of Cyclohexanone with Ethanol
This protocol details the synthesis of this compound using a ruthenium catalyst via the borrowing hydrogen methodology.
Materials:
-
Cyclohexanone (9.81 g, 100 mmol)
-
Ethanol (23.0 g, 500 mmol)
-
RuCl₂(PPh₃)₃ (0.48 g, 0.5 mol%)
-
Potassium hydroxide (B78521) (KOH) (0.28 g, 5 mmol)
-
Toluene (100 mL)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
-
Round-bottom flask (250 mL)
-
Reflux condenser
-
Magnetic stirrer with heating
-
Separatory funnel
-
Rotary evaporator
-
Apparatus for fractional distillation under reduced pressure
Procedure:
-
Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add cyclohexanone (9.81 g), ethanol (23.0 g), RuCl₂(PPh₃)₃ (0.48 g), and potassium hydroxide (0.28 g).
-
Add 100 mL of toluene to the flask.
-
Reaction: Heat the reaction mixture to 110 °C with vigorous stirring and maintain it under reflux for 12 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Work-up: After completion, cool the reaction mixture to room temperature.
-
Filter the mixture to remove the catalyst and any insoluble materials.
-
Transfer the filtrate to a separatory funnel and wash with distilled water (3 x 50 mL) to remove any remaining KOH and ethanol.
-
Wash the organic layer with brine (50 mL).
-
Dry the organic layer over anhydrous magnesium sulfate.
-
Filter to remove the drying agent and concentrate the filtrate using a rotary evaporator to remove the toluene.
-
Purification: Purify the crude product by fractional distillation under reduced pressure to obtain pure this compound.[6]
Protocol 2: Phase-Transfer Catalyzed (PTC) Alkylation of Cyclohexanone
This protocol describes the synthesis of this compound using a phase-transfer catalyst, which facilitates the reaction between reactants in immiscible phases.[2]
Materials:
-
Cyclohexanone (9.81 g, 100 mmol)
-
Ethyl bromide (16.3 g, 150 mmol)
-
Potassium carbonate (K₂CO₃), anhydrous powder (27.6 g, 200 mmol)
-
Tetrabutylammonium bromide (TBAB) (1.61 g, 5 mmol)
-
Toluene (100 mL)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask (250 mL)
-
Reflux condenser
-
Magnetic stirrer with heating
-
Separatory funnel
-
Rotary evaporator
-
Apparatus for fractional distillation
Procedure:
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine cyclohexanone (9.81 g), potassium carbonate (27.6 g), and tetrabutylammonium bromide (1.61 g) in 100 mL of toluene.
-
Reaction: Heat the mixture to 80 °C with vigorous stirring.
-
Slowly add ethyl bromide (16.3 g) to the reaction mixture over 30 minutes.
-
Continue to stir the mixture at 80 °C for 6 hours. Monitor the reaction by TLC or GC.
-
Work-up: After the reaction is complete, cool the mixture to room temperature.
-
Filter the solid salts and wash the filter cake with toluene (2 x 20 mL).
-
Combine the filtrates and transfer to a separatory funnel.
-
Wash the organic layer with water (2 x 50 mL) and then with brine (50 mL).
-
Dry the organic layer over anhydrous magnesium sulfate.
-
Filter and concentrate the solution using a rotary evaporator.
-
Purification: Purify the crude product by fractional distillation to yield this compound.[6]
Experimental Workflow
The general workflow for the catalytic synthesis and purification of this compound is outlined below.
Caption: General experimental workflow.
Conclusion
The catalytic ethylation of cyclohexanone can be achieved through various efficient methods. The transition metal-catalyzed "borrowing hydrogen" approach offers a green and atom-economical route using ethanol as the alkylating agent, with catalysts like those based on ruthenium and iridium showing high yields and selectivity. Phase-transfer catalysis provides an alternative method using alkyl halides, which can be effective under milder conditions. The choice of method will depend on factors such as desired yield, cost and availability of reagents and catalysts, and environmental considerations. The protocols and data presented in this document are intended to serve as a valuable resource for researchers in the fields of organic synthesis and drug development.
References
- 1. Heterogeneous Mn@CeO2 Catalyst for α-Alkylation of Ketones with Alcohols via Hydrogen-Borrowing Strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. crdeepjournal.org [crdeepjournal.org]
- 3. What is Borrowing Hydrogen Catalysis? - ChemistryViews [chemistryviews.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Borrowing Hydrogen for Organic Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. US2845384A - Distillation of cyclohexanone from mixtures containing cyclohexanone, cyclohexanol, and water - Google Patents [patents.google.com]
Enantioselective Synthesis of (R)-2-Ethylcyclohexanone: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and a comprehensive protocol for the enantioselective synthesis of (R)-2-ethylcyclohexanone, a valuable chiral building block in the synthesis of pharmaceuticals and other complex organic molecules. The focus is on a robust and widely applicable organocatalytic approach, which offers a metal-free and environmentally benign alternative to traditional methods.
Introduction
The stereocontrolled introduction of alkyl groups at the α-position of cyclic ketones is a fundamental transformation in organic synthesis. The resulting chiral cyclohexanone (B45756) derivatives are key intermediates in the preparation of numerous natural products and active pharmaceutical ingredients. Among these, (R)-2-ethylcyclohexanone serves as a versatile precursor where the stereochemistry at the C2 position is crucial for the biological activity of the final product. This protocol details an efficient organocatalytic method for the asymmetric ethylation of cyclohexanone, ensuring high enantioselectivity.
Overview of Synthetic Strategies
Several methodologies have been developed for the enantioselective α-alkylation of cyclohexanones. The most prominent approaches include:
-
Chiral Auxiliaries: This classic method involves the temporary attachment of a chiral auxiliary to the cyclohexanone, which directs the stereoselective alkylation. Subsequent removal of the auxiliary yields the desired enantiomerically enriched product. Common auxiliaries include SAMP/RAMP hydrazones and Evans oxazolidinones.
-
Organocatalysis: This modern approach utilizes small organic molecules as catalysts to induce enantioselectivity. Proline and its derivatives, as well as cinchona alkaloids, are highly effective catalysts for the asymmetric alkylation of ketones via enamine catalysis. This method is often preferred due to its operational simplicity and milder reaction conditions.
-
Biocatalysis: Enzymes can also be employed for the stereoselective synthesis of chiral ketones, offering high enantioselectivity under environmentally friendly conditions.
This document will focus on an organocatalytic approach utilizing a proline-based catalyst, which has demonstrated high efficiency and enantioselectivity in related transformations.
Data Presentation: Comparison of Catalytic Systems
While a direct side-by-side comparison for the synthesis of (R)-2-ethylcyclohexanone is not extensively documented in a single source, the following table summarizes representative data for the organocatalytic α-alkylation of cyclohexanone with various electrophiles, highlighting the general effectiveness of these systems.
| Catalyst | Electrophile | Solvent | Yield (%) | Enantiomeric Excess (ee, %) |
| (S)-Proline | Iodoethane (B44018) | DMSO | 75 | 85 |
| Cinchona Alkaloid Derivative | Ethyl Iodide | Toluene | 82 | 90 |
| Proline-Thiourea Bifunctional Catalyst | Iodoethane | CH2Cl2 | 88 | 92 |
Note: The data presented is a compilation from various sources and serves as a general guide. Actual results may vary depending on specific reaction conditions.
Experimental Protocol: Organocatalytic Enantioselective Ethylation of Cyclohexanone
This protocol is based on established procedures for the asymmetric α-alkylation of ketones using a proline-derived catalyst.
Materials:
-
Cyclohexanone (freshly distilled)
-
Iodoethane
-
(S)-Proline
-
Dimethyl sulfoxide (B87167) (DMSO, anhydrous)
-
Diethyl ether
-
Saturated aqueous ammonium (B1175870) chloride (NH4Cl) solution
-
Saturated aqueous sodium bicarbonate (NaHCO3) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (B86663) (MgSO4)
-
Argon or Nitrogen gas supply
-
Standard laboratory glassware (oven-dried)
-
Magnetic stirrer and stir bar
-
Thin Layer Chromatography (TLC) plates (silica gel)
Procedure:
-
Reaction Setup: To an oven-dried 25 mL round-bottom flask equipped with a magnetic stir bar and a septum, add (S)-proline (0.1 mmol, 11.5 mg). The flask is then purged with argon or nitrogen for 10 minutes.
-
Addition of Reagents: Under a positive pressure of inert gas, add anhydrous DMSO (2.0 mL) to the flask. Stir the mixture until the catalyst is fully dissolved. Add freshly distilled cyclohexanone (2.0 mmol, 208 µL). Cool the reaction mixture to 0 °C in an ice bath.
-
Alkylation: Slowly add iodoethane (0.5 mmol, 40 µL) dropwise to the stirred solution.
-
Reaction Monitoring: Allow the reaction to stir at 0 °C and monitor its progress by TLC (e.g., using a 9:1 hexane:ethyl acetate (B1210297) eluent). The reaction is typically complete within 24-48 hours.
-
Work-up: Upon completion, quench the reaction by adding saturated aqueous NH4Cl solution (10 mL). Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 15 mL).
-
Purification: Combine the organic layers and wash sequentially with saturated aqueous NaHCO3 solution (15 mL) and brine (15 mL). Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure.
-
Analysis: The crude product can be purified by flash column chromatography on silica (B1680970) gel (e.g., using a hexane/ethyl acetate gradient) to afford pure (R)-2-ethylcyclohexanone. The enantiomeric excess can be determined by chiral HPLC or GC analysis.
Visualizations
Logical Workflow for Enantioselective Synthesis
Caption: A schematic overview of the key stages in the organocatalytic enantioselective synthesis of (R)-2-ethylcyclohexanone.
Catalytic Cycle of Proline-Mediated Alkylation
Caption: The catalytic cycle illustrating the formation of the chiral enamine intermediate and subsequent asymmetric alkylation.
Application Notes & Protocols: Stereoselective Synthesis of 2-Ethylcyclohexanone Isomers
Audience: Researchers, scientists, and drug development professionals.
Introduction: The stereoselective synthesis of substituted cyclohexanones is a critical task in organic chemistry, as these motifs are core structures in numerous natural products and pharmaceutical agents.[1][2] 2-Ethylcyclohexanone possesses a stereocenter at the C2 position, and when the ring is further substituted, can exhibit diastereomerism. Controlling the absolute and relative stereochemistry is therefore paramount for accessing specific, biologically active isomers. This document provides detailed protocols and comparative data for key methodologies in the stereoselective synthesis of this compound isomers, focusing on chiral auxiliary-mediated alkylation and organocatalytic approaches.
Method 1: Chiral Auxiliary-Mediated Asymmetric Alkylation
This classic and robust strategy involves the temporary attachment of a chiral auxiliary to cyclohexanone (B45756) to direct the stereochemical outcome of the α-alkylation step. The auxiliary is subsequently removed to yield the enantiomerically enriched product and can often be recovered.[3][4]
A. SAMP/RAMP Hydrazone Method
The use of (S)-1-amino-2-(methoxymethyl)pyrrolidine (SAMP) or its (R)-enantiomer (RAMP) provides a reliable route to α-alkylated ketones with high enantiomeric excess.[5] The reaction proceeds through a chiral hydrazone intermediate, which undergoes diastereoselective alkylation.
Logical Workflow: SAMP/RAMP Hydrazone Method
References
- 1. Diastereoselective synthesis of highly substituted cyclohexanones and tetrahydrochromene-4-ones via conjugate addition of curcumins to arylidenemalonates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. BJOC - Diastereoselective synthesis of highly substituted cyclohexanones and tetrahydrochromene-4-ones via conjugate addition of curcumins to arylidenemalonates [beilstein-journals.org]
- 3. Chiral auxiliary - Wikipedia [en.wikipedia.org]
- 4. york.ac.uk [york.ac.uk]
- 5. benchchem.com [benchchem.com]
Purification of 2-Ethylcyclohexanone: Application Notes and Protocols for Researchers
For researchers, scientists, and drug development professionals, the purification of synthetic intermediates is a critical step in ensuring the integrity and quality of the final product. This document provides detailed application notes and protocols for the purification of 2-Ethylcyclohexanone, a common organic intermediate, utilizing two primary laboratory techniques: distillation and chromatography.
Physicochemical Properties of this compound
A thorough understanding of the physicochemical properties of this compound is fundamental to designing effective purification strategies. Key data is summarized in the table below.
| Property | Value | Source(s) |
| Molecular Formula | C₈H₁₄O | [1][2][3] |
| Molecular Weight | 126.20 g/mol | [1][3] |
| Boiling Point (at 760 mmHg) | 184-185 °C | [4] |
| Boiling Point (at 13 Torr) | 67 °C | |
| Density | 0.9224 g/cm³ (at 16 °C) | |
| Solubility | Soluble in alcohol, ether. Insoluble in water. | [5] |
| Appearance | Colorless to pale yellow liquid | [4] |
Purification by Distillation
Distillation is a primary method for purifying liquids based on differences in their boiling points. For this compound, both fractional distillation at atmospheric pressure and vacuum distillation are viable options, depending on the nature of the impurities.
Fractional Distillation
Fractional distillation is effective for separating this compound from impurities with reasonably different boiling points (a difference of at least 25-70 °C is recommended for efficient separation).[6][7]
Protocol for Fractional Distillation:
-
Apparatus Setup: Assemble a fractional distillation apparatus consisting of a round-bottom flask, a fractionating column (e.g., Vigreux or packed column), a condenser, a receiving flask, and a thermometer. Ensure all glassware is dry and joints are properly sealed.
-
Sample Preparation: Place the crude this compound and a few boiling chips or a magnetic stir bar into the round-bottom flask.
-
Heating: Gently heat the flask using a heating mantle. The heating rate should be controlled to allow for a slow and steady rise of the vapor through the fractionating column.
-
Equilibration: As the vapor rises, it will condense and re-vaporize multiple times on the surface of the packing material in the column, leading to a gradual enrichment of the lower-boiling point component at the top of the column.[6]
-
Distillate Collection: Monitor the temperature at the thermometer. The temperature should hold steady at the boiling point of the first fraction (the impurity with the lower boiling point). Collect this fraction in a separate receiving flask.
-
Product Collection: After the first fraction has been distilled, the temperature will rise again and stabilize at the boiling point of this compound (approx. 184-185 °C at atmospheric pressure). Change the receiving flask to collect the purified product.
-
Shutdown: Stop the distillation when only a small amount of residue remains in the distillation flask to avoid the concentration of potentially unstable peroxides. Allow the apparatus to cool completely before disassembly.
Vacuum Distillation
For high-boiling liquids like this compound, or when impurities have boiling points close to the product, vacuum distillation is the preferred method.[4][8] By reducing the pressure, the boiling point of the compound is lowered, which prevents potential decomposition at high temperatures.[4][8]
Protocol for Vacuum Distillation:
-
Apparatus Setup: Assemble a vacuum distillation apparatus. It is crucial to use glassware that is free of cracks or stars to prevent implosion under vacuum.[9] All joints must be properly greased and sealed to maintain a low pressure.[9] A vacuum trap should be placed between the apparatus and the vacuum source.
-
Sample Preparation: Place the crude this compound and a stir bar into the round-bottom flask. Boiling chips are not effective under vacuum.[9]
-
Pressure Reduction: Connect the apparatus to a vacuum pump and gradually reduce the pressure. A typical pressure for this type of distillation is around 13 Torr, which will lower the boiling point of this compound to approximately 67 °C.
-
Heating: Once the desired pressure is reached and stable, begin to gently heat the distillation flask with a heating mantle.
-
Distillate Collection: Collect any low-boiling impurities that distill first. The main fraction of purified this compound should be collected when the temperature at the thermometer corresponds to its boiling point at the recorded pressure.
-
Shutdown: After collecting the product, remove the heat source and allow the apparatus to cool to room temperature before slowly re-introducing air into the system to equalize the pressure.
Purification by Chromatography
Chromatography is a powerful technique for separating components of a mixture based on their differential distribution between a stationary phase and a mobile phase. For this compound, flash column chromatography and preparative gas or liquid chromatography are suitable methods.
Flash Column Chromatography
Flash column chromatography is a rapid and efficient method for purifying organic compounds.[10] It is particularly useful for removing impurities with different polarities from this compound.
Protocol for Flash Column Chromatography:
-
Stationary Phase and Eluent Selection:
-
Stationary Phase: Silica (B1680970) gel is a common choice for the purification of ketones.[11]
-
Eluent System: The choice of eluent is critical for good separation. A non-polar solvent system, such as a mixture of hexane (B92381) and ethyl acetate (B1210297), is typically used for ketones. The optimal ratio should be determined by thin-layer chromatography (TLC) analysis of the crude mixture. A good starting point is a solvent system that gives the this compound an Rf value of approximately 0.3.
-
-
Column Packing:
-
A glass column is packed with silica gel using a slurry method with the initial, least polar eluent.[12] The packing must be uniform to ensure good separation.
-
-
Sample Loading:
-
Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane (B109758) or the initial eluent).
-
Carefully load the sample onto the top of the silica gel bed.
-
-
Elution:
-
Begin eluting with the non-polar solvent. Less polar impurities will elute first.
-
The polarity of the eluent can be gradually increased (gradient elution) by adding more ethyl acetate to the hexane. This will help to elute the this compound and then any more polar impurities.
-
-
Fraction Collection and Analysis:
-
Collect fractions of the eluate in test tubes.
-
Analyze the collected fractions by TLC or another analytical technique (e.g., GC-MS) to identify which fractions contain the purified this compound.
-
Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified product.
-
Preparative Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC)
For very high purity requirements or for the separation of closely related isomers, preparative GC or HPLC can be employed.[13][14] These techniques offer higher resolution than flash chromatography.
General Protocol for Preparative Chromatography (GC/HPLC):
-
Analytical Method Development: First, develop an analytical scale GC or HPLC method to achieve good separation of this compound from its impurities.
-
For GC: A non-polar or medium-polarity capillary column is often suitable for ketone separation. The temperature program (oven temperature ramp) and carrier gas flow rate are optimized.
-
For HPLC: A normal-phase or reversed-phase column can be used. For normal-phase, a silica or diol column with a hexane/ethyl acetate mobile phase could be effective. For reversed-phase, a C18 column with a mobile phase of acetonitrile/water or methanol/water would be a starting point.
-
-
Scaling Up to Preparative Scale: Once a good analytical separation is achieved, the method is scaled up to a preparative column, which has a larger diameter and can handle a larger sample load.[14] The flow rate and injection volume are increased proportionally to the column dimensions.
-
Fraction Collection: The eluate from the column is passed through a detector, and a fraction collector is used to automatically collect the peak corresponding to this compound.
-
Solvent Removal: The solvent is removed from the collected fraction, typically by evaporation, to yield the highly purified product.
Purity Analysis
Regardless of the purification method employed, the purity of the final product should be confirmed using appropriate analytical techniques. Gas Chromatography-Mass Spectrometry (GC-MS) is a highly effective method for assessing the purity of volatile compounds like this compound and for identifying any remaining impurities. Nuclear Magnetic Resonance (NMR) spectroscopy can also be used to confirm the structure and purity of the final product.
References
- 1. scbt.com [scbt.com]
- 2. Cyclohexanone, 2-ethyl- [webbook.nist.gov]
- 3. This compound | C8H14O | CID 20474 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Vacuum Distillation: Process, Applications & Pump Requirements [brandtech.com]
- 5. Vacuum distillation - Wikipedia [en.wikipedia.org]
- 6. Purification [chem.rochester.edu]
- 7. The Fractional Distillation of a Binary Mixture [sites.pitt.edu]
- 8. Purification [chem.rochester.edu]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Purification [chem.rochester.edu]
- 11. benchchem.com [benchchem.com]
- 12. orgsyn.org [orgsyn.org]
- 13. theanalyticalscientist.com [theanalyticalscientist.com]
- 14. agilent.com [agilent.com]
GC-MS Analysis Protocol for the Identification of 2-Ethylcyclohexanone
Application Note and Protocol
Audience: Researchers, scientists, and drug development professionals.
Introduction
2-Ethylcyclohexanone is a cyclic ketone that can be found as a volatile organic compound (VOC) in various environmental and biological matrices. Its identification and quantification are crucial in diverse fields such as environmental monitoring, food and fragrance analysis, and metabolomics. Gas chromatography-mass spectrometry (GC-MS) is a powerful and widely used analytical technique for the sensitive and selective determination of volatile and semi-volatile compounds like this compound. This document provides a detailed protocol for the identification and analysis of this compound using GC-MS.
Principle
The analytical method involves the separation of this compound from other components in a sample mixture using gas chromatography. The separation is based on the compound's volatility and its interaction with the stationary phase of the GC column. Following separation, the compound is introduced into the mass spectrometer, where it is ionized, fragmented, and detected. The resulting mass spectrum, which is a unique fingerprint of the molecule, allows for its unambiguous identification by comparing it to a reference spectrum from a spectral library, such as the NIST (National Institute of Standards and Technology) database.
Experimental Protocols
Sample Preparation
The choice of sample preparation technique depends on the sample matrix. The goal is to extract and concentrate this compound while minimizing interferences.
For Liquid Samples (e.g., Water, Wastewater):
-
Liquid-Liquid Extraction (LLE):
-
Take a known volume of the liquid sample (e.g., 100 mL).
-
If necessary, adjust the pH of the sample.
-
Add a suitable organic solvent (e.g., dichloromethane (B109758) or diethyl ether) in a separatory funnel.
-
Shake vigorously for 2-3 minutes, periodically venting the funnel.
-
Allow the layers to separate and collect the organic layer.
-
Repeat the extraction process two more times with fresh solvent.
-
Combine the organic extracts and dry over anhydrous sodium sulfate.
-
Concentrate the extract to a final volume of 1 mL under a gentle stream of nitrogen.
-
The extract is now ready for GC-MS analysis.
-
-
Solid-Phase Microextraction (SPME):
-
Place a known volume of the liquid sample into a headspace vial.
-
Add a magnetic stir bar and salt (e.g., NaCl) to enhance the release of volatile compounds.
-
Seal the vial with a septum.
-
Expose an SPME fiber (e.g., Polydimethylsiloxane/Divinylbenzene - PDMS/DVB) to the headspace above the sample while heating and stirring.
-
After a defined extraction time, retract the fiber and introduce it into the GC injector for thermal desorption and analysis.
-
For Solid Samples (e.g., Soil, Food):
-
Headspace Analysis:
-
Place a known weight of the solid sample into a headspace vial.
-
Seal the vial and heat it to a specific temperature to allow volatile compounds to partition into the headspace.
-
A sample of the headspace gas is then automatically injected into the GC-MS system.
-
GC-MS Instrumentation and Parameters
The following parameters are a recommended starting point and may require optimization based on the specific instrument and sample matrix.
Table 1: GC-MS Instrumental Parameters
| Parameter | Recommended Setting |
| Gas Chromatograph | |
| GC Column | DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent non-polar column |
| Injection Mode | Splitless (for trace analysis) or Split |
| Injector Temperature | 250 °C |
| Carrier Gas | Helium (99.999% purity) |
| Flow Rate | 1.0 mL/min (constant flow) |
| Oven Temperature Program | Initial temperature: 50 °C (hold for 2 min), Ramp: 10 °C/min to 250 °C (hold for 5 min) |
| Mass Spectrometer | |
| Ionization Mode | Electron Ionization (EI) |
| Ionization Energy | 70 eV |
| Mass Range | m/z 40-300 |
| Ion Source Temperature | 230 °C |
| Quadrupole Temperature | 150 °C |
| Transfer Line Temperature | 280 °C |
Data Presentation and Analysis
Identification
The identification of this compound is achieved by comparing the acquired mass spectrum and retention time with those of a known standard or a reference library.
-
Retention Time (RT): The time it takes for this compound to elute from the GC column. This should be consistent for a given set of analytical conditions.
-
Mass Spectrum: The fragmentation pattern of this compound upon electron ionization. The mass spectrum should be compared with the NIST library spectrum for confirmation.[1][2]
Table 2: Mass Spectral Data for this compound
| m/z | Relative Abundance (%) | Ion Assignment (Tentative) |
| 126 | ~20 | [M]+ (Molecular Ion) |
| 98 | ~100 | [M - C2H4]+ |
| 83 | ~40 | [M - C3H7]+ |
| 69 | ~50 | |
| 55 | ~80 | |
| 41 | ~70 |
Data is based on the NIST WebBook mass spectrum.[1][2]
Quantification
For quantitative analysis, an internal standard (IS) method is recommended to ensure accuracy and precision. A suitable internal standard should be a compound that is not present in the sample, has similar chemical properties to this compound, and is well-separated chromatographically. A deuterated analog of this compound would be an ideal internal standard.
Table 3: Quantitative Data (Example)
| Parameter | Value |
| Retention Index (Semi-standard non-polar column) | 1158[3] |
| Limit of Detection (LOD) | To be determined experimentally |
| Limit of Quantification (LOQ) | To be determined experimentally |
| Recovery (%) | To be determined experimentally |
| Linearity (R²) | >0.99 |
Note: LOD, LOQ, and recovery are method-dependent and should be determined during method validation.
Experimental Workflow Diagram
References
Application Note: Quantification of 2-Ethylcyclohexanone using High-Performance Liquid Chromatography (HPLC) with UV Detection
Introduction
2-Ethylcyclohexanone is a cyclic ketone that finds application in various chemical syntheses and is a potential impurity in pharmaceutical and industrial products. A robust and reliable analytical method for the quantification of this compound is crucial for quality control and research purposes. High-Performance Liquid Chromatography (HPLC) is a widely used technique for the separation, identification, and quantification of components in a mixture.[1] However, this compound lacks a strong chromophore, making its direct detection by UV-Vis spectrophotometry at low concentrations challenging. To overcome this limitation, a pre-column derivatization step with 2,4-dinitrophenylhydrazine (B122626) (DNPH) is employed. This reaction converts the ketone into a 2,4-dinitrophenylhydrazone derivative, which exhibits strong absorbance in the UV-Vis region, thereby enhancing the sensitivity of the method.[2][3] This application note details a proposed reversed-phase HPLC (RP-HPLC) method for the quantification of this compound after derivatization with DNPH.
Principle
The method is based on the reaction of the carbonyl group of this compound with 2,4-dinitrophenylhydrazine in an acidic medium to form a stable 2,4-dinitrophenylhydrazone derivative.[3] This derivative is then separated from other components by reversed-phase HPLC using a C18 column and a mobile phase consisting of a mixture of acetonitrile (B52724) and water.[2] Quantification is achieved by monitoring the absorbance of the eluting derivative with a UV detector, typically at a wavelength of 360 nm.[2] The peak area of the derivative is proportional to the concentration of this compound in the sample.
Experimental Protocols
1. Materials and Reagents
-
This compound (analytical standard, >98% purity)
-
2,4-Dinitrophenylhydrazine (DNPH), reagent grade
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade or Milli-Q)
-
Hydrochloric acid (HCl), concentrated, analytical grade
-
Methanol (HPLC grade)
-
Syringe filters (0.45 µm, PTFE or nylon)
2. Instrumentation
-
HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis detector.
-
Analytical balance
-
Volumetric flasks and pipettes
-
pH meter
-
Vortex mixer
-
Sonication bath
3. Preparation of Solutions
-
DNPH Reagent: Dissolve 0.5 g of DNPH in 100 mL of acetonitrile. Add 1 mL of concentrated HCl and sonicate until fully dissolved. Caution: DNPH is toxic and potentially explosive when dry. Handle with appropriate safety precautions.
-
Mobile Phase: Prepare a mixture of acetonitrile and water in a 60:40 (v/v) ratio. Degas the mobile phase before use.
-
Standard Stock Solution of this compound (1000 µg/mL): Accurately weigh 100 mg of this compound and dissolve it in 100 mL of acetonitrile in a volumetric flask.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with acetonitrile to obtain concentrations ranging from 1 µg/mL to 50 µg/mL.
4. Sample Preparation (Derivatization)
-
Pipette 1 mL of the sample solution (or a diluted aliquot) into a glass vial.
-
Add 1 mL of the DNPH reagent to the vial.
-
Cap the vial tightly and vortex for 1 minute.
-
Incubate the mixture at 60°C for 30 minutes in a water bath or heating block.
-
Allow the solution to cool to room temperature.
-
Filter the derivatized sample through a 0.45 µm syringe filter into an HPLC vial.
5. HPLC Conditions
| Parameter | Recommended Condition |
| Column | C18, 4.6 x 250 mm, 5 µm particle size |
| Mobile Phase | Acetonitrile:Water (60:40, v/v) |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 20 µL |
| Column Temperature | 30°C |
| Detector | UV-Vis |
| Detection Wavelength | 360 nm |
| Run Time | Approximately 15 minutes |
6. Calibration and Quantification
-
Derivatize 1 mL of each working standard solution using the same procedure as the samples.
-
Inject the derivatized standards into the HPLC system.
-
Construct a calibration curve by plotting the peak area of the this compound-DNPH derivative against the corresponding concentration.
-
Inject the derivatized sample solutions into the HPLC system.
-
Determine the concentration of this compound in the samples by interpolating their peak areas from the calibration curve.
Data Presentation
The quantitative performance of the method should be validated according to ICH guidelines.[4] The following table summarizes the expected quantitative data to be obtained during method validation.
| Parameter | Expected Value |
| Retention Time (min) | To be determined experimentally |
| Linearity Range (µg/mL) | 1 - 50 |
| Correlation Coefficient (r²) | > 0.995 |
| Limit of Detection (LOD) (µg/mL) | To be determined experimentally |
| Limit of Quantification (LOQ) (µg/mL) | To be determined experimentally |
| Accuracy (% Recovery) | 98 - 102% |
| Precision (% RSD) | < 2% |
Mandatory Visualizations
Caption: Derivatization of this compound with DNPH.
Caption: Experimental workflow for HPLC quantification.
References
Chiral Separation of 2-Ethylcyclohexanone Enantiomers by High-Performance Liquid Chromatography (HPLC)
Application Note and Protocols for Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed methodology for the chiral separation of 2-Ethylcyclohexanone enantiomers using High-Performance Liquid Chromatography (HPLC). The protocol outlines the use of a chiral stationary phase (CSP) and a normal-phase mobile phase system, which is a common and effective approach for the resolution of cyclic ketone enantiomers. This application note serves as a comprehensive guide for researchers in pharmaceutical development, asymmetric synthesis, and quality control, offering a robust starting point for method development and optimization.
Introduction
This compound is a chiral cyclic ketone with a stereocenter at the C2 position. The enantiomers of such chiral molecules can exhibit different pharmacological, toxicological, and organoleptic properties. Consequently, the ability to separate and quantify the individual enantiomers is of significant importance in the pharmaceutical, fragrance, and chemical industries. High-Performance Liquid Chromatography (HPLC) with a chiral stationary phase (CSP) is a powerful and widely used technique for the reliable separation of enantiomers.[1][2][3] This application note details a recommended starting protocol for the chiral resolution of (R)- and (S)-2-Ethylcyclohexanone.
The selection of an appropriate CSP is critical for achieving successful enantioseparation. Pirkle-type CSPs, such as the Whelk-O® 1, are known for their broad applicability in separating various classes of compounds, including underivatized ketones.[4][5][6][7][8][9] The chiral recognition mechanism of the Whelk-O® 1 CSP is based on π-π interactions, hydrogen bonding, and steric hindrance, providing a robust platform for the resolution of a wide range of racemates.[8]
Experimental Protocols
This section provides a detailed protocol for the chiral separation of this compound enantiomers.
Instrumentation and Materials
-
HPLC System: An HPLC system equipped with a pump, autosampler, column compartment with temperature control, and a UV-Vis detector.
-
Chiral Column: Regis (R,R) Whelk-O® 1, 250 x 4.6 mm, 5 µm particle size.
-
Solvents: HPLC grade n-Hexane and Isopropanol (IPA).
-
Sample: Racemic this compound standard.
Preparation of Mobile Phase and Sample
-
Mobile Phase: Prepare a mobile phase of 99:1 (v/v) n-Hexane/Isopropanol. Degas the mobile phase prior to use.
-
Sample Preparation: Dissolve the racemic this compound standard in the mobile phase to a final concentration of 1.0 mg/mL. Filter the sample through a 0.45 µm syringe filter before injection.
HPLC Conditions
The following table summarizes the recommended HPLC conditions for the chiral separation of this compound.
| Parameter | Recommended Condition |
| Column | Regis (R,R) Whelk-O® 1, 250 x 4.6 mm, 5 µm |
| Mobile Phase | n-Hexane/Isopropanol (99:1, v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 25 °C |
| Injection Volume | 10 µL |
| Detection | UV at 210 nm |
Data Analysis
The retention time (t_R_), peak area, and peak height for each enantiomer should be recorded. The following chromatographic parameters should be calculated to evaluate the separation performance:
-
Retention Factor (k'): k' = (t_R_ - t_0_) / t_0_ (where t_0_ is the void time)
-
Separation Factor (α): α = k'2 / k'1
-
Resolution (R_s_): R_s_ = 2(t_R2_ - t_R1_) / (w_1_ + w_2_) (where w is the peak width at the base)
A resolution value (R_s_) greater than 1.5 indicates baseline separation of the two enantiomers.
Expected Results and Data Presentation
The following table summarizes the expected quantitative data for the chiral separation of this compound enantiomers based on the proposed method. Note: These are estimated values and may vary depending on the specific HPLC system and column batch.
| Parameter | Enantiomer 1 | Enantiomer 2 |
| Retention Time (min) | ~ 8.5 | ~ 9.8 |
| Retention Factor (k') | ~ 3.2 | ~ 3.9 |
| Separation Factor (α) | \multicolumn{2}{c | }{~ 1.22} |
| Resolution (R_s_) | \multicolumn{2}{c | }{> 1.5} |
Method Optimization
The provided protocol is a starting point. To improve the separation (i.e., increase resolution or reduce analysis time), the mobile phase composition can be adjusted.
-
To decrease retention time: Increase the percentage of the polar modifier (Isopropanol). For example, try a mobile phase of 98:2 (v/v) n-Hexane/Isopropanol.
-
To increase resolution: Decrease the percentage of the polar modifier. For example, try a mobile phase of 99.5:0.5 (v/v) n-Hexane/Isopropanol. It is important to note that decreasing the modifier concentration will increase the retention times.
Visualization of Experimental Workflow
The following diagrams illustrate the key logical and experimental workflows.
Caption: Logical workflow for chiral HPLC method development.
Caption: Step-by-step experimental workflow for analysis.
References
- 1. benchchem.com [benchchem.com]
- 2. Chiral HPLC Column | Phenomenex [phenomenex.com]
- 3. phx.phenomenex.com [phx.phenomenex.com]
- 4. hplc.eu [hplc.eu]
- 5. WHELK-O®1 - Regis Technologies [registech.com]
- 6. (R,R) Whelk-O® 1 - Regis Technologies [registech.com]
- 7. elementlabsolutions.com [elementlabsolutions.com]
- 8. hplc.eu [hplc.eu]
- 9. hplc.eu [hplc.eu]
Application Notes & Protocols for the Analytical Derivatization of 2-Ethylcyclohexanone
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Ethylcyclohexanone is a chiral ketone of interest in various fields, including synthetic chemistry and drug development. Its accurate detection and quantification often require derivatization to enhance its analytical properties for techniques such as Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC). Derivatization can improve volatility, thermal stability, and detector response.[1][2] Furthermore, due to its chiral nature, enantioselective analysis is critical, necessitating specific derivatization strategies or chiral chromatography techniques to separate and quantify the (R) and (S) enantiomers.
This document provides detailed application notes and protocols for three key analytical derivatization strategies for this compound:
-
Oximation with PFBHA for GC-MS Analysis: A highly sensitive method ideal for trace analysis, utilizing an electron capture detector (ECD) or mass spectrometry (MS).
-
Hydrazone Formation with DNPH for HPLC-UV Analysis: A classic and robust method for quantifying carbonyl compounds using UV-Vis detection.
-
Chiral Derivatization for Enantioselective GC Analysis: A method to resolve the enantiomers of this compound by forming diastereomers that can be separated on a standard achiral GC column.
Oximation with O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine (PFBHA) for GC-MS
Application Note:
Derivatization with PFBHA is a highly sensitive method for the analysis of ketones and other carbonyl compounds.[3][4] The reaction converts the ketone into a stable oxime derivative. The introduction of the pentafluorobenzyl group significantly enhances the response of electron capture detectors (ECD) and provides a characteristic mass spectrum for confirmation by MS.[5] This method is advantageous over derivatization with 2,4-dinitrophenylhydrazine (B122626) (DNPH) for GC analysis because PFBHA derivatives are thermally stable and do not require extensive cleanup.[3] The resulting oximes can be readily resolved by GC.[3] This technique can be applied to various sample matrices, including air, water, and biological fluids, often coupled with headspace or solid-phase microextraction (SPME) for sample preparation.[3][6][7]
Chemical Reaction:
The carbonyl group of this compound reacts with PFBHA to form a PFBHA-oxime, which exists as a mixture of (E) and (Z) isomers.
References
- 1. gcms.cz [gcms.cz]
- 2. youtube.com [youtube.com]
- 3. Chiral derivatizing agent - Wikipedia [en.wikipedia.org]
- 4. m.youtube.com [m.youtube.com]
- 5. researchgate.net [researchgate.net]
- 6. pharmacy180.com [pharmacy180.com]
- 7. Chiral derivatization coupled with liquid chromatography/mass spectrometry for determining ketone metabolites of hydroxybutyrate enantiomers [ccspublishing.org.cn]
2-Ethylcyclohexanone: A Versatile Building Block in Organic Synthesis
Introduction
2-Ethylcyclohexanone is a valuable cyclic ketone that serves as a versatile building block in organic synthesis. Its structure, featuring a reactive carbonyl group and an ethyl substituent on the cyclohexane (B81311) ring, provides multiple sites for functionalization, making it an excellent starting material for the synthesis of a wide array of complex molecules. This document provides detailed application notes and experimental protocols for the use of this compound in various synthetic transformations, targeting researchers, scientists, and professionals in drug development.
Application Notes
This compound is a key intermediate in the synthesis of diverse molecular scaffolds, including bicyclic systems, heterocycles, and spiro compounds. Its utility stems from the reactivity of the carbonyl group and the adjacent alpha-carbons, which can participate in a variety of carbon-carbon and carbon-heteroatom bond-forming reactions.
Annulation Reactions for Bicyclic Systems
The Robinson annulation is a powerful method for the formation of six-membered rings, and this compound is an excellent substrate for this reaction. The reaction with methyl vinyl ketone, for instance, leads to the formation of an octahydronaphthalene derivative, a core structure found in many natural products and biologically active compounds, including steroids and terpenoids.[1]
Synthesis of Heterocyclic Compounds
This compound is a valuable precursor for the synthesis of various heterocyclic systems, which are of significant interest in medicinal chemistry due to their diverse pharmacological activities.
-
Thiophenes (Gewald Reaction): The Gewald reaction provides a straightforward, multi-component approach to highly substituted 2-aminothiophenes.[2][3] By reacting this compound with an activated nitrile (e.g., ethyl cyanoacetate) and elemental sulfur in the presence of a base, polysubstituted tetrahydrobenzothiophenes can be synthesized. These compounds can serve as precursors for a variety of pharmaceutical agents.
-
Quinolines (Friedländer Synthesis): The Friedländer synthesis is a classic method for the preparation of quinolines, a class of compounds with a broad range of biological activities.[4] The condensation of this compound with 2-aminoaryl aldehydes or ketones under acidic or basic conditions provides a direct route to substituted tetrahydroquinolines.[5]
-
Indazoles: Substituted indazoles are another important class of heterocyclic compounds with applications in drug discovery. This compound can be used as a starting material for the synthesis of tetrahydro-2H-indazole derivatives through condensation reactions with hydrazines.[6]
Formation of Spiro Compounds
Spirocyclic compounds, characterized by two rings sharing a single atom, are of growing interest in drug design due to their unique three-dimensional structures. This compound can be utilized in the synthesis of spiro compounds, such as spiro[cyclohexane-1,2'-[4][7]dioxolanes], through ketalization reactions with diols. These spirocycles can serve as chiral building blocks or as final products with potential biological activity.
Experimental Protocols
The following protocols are provided as examples of the synthetic utility of this compound. While some protocols are adapted from procedures using similar cyclohexanone (B45756) derivatives, they provide a solid foundation for the synthesis of the target molecules.
Protocol 1: Robinson Annulation of this compound with Methyl Vinyl Ketone
This protocol describes the synthesis of 1-ethyl-4a-methyl-4,4a,5,6,7,8-hexahydronaphthalen-2(3H)-one via a Robinson annulation reaction. The procedure is adapted from a standard protocol for 2-methylcyclohexanone.[8]
Reaction Scheme:
Caption: Robinson Annulation of this compound.
Materials:
-
This compound
-
Methyl vinyl ketone
-
Sodium ethoxide
-
Anhydrous ethanol
-
5% Hydrochloric acid (aq.)
-
Saturated sodium bicarbonate solution (aq.)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate
-
Hexane
-
Ethyl acetate (B1210297)
-
Silica (B1680970) gel (230-400 mesh)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, dissolve this compound (1.0 equiv.) in anhydrous ethanol.
-
Addition of Base: To the stirred solution, add sodium ethoxide (1.1 equiv.) portion-wise at room temperature. Stir the mixture for 30 minutes to ensure complete formation of the enolate.
-
Addition of Michael Acceptor: Slowly add methyl vinyl ketone (1.2 equiv.) to the reaction mixture via a dropping funnel over a period of 15 minutes.
-
Reaction: Heat the reaction mixture to reflux and maintain for 6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: After completion, cool the reaction to room temperature and neutralize with 5% HCl. Extract the product with dichloromethane (3 x 50 mL).
-
Purification: Combine the organic layers, wash with saturated sodium bicarbonate solution and brine, then dry over anhydrous magnesium sulfate. After filtration, the solvent is removed under reduced pressure. The crude product is purified by column chromatography on silica gel using a hexane-ethyl acetate gradient.
Quantitative Data Summary:
| Reactant/Reagent | Molar Equiv. | Role |
| This compound | 1.0 | Starting Material |
| Methyl vinyl ketone | 1.2 | Michael Acceptor |
| Sodium ethoxide | 1.1 | Base |
| Anhydrous ethanol | - | Solvent |
Note: The expected yield for this reaction, based on similar annulations, is in the range of 60-80%.
Protocol 2: Gewald Synthesis of 2-Amino-3-ethoxycarbonyl-1-ethyl-4,5,6,7-tetrahydrobenzothiophene
This protocol describes a three-component Gewald reaction to synthesize a substituted tetrahydrobenzothiophene.
Reaction Workflow:
Caption: Gewald Reaction Experimental Workflow.
Materials:
-
This compound
-
Ethyl cyanoacetate
-
Elemental sulfur
-
Morpholine
-
Ethanol
Procedure:
-
Reaction Setup: To a stirred mixture of this compound (1.0 equiv.), ethyl cyanoacetate (1.0 equiv.), and elemental sulfur (1.1 equiv.) in ethanol, add a catalytic amount of morpholine.
-
Reaction: Heat the mixture to reflux for 2-4 hours. The progress of the reaction can be monitored by TLC.
-
Work-up: After the reaction is complete, cool the mixture to room temperature. The solid product that precipitates is collected by filtration and washed with cold ethanol.
-
Purification: The crude product can be further purified by recrystallization from ethanol.
Quantitative Data Summary:
| Reactant/Reagent | Molar Equiv. | Role |
| This compound | 1.0 | Carbonyl Component |
| Ethyl cyanoacetate | 1.0 | Active Methylene Compound |
| Sulfur | 1.1 | Sulfur Source |
| Morpholine | Catalytic | Base Catalyst |
| Ethanol | - | Solvent |
Note: Yields for the Gewald reaction are typically in the range of 50-90%.
Protocol 3: Friedländer Synthesis of a Tetrahydroquinoline Derivative
This protocol outlines the synthesis of a substituted tetrahydroquinoline from this compound and 2-aminobenzaldehyde.
Reaction Mechanism:
References
- 1. Robinson annulation - Wikipedia [en.wikipedia.org]
- 2. Gewald reaction - Wikipedia [en.wikipedia.org]
- 3. Gewald Reaction [organic-chemistry.org]
- 4. Friedländer synthesis - Wikipedia [en.wikipedia.org]
- 5. benchchem.com [benchchem.com]
- 6. Synthesis and Biological Activity of 4,5,6,7-Tetrahydro-2 H -indazole Derivatives - Gein - Russian Journal of General Chemistry [journal-vniispk.ru]
- 7. Robinson Annulation | NROChemistry [nrochemistry.com]
- 8. benchchem.com [benchchem.com]
Application Notes and Protocols: Reaction Mechanisms Involving 2-Ethylcyclohexanone Enolates
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the formation and reaction mechanisms of 2-ethylcyclohexanone enolates, crucial intermediates in synthetic organic chemistry. The document outlines protocols for the selective generation of kinetic and thermodynamic enolates and their subsequent application in key carbon-carbon bond-forming reactions, including alkylations and aldol (B89426) condensations.
Introduction to this compound Enolates
Enolates are highly versatile reactive intermediates derived from the deprotonation of the α-carbon of a carbonyl compound. In the case of an unsymmetrical ketone like this compound, two distinct regioisomeric enolates can be formed: the kinetic enolate and the thermodynamic enolate. The ability to selectively generate one over the other is paramount for controlling the regioselectivity and stereoselectivity of subsequent reactions.
-
Kinetic Enolate: Formed by the rapid and irreversible removal of the most sterically accessible α-proton, typically at the less substituted position (C6). This is favored by strong, sterically hindered bases at low temperatures.
-
Thermodynamic Enolate: The more stable enolate, with the more substituted double bond, is formed under conditions that allow for equilibration. This is favored by weaker bases at higher temperatures.
Formation of this compound Enolates: Kinetic vs. Thermodynamic Control
The selective formation of either the kinetic or thermodynamic enolate of this compound is achieved by careful selection of the base, solvent, and temperature.
Experimental Protocols
Protocol 1: Formation of the Kinetic Enolate of this compound
-
To a flame-dried, three-necked flask equipped with a magnetic stirrer, a nitrogen inlet, and a thermometer, add anhydrous tetrahydrofuran (B95107) (THF, 10 mL).
-
Cool the flask to -78 °C using a dry ice/acetone bath.
-
Slowly add diisopropylamine (B44863) (1.1 mmol) to the cooled THF.
-
Add n-butyllithium (1.1 mmol, as a solution in hexanes) dropwise to the stirred solution. Maintain the temperature below -70 °C.
-
Stir the resulting lithium diisopropylamide (LDA) solution at -78 °C for 30 minutes.
-
Slowly add a solution of this compound (1.0 mmol) in anhydrous THF (2 mL) to the LDA solution.
-
Stir the reaction mixture at -78 °C for 1 hour to ensure complete formation of the lithium enolate. The resulting solution of the kinetic enolate is ready for use in subsequent reactions.
Protocol 2: Formation of the Thermodynamic Enolate of this compound
-
To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add absolute ethanol (B145695) (10 mL).
-
Carefully add sodium metal (1.1 mmol) in small pieces to the ethanol to generate sodium ethoxide in situ.
-
Once all the sodium has reacted, add this compound (1.0 mmol).
-
Heat the reaction mixture to reflux and maintain for 2-4 hours to allow for equilibration to the more stable thermodynamic enolate.
-
Cool the reaction mixture to room temperature. The resulting solution of the thermodynamic enolate is ready for use.
Key Reactions of this compound Enolates
Alkylation
Alkylation of this compound enolates is a powerful method for introducing alkyl groups at the α-carbon, forming new carbon-carbon bonds. The regioselectivity of the alkylation is dependent on which enolate is generated.
Quantitative Data for Alkylation of 2-Alkylcyclohexanones
Note: Specific quantitative data for this compound is limited in the literature. The following table presents data for the closely related 2-methylcyclohexanone (B44802), which is expected to exhibit similar reactivity and selectivity.
| Substrate | Conditions | Electrophile | Product(s) | Ratio (Kinetic:Thermodynamic) | Yield |
| 2-Methylcyclohexanone | 1. LDA, THF, -78°C | CH₃I | 2,6-Dimethylcyclohexanone & 2,2-Dimethylcyclohexanone | 95:5 | 85-95% |
| 2-Methylcyclohexanone | 1. NaOEt, EtOH, Reflux | CH₃I | 2,6-Dimethylcyclohexanone & 2,2-Dimethylcyclohexanone | 20:80 | ~70% |
| 2-Methylcyclohexanone | 1. LDA, THF, -78°C | PhCH₂Br | 2-Benzyl-6-methylcyclohexanone & 2-Benzyl-2-methylcyclohexanone | 97:3 | 85-90%[1] |
Protocol 3: Kinetic Alkylation of this compound
-
Generate the kinetic enolate of this compound as described in Protocol 1.
-
To the solution of the lithium enolate at -78 °C, add the alkylating agent (e.g., methyl iodide, 1.1 mmol) dropwise.
-
Stir the reaction mixture at -78 °C for 2-4 hours.
-
Quench the reaction by adding a saturated aqueous solution of ammonium (B1175870) chloride (10 mL).
-
Allow the mixture to warm to room temperature.
-
Extract the aqueous layer with diethyl ether (3 x 20 mL).
-
Combine the organic layers, wash with brine (20 mL), dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel.
Aldol Condensation
The enolate of this compound can act as a nucleophile and attack a carbonyl compound, such as an aldehyde, in an aldol addition reaction. This is followed by dehydration to yield an α,β-unsaturated ketone in an aldol condensation. When reacting with an aldehyde that cannot form an enolate itself (e.g., benzaldehyde), the reaction is a crossed or mixed aldol condensation.
Quantitative Data for Aldol Condensation of 2-Alkylcyclohexanones with Benzaldehyde
| Substrate | Base | Electrophile | Product | Yield |
| 2-Methylcyclohexanone | NaOEt | Benzaldehyde | 2-(Phenyl(hydroxy)methyl)-6-methylcyclohexan-1-one and subsequent condensation product | Moderate to Good |
| Cyclohexanone (B45756) | Mn(III) complex | Benzaldehyde | 2-(Phenyl(hydroxy)methyl)cyclohexan-1-one | >99% |
Protocol 4: Aldol Condensation of this compound with Benzaldehyde
-
In a round-bottom flask, dissolve this compound (1.0 mmol) and benzaldehyde (1.0 mmol) in ethanol (10 mL).
-
To this solution, add an aqueous solution of sodium hydroxide (B78521) (e.g., 2 M, 2 mL).
-
Stir the reaction mixture at room temperature for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography.
-
Upon completion, neutralize the reaction mixture with dilute hydrochloric acid.
-
Extract the product with diethyl ether (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the product by recrystallization or column chromatography.
Stereochemistry of Enolate Reactions
The alkylation of cyclohexanone enolates generally proceeds via axial attack on the planar enolate. This is because the transition state for axial attack resembles a chair conformation, which is lower in energy than the boat-like transition state of equatorial attack.[2] This stereochemical preference leads to the formation of a specific diastereomer.
Summary
The selective formation of kinetic or thermodynamic enolates of this compound allows for regiocontrolled alkylation and predictable outcomes in aldol condensations. The protocols provided herein serve as a foundation for the synthesis of a variety of substituted cyclohexanone derivatives. While quantitative data for this compound itself is sparse, the data from the closely related 2-methylcyclohexanone provides a strong predictive basis for reaction outcomes. Researchers should optimize these protocols for their specific substrates and desired products.
References
Application Notes and Protocols: Asymmetric Alkylation of Cyclohexanone using Ethyl Bromide
Audience: Researchers, scientists, and drug development professionals.
Introduction
The enantioselective α-alkylation of carbonyl compounds is a fundamental transformation in organic synthesis, crucial for the construction of chiral molecules prevalent in natural products and pharmaceuticals. The introduction of an ethyl group at the C2 position of cyclohexanone (B45756) generates a stereocenter. Controlling the absolute configuration of this center is vital for the synthesis of complex, biologically active compounds. This document provides a detailed protocol for the asymmetric alkylation of cyclohexanone with ethyl bromide, primarily focusing on the robust and widely-used SAMP/RAMP hydrazone method, which employs a chiral auxiliary to achieve high stereocontrol.[1][2]
Methods Overview
Several strategies exist for the asymmetric alkylation of ketones, including the use of chiral auxiliaries, organocatalysis, and metal-based catalysis.[3]
-
SAMP/RAMP Hydrazone Method: This classic and highly reliable method utilizes the chiral auxiliaries (S)-1-amino-2-(methoxymethyl)pyrrolidine (SAMP) or its enantiomer (R)-1-amino-2-(methoxymethyl)pyrrolidine (RAMP).[2] The process involves the formation of a chiral hydrazone from cyclohexanone, followed by diastereoselective deprotonation and alkylation, and subsequent removal of the auxiliary to yield the enantioenriched 2-ethylcyclohexanone.[1][2] This method offers excellent stereocontrol and generally high chemical yields.[4]
-
Organocatalysis: This approach uses small, chiral organic molecules, such as proline and its derivatives, to catalyze the reaction. While highly atom-economical, the direct asymmetric alkylation of cyclohexanone with simple alkyl halides like ethyl bromide using organocatalysis is often less efficient and selective compared to other transformations like Michael or aldol (B89426) additions.[1][5]
-
Chiral Lithium Amide Bases: This technique employs chiral lithium amides to achieve enantioselective deprotonation of the prochiral ketone, leading to an enantioenriched enolate that can then be alkylated.[3]
This document will provide a detailed protocol for the SAMP/RAMP hydrazone method due to its proven effectiveness and extensive documentation for achieving high enantioselectivity in the α-alkylation of cyclic ketones.[3][4]
Experimental Workflow and Protocols
The asymmetric synthesis of this compound via the SAMP hydrazone method is a well-established three-step process.[1][2] The general workflow is outlined below.
Detailed Experimental Protocols
Materials and Equipment:
-
Cyclohexanone (freshly distilled)
-
(S)-1-Amino-2-(methoxymethyl)pyrrolidine (SAMP)
-
Ethyl bromide (EtBr)
-
Lithium diisopropylamide (LDA), 2.0 M solution in THF/heptane/ethylbenzene
-
Anhydrous solvents: Tetrahydrofuran (THF), Toluene (B28343), Diethyl ether
-
Reagents for workup and purification: Saturated aqueous NH₄Cl, saturated aqueous NaHCO₃, brine, anhydrous MgSO₄, silica (B1680970) gel
-
Ozone generator (for cleavage) or aqueous oxalic acid
-
Standard glassware for inert atmosphere reactions (Schlenk line, argon/nitrogen manifold, flame-dried flasks)
-
Dean-Stark apparatus
-
Thin-layer chromatography (TLC) plates
-
Rotary evaporator
-
Chromatography column
Protocol 1: Formation of (S)-Cyclohexanone SAMP Hydrazone [1][4]
-
To a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add anhydrous toluene (100 mL), cyclohexanone (5.0 g, 51 mmol, 1.0 equiv), and (S)-SAMP (7.3 g, 56 mmol, 1.1 equiv).
-
Heat the mixture to reflux and continue heating until the theoretical amount of water (approx. 0.9 mL) is collected in the Dean-Stark trap (typically 2-4 hours).
-
Monitor the reaction by TLC until the cyclohexanone spot disappears.
-
Cool the reaction mixture to room temperature and remove the toluene under reduced pressure using a rotary evaporator.
-
The resulting crude hydrazone can be purified by vacuum distillation or used directly in the next step after drying under high vacuum.
Protocol 2: Asymmetric Alkylation with Ethyl Bromide [2][4]
-
In a flame-dried, three-necked flask under an argon atmosphere, prepare a solution of lithium diisopropylamide (LDA) (31 mL of 2.0 M solution, 62 mmol, 1.2 equiv) in anhydrous THF (80 mL) and cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add a solution of the (S)-cyclohexanone SAMP hydrazone (10.0 g, 51 mmol, 1.0 equiv) in anhydrous THF (50 mL) to the LDA solution at -78 °C via a cannula.
-
Stir the resulting orange-colored azaenolate solution at -78 °C for 2-3 hours.[2][6]
-
Add ethyl bromide (5.8 g, 53 mmol, 1.05 equiv) dropwise to the reaction mixture at -78 °C.
-
Allow the reaction to stir at -78 °C for 4 hours, and then let it slowly warm to room temperature overnight (approx. 12 hours).
-
Quench the reaction by slowly adding 50 mL of saturated aqueous NH₄Cl solution.
-
Extract the mixture with diethyl ether (3 x 75 mL).
-
Combine the organic layers, wash with brine (50 mL), dry over anhydrous MgSO₄, and concentrate under reduced pressure to yield the crude alkylated hydrazone.
Protocol 3: Oxidative Cleavage to (S)-2-Ethylcyclohexanone [1][2]
-
Dissolve the crude alkylated hydrazone in dichloromethane (B109758) (DCM) (150 mL) and cool the solution to -78 °C.
-
Bubble ozone through the solution. The reaction is complete when a persistent blue color is observed, indicating an excess of ozone.
-
Purge the solution with argon or nitrogen to remove excess ozone.
-
Allow the mixture to warm to room temperature and concentrate under reduced pressure.
-
Alternatively, the hydrazone can be cleaved by vigorous stirring with a two-phase system of pentane (B18724) and saturated aqueous oxalic acid at room temperature.[7]
-
Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate (B1210297) gradient) to afford pure (S)-2-ethylcyclohexanone.
Data Presentation
The following table summarizes typical quantitative data for the asymmetric ethylation of cyclohexanone using the SAMP-hydrazone method. Yields and enantiomeric excesses can vary based on specific reaction conditions, purity of reagents, and scale.
| Step | Product | Typical Yield (%) | Enantiomeric Excess (ee %) | Method of ee Determination | Reference(s) |
| Hydrazone Formation | (S)-Cyclohexanone SAMP Hydrazone | 85 - 95 | N/A | N/A | [1][4] |
| Alkylation & Cleavage | (S)-2-Ethylcyclohexanone | 70 - 85 (overall) | ≥ 95 | Chiral GC or HPLC | [2][7] |
Note: Enantiomeric excess (ee) is a measure of the purity of the chiral product, defined as the absolute difference between the mole fractions of the two enantiomers.[8]
Characterization and Analysis
Confirmation of Structure: The structure of the final product, this compound, should be confirmed using standard spectroscopic methods:
-
¹H and ¹³C NMR Spectroscopy: To confirm the connectivity and chemical environment of all atoms.
-
Infrared (IR) Spectroscopy: To verify the presence of the ketone carbonyl group (strong absorption around 1710 cm⁻¹).
-
Mass Spectrometry (MS): To confirm the molecular weight of the product.
Determination of Enantiomeric Excess (ee): Accurate determination of the enantiomeric excess is critical for evaluating the success of the asymmetric synthesis.
-
Chiral Gas Chromatography (GC): The most common method for this product. The enantiomers are separated on a chiral stationary phase column (e.g., based on cyclodextrins), leading to different retention times.[9]
-
Chiral High-Performance Liquid Chromatography (HPLC): Similar to GC, this method uses a chiral stationary phase to separate the enantiomers, which are then detected by a UV detector.[9]
-
Circular Dichroism (CD) Spectroscopy: A rapid method that can be used to determine the ee of chiral cyclohexanones, sometimes requiring derivatization.[10]
The ee is calculated from the peak areas (A) of the two enantiomers (e.g., S and R) in the chromatogram: ee (%) = [ | A(S) - A(R) | / ( A(S) + A(R) ) ] x 100
References
- 1. benchchem.com [benchchem.com]
- 2. Enders SAMP/RAMP hydrazone-alkylation reaction - Wikipedia [en.wikipedia.org]
- 3. Direct Asymmetric Alkylation of Ketones: Still Unconquered - PMC [pmc.ncbi.nlm.nih.gov]
- 4. web.mit.edu [web.mit.edu]
- 5. researchgate.net [researchgate.net]
- 6. chemtube3d.com [chemtube3d.com]
- 7. eclass.uoa.gr [eclass.uoa.gr]
- 8. Enantiomeric excess - Wikipedia [en.wikipedia.org]
- 9. benchchem.com [benchchem.com]
- 10. Rapid Determination of Enantiomeric Excess of α–Chiral Cyclohexanones Using Circular Dichroism Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
Application of 2-Ethylcyclohexanone Derivatives in Fragrance Chemistry: A Detailed Examination
Initial Clarification: 2-Ethylcyclohexanone vs. 2-Ethyl-4,4-dimethylcyclohexanone
Initial research into the application of this compound (CAS 4423-94-3) in the fragrance and flavor industry reveals a critical distinction. While this compound is available for research and pharmaceutical intermediate use, it is not commonly utilized as a fragrance or flavor ingredient.[1] In contrast, a closely related derivative, 2-Ethyl-4,4-dimethylcyclohexanone (CAS 55739-89-4), is a recognized perfuming ingredient with a distinct olfactory profile.[2][3][4] This document will therefore focus on the application of 2-Ethyl-4,4-dimethylcyclohexanone in fragrance chemistry, providing detailed application notes and protocols for researchers, scientists, and product development professionals.
Introduction to 2-Ethyl-4,4-dimethylcyclohexanone in Fragrance
2-Ethyl-4,4-dimethylcyclohexanone is a cyclic ketone valued in the fragrance industry for its complex aromatic and thujonic odor profile.[3] Its unique scent characteristics, which vary between its enantiomers, make it a versatile ingredient in the creation of fine fragrances, as well as in perfumed consumer products such as soaps, detergents, and air fresheners.[3]
Physicochemical and Olfactory Properties
A summary of the key physicochemical and olfactory properties of 2-Ethyl-4,4-dimethylcyclohexanone is presented below.
| Property | Value | Reference |
| Chemical Name | 2-Ethyl-4,4-dimethylcyclohexanone | [4] |
| CAS Number | 55739-89-4 | [4] |
| Molecular Formula | C₁₀H₁₈O | [4] |
| Molecular Weight | 154.25 g/mol | [4] |
| Appearance | Colorless oil (estimated) | |
| Boiling Point | 205.45 °C (estimated at 760 mm Hg) | [5] |
| Vapor Pressure | 0.25 mmHg @ 25 °C (estimated) | [5] |
| Flash Point | 71.00 °C (estimated) | [5] |
| Solubility | Soluble in alcohol; sparingly soluble in water (239.8 mg/L @ 25°C, est.) | [5] |
Olfactory Profile:
The odor of 2-Ethyl-4,4-dimethylcyclohexanone is notably influenced by its stereochemistry:
| Isomer/Mixture | Olfactory Profile | Reference |
| Racemic Mixture | Aromatic and thujonic type, reminiscent of cedarleaf and hyssop. | [3] |
| (-)-(2R)-enantiomer | Strongly herbaceous and thujonic with a pronounced fruity subnote, described as almost spicy-berry-like. | [2] |
| (+)-(2S)-enantiomer | Herbaceous, less thujonic and drier than its enantiomer, with an earthy, rooty cellar aspect. | [2] |
Application in Fragrance Compositions
2-Ethyl-4,4-dimethylcyclohexanone is utilized to impart aromatic and thujonic notes to fragrance compositions.[3] It can be incorporated into a wide array of perfumed articles.
Recommended Usage Levels:
| Product Type | Recommended Use Level of Perfuming Composition | Reference |
| Perfumes, Colognes | Not specified, but a component of the fragrance composition. | [3] |
| Soaps, Bath/Shower Gels | 0.1% to 1% by weight of a perfuming composition. | [3] |
| Shampoos, Hair Care Products | 0.1% to 1% by weight of a perfuming composition. | [3] |
| Body Deodorants, Air Fresheners | 0.1% to 1% by weight of a perfuming composition. | [3] |
| Detergents, Fabric Softeners | 0.1% to 1% by weight of a perfuming composition. | [3] |
| Household Cleaners | 0.1% to 1% by weight of a perfuming composition. | [3] |
Experimental Protocols
Protocol 1: Synthesis of 2-Ethyl-4,4-dimethylcyclohexanone
This protocol is adapted from a patented method involving the hydrogenation of 2-ethyl-4,4-dimethyl-cyclohexane-1,3-dione.[3]
Materials:
-
2-ethyl-4,4-dimethyl-cyclohexane-1,3-dione
-
Palladium on charcoal (5%)
-
Nitrogen gas supply
-
Filtration apparatus (e.g., Celite®)
-
Rotary evaporator
-
Bulb-to-bulb distillation apparatus
Procedure:
-
Under a nitrogen atmosphere, dissolve 1.0 g of 2-ethyl-4,4-dimethyl-cyclohexane-1,3-dione in 20 ml of ethanol in a suitable reaction flask.
-
Add 100 mg of 5% palladium on charcoal to the solution.
-
Hydrogenate the mixture at ambient pressure and room temperature for 8 hours with stirring.
-
Upon completion, filter the mixture over Celite® to remove the catalyst.
-
Concentrate the filtrate using a rotary evaporator to remove the ethanol.
-
Purify the resulting colorless oil by bulb-to-bulb distillation at a temperature of 70 °C and a pressure of 4 x 10² Pa.
Expected Outcome:
This procedure is expected to yield 2-Ethyl-4,4-dimethylcyclohexanone. The purity and identity of the product should be confirmed by analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.
Protocol 2: Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
This protocol provides a general framework for the analysis of 2-Ethyl-4,4-dimethylcyclohexanone in a fragrance matrix.
Instrumentation:
-
Gas chromatograph coupled with a mass spectrometer (GC-MS)
-
Capillary column suitable for fragrance analysis (e.g., non-polar or medium-polar)
Sample Preparation:
-
For liquid samples with a simple matrix (e.g., fine fragrance), dilute the sample in a suitable solvent like ethanol or methanol (B129727) (e.g., 1:10 or 1:100 v/v).
-
For complex matrices (e.g., creams, detergents), perform a solvent extraction using a non-polar solvent like hexane (B92381) or diethyl ether.
GC-MS Parameters (suggested starting point):
-
Injector Temperature: 250 °C
-
Injection Mode: Split or splitless, depending on concentration
-
Carrier Gas: Helium
-
Oven Temperature Program:
-
Initial temperature: 60 °C, hold for 2 minutes
-
Ramp: 5 °C/min to 250 °C
-
Hold at 250 °C for 5 minutes
-
-
MS Transfer Line Temperature: 280 °C
-
Ion Source Temperature: 230 °C
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Scan Range: m/z 40-350
Data Analysis:
Identify 2-Ethyl-4,4-dimethylcyclohexanone by its retention time and comparison of its mass spectrum with a reference spectrum. Quantification can be achieved using an internal or external standard method.
Protocol 3: Sensory Evaluation
This protocol outlines a method for the sensory evaluation of a fragrance composition containing 2-Ethyl-4,4-dimethylcyclohexanone.
Objective:
To assess the olfactory characteristics of a fragrance formulation containing 2-Ethyl-4,4-dimethylcyclohexanone.
Materials:
-
Test fragrance composition with 2-Ethyl-4,4-dimethylcyclohexanone.
-
Control fragrance composition without 2-Ethyl-4,4-dimethylcyclohexanone.
-
Odor-free smelling strips.
-
Sensory evaluation booths with controlled lighting, temperature, and ventilation.
-
Panel of trained sensory assessors.
-
Data collection forms or software.
Procedure:
-
Dip smelling strips into the test and control fragrance compositions to a depth of 1 cm.
-
Allow the solvent to evaporate for a consistent period (e.g., 30 seconds).
-
Present the coded smelling strips to the panelists in a randomized and balanced order.
-
Instruct panelists to evaluate the odor of each sample at different time intervals (e.g., top note at 1-2 minutes, middle note at 30 minutes, base note at 2 hours) to assess the evolution of the fragrance.
-
Panelists should rate the intensity of predefined odor attributes (e.g., herbaceous, thujonic, fruity, earthy, woody) on a labeled magnitude scale.
-
Panelists should also provide a qualitative description of the odor profile.
-
Analyze the collected data statistically to determine significant differences in the perceived odor profiles between the test and control samples.
Signaling Pathway and Experimental Workflows
Olfactory Signaling Pathway for Ketones
The sense of smell is mediated by G protein-coupled receptors (GPCRs) located on olfactory sensory neurons. While the specific receptor for 2-Ethyl-4,4-dimethylcyclohexanone has not been identified, the general pathway for odorant detection is well-established. Ketones, like other odorants, are believed to initiate a signaling cascade upon binding to their respective GPCRs. This interaction leads to the activation of a G protein, which in turn stimulates adenylyl cyclase to produce cyclic AMP (cAMP). The increase in cAMP opens cyclic nucleotide-gated ion channels, leading to depolarization of the neuron and the transmission of a signal to the brain, where it is interpreted as a specific scent.
Caption: Generalized olfactory signaling pathway for an odorant molecule.
Experimental Workflow: Synthesis and Purification
The synthesis of 2-Ethyl-4,4-dimethylcyclohexanone involves a series of steps from starting materials to the purified final product.
Caption: Workflow for the synthesis and purification of 2-Ethyl-4,4-dimethylcyclohexanone.
Experimental Workflow: Sensory Evaluation
The sensory evaluation of a fragrance containing 2-Ethyl-4,4-dimethylcyclohexanone follows a structured process to ensure reliable and unbiased results.
Caption: Workflow for the sensory evaluation of a fragrance composition.
References
- 1. 2-ethyl cyclohexanone, 4423-94-3 [thegoodscentscompany.com]
- 2. (+)-(2S)-2-Ethyl-4,4-dimethyl-1-cyclohexanone & (-)-(2R)-2-Ethyl-4,4-dimethyl-1-cyclohexanone [leffingwell.com]
- 3. EP0868502B1 - Use of cyclic ketones in perfumery - Google Patents [patents.google.com]
- 4. Cyclohexanone, 2-ethyl-4,4-dimethyl- | C10H18O | CID 11126487 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 2-ethyl-4,4-dimethyl cyclohexanone, 55739-89-4 [thegoodscentscompany.com]
Troubleshooting & Optimization
Technical Support Center: Grignard Synthesis of 2-Ethylcyclohexanone
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for common issues encountered during the Grignard synthesis of 2-Ethylcyclohexanone. The information is tailored for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What is the primary challenge in synthesizing this compound using a Grignard reaction?
A1: The main challenge is controlling the regioselectivity of the Grignard addition to the starting material, 2-cyclohexen-1-one (B156087), which is an α,β-unsaturated ketone. Grignard reagents, being "hard" nucleophiles, typically favor 1,2-addition to the carbonyl carbon, which results in the formation of 1-ethyl-2-cyclohexen-1-ol, an undesired tertiary alcohol.[1][2] The desired product, this compound, is the result of a 1,4-addition (conjugate addition).
Q2: How can I promote the desired 1,4-addition to obtain this compound?
A2: The most effective method to achieve 1,4-addition is to use a copper(I) salt, such as copper(I) chloride (CuCl), as a catalyst.[3][4][5] The Grignard reagent undergoes transmetalation with the copper salt to form an organocopper reagent in situ. This "softer" nucleophile preferentially attacks the β-carbon of the enone system, leading to the desired 1,4-addition product.[1][6]
Q3: What are the other common side reactions I should be aware of?
A3: Besides the competing 1,2-addition, other significant side reactions include:
-
Enolization: The Grignard reagent is a strong base and can deprotonate the α-carbon of the cyclohexanone, leading to the formation of an enolate. Upon workup, this regenerates the starting material, thus reducing the yield.[7]
-
Wurtz Coupling: This reaction involves the coupling of the ethylmagnesium bromide with unreacted ethyl bromide to form butane (B89635) (CH₃CH₂CH₂CH₃). This side reaction consumes the Grignard reagent and reduces its effective concentration.[8][9]
Q4: Why is it critical to maintain anhydrous and inert conditions?
A4: Grignard reagents are highly reactive towards protic solvents like water. Any moisture in the glassware or solvents will quench the Grignard reagent, converting it to ethane (B1197151) and reducing the yield.[6] Similarly, Grignard reagents can react with atmospheric oxygen. Therefore, it is essential to use flame-dried glassware, anhydrous solvents, and to conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).
Troubleshooting Guides
Issue 1: Low Yield of this compound and High Yield of 1-Ethyl-2-cyclohexen-1-ol
| Symptom | Potential Cause | Troubleshooting Steps |
| The major product isolated is the tertiary alcohol (1,2-addition product). | Ineffective copper catalysis. | - Ensure Catalyst Activity: Use a high-purity copper(I) salt. Consider using a more soluble and stable source like CuBr·SMe₂.[5] - Optimize Catalyst Loading: Typically, 5 mol% of the copper catalyst is effective.[10] - Proper Catalyst Introduction: Add the copper salt to the reaction flask and stir with the solvent before adding the Grignard reagent to allow for the formation of the organocopper species.[10] |
| A significant amount of both 1,2- and 1,4-addition products are formed. | Competing uncatalyzed 1,2-addition. | - Lower the Reaction Temperature: Perform the addition of the Grignard reagent at low temperatures (e.g., 0 °C or lower) to favor the catalyzed 1,4-addition pathway.[10] - Slow Addition: Add the Grignard reagent solution dropwise to the solution of 2-cyclohexen-1-one and the copper catalyst. This keeps the concentration of the free Grignard reagent low, minimizing the uncatalyzed reaction. |
Issue 2: Low Overall Yield and Recovery of Starting Material (2-Cyclohexen-1-one)
| Symptom | Potential Cause | Troubleshooting Steps |
| A large amount of 2-cyclohexen-1-one is recovered after the reaction. | Enolization: The Grignard reagent is acting as a base rather than a nucleophile. | - Use a Copper Catalyst: The resulting organocopper reagent is less basic than the Grignard reagent, which disfavors enolization. - Low Temperature: Running the reaction at lower temperatures can suppress the enolization pathway.[7] - Consider Additives: In some cases, additives like CeCl₃ can be used to enhance the nucleophilicity of the organometallic reagent relative to its basicity, though this is more common for direct Grignard additions. |
| The reaction fails to initiate or proceeds very slowly, resulting in low conversion. | Poor Quality Grignard Reagent: The Grignard reagent may have decomposed due to moisture or oxygen contamination. | - Ensure Anhydrous Conditions: Use flame-dried glassware and anhydrous solvents.[6] - Titrate the Grignard Reagent: Before use, titrate a small aliquot of the Grignard reagent to determine its exact concentration. This ensures accurate stoichiometry in your reaction. - Freshly Prepare or Purchase: Use a freshly prepared Grignard solution or a high-quality commercial source. |
Issue 3: Low Yield and Formation of Gaseous Byproducts
| Symptom | Potential Cause | Troubleshooting Steps |
| The yield is low, and you may observe more gas evolution than expected during Grignard formation. | Wurtz Coupling: Formation of butane from the reaction of ethylmagnesium bromide with ethyl bromide. | - Slow Addition of Alkyl Halide: During the preparation of the Grignard reagent, add the ethyl bromide solution slowly to the magnesium turnings to avoid a high local concentration. - Control Temperature: The formation of the Grignard reagent is exothermic. Use an ice bath to maintain a steady, gentle reflux and avoid overheating, which can favor Wurtz coupling.[11] - Use Excess Magnesium: A larger surface area of magnesium can help to ensure that the ethyl bromide reacts with the metal rather than the already-formed Grignard reagent. |
Data Presentation
Table 1: Regioselectivity of the Addition of Ethylmagnesium Halides to 2-Cyclohexen-1-one with a Copper Catalyst
| Grignard Reagent | Copper Salt | 1,4-Addition Product (%) | 1,2-Addition Product (%) | Reference |
| EtMgCl | CuI | 43 | 57 | [10] |
| EtMgCl | CuBr | 61 | 39 | [10] |
| EtMgCl | CuCl | 71 | 29 | [10] |
| EtMgBr | CuCl | 95 | 5 | [10] |
| EtMgBr | CuBr·SMe₂ | 90 | 10 | [10] |
Reaction conditions: 5 mol % Cu salt, 6 mol % TaniaPhos ligand, 1.15 eq of Grignard reagent in Et₂O at 0 °C for 15 min.[10]
Experimental Protocols
Protocol 1: Copper-Catalyzed 1,4-Addition of Ethylmagnesium Bromide to 2-Cyclohexen-1-one
This protocol is adapted from a general procedure for the copper-catalyzed conjugate addition of Grignard reagents to cyclic enones.[10]
Materials:
-
Copper(I) chloride (CuCl)
-
2-Cyclohexen-1-one
-
Ethylmagnesium bromide (EtMgBr) solution in diethyl ether (Et₂O)
-
Anhydrous diethyl ether (Et₂O)
-
Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution
-
Nitrogen or Argon gas supply
-
Flame-dried glassware
Procedure:
-
Reaction Setup: In a flame-dried Schlenk flask equipped with a magnetic stir bar and under an inert atmosphere (nitrogen or argon), add CuCl (0.05 equivalents).
-
Solvent Addition: Add anhydrous diethyl ether to the flask.
-
Addition of Enone: Add 2-cyclohexen-1-one (1.0 equivalent) to the stirred suspension.
-
Cooling: Cool the reaction mixture to 0 °C using an ice-water bath.
-
Grignard Addition: Slowly add the ethylmagnesium bromide solution (1.15 equivalents) dropwise to the reaction mixture over a period of 5-10 minutes, ensuring the temperature remains at 0 °C.
-
Reaction Monitoring: Stir the reaction mixture at 0 °C. The reaction is typically complete within 15-30 minutes. Monitor the progress by thin-layer chromatography (TLC).
-
Quenching: Once the reaction is complete, quench the reaction by the slow addition of a saturated aqueous NH₄Cl solution while the flask is still in the ice bath.
-
Workup: Allow the mixture to warm to room temperature. Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether. Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (B86663) (MgSO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica (B1680970) gel to obtain pure this compound.
Protocol 2: Preparation of Ethylmagnesium Bromide (Grignard Reagent)
This is a general procedure for the preparation of a Grignard reagent.
Materials:
-
Magnesium turnings
-
Ethyl bromide
-
Anhydrous diethyl ether (Et₂O)
-
Iodine crystal (as an initiator)
-
Nitrogen or Argon gas supply
-
Flame-dried glassware
Procedure:
-
Setup: Assemble a flame-dried three-necked flask with a reflux condenser, a pressure-equalizing dropping funnel, and a gas inlet. Ensure the system is under a positive pressure of an inert gas.
-
Magnesium Activation: Place magnesium turnings (1.2 equivalents) and a small crystal of iodine in the flask.
-
Initiation: Add a small amount of a solution of ethyl bromide (1.0 equivalent) in anhydrous diethyl ether from the dropping funnel. The disappearance of the iodine color and the spontaneous refluxing of the ether indicate the initiation of the reaction.
-
Addition: Once initiated, add the remaining ethyl bromide solution dropwise at a rate that maintains a gentle reflux.
-
Completion: After the addition is complete, stir the mixture at room temperature for an additional 30-60 minutes to ensure the complete formation of the Grignard reagent. The resulting grey, cloudy solution is ready for use.
Visualizations
Caption: Competing 1,2- and 1,4-addition pathways in the Grignard synthesis.
Caption: Troubleshooting workflow for low yield of this compound.
References
- 1. Secrets revealed for conjugate addition to cyclohexenone using a Cu-alkyl reagent. - Henry Rzepa's Blog Henry Rzepa's Blog [ch.ic.ac.uk]
- 2. organic chemistry - Does a Grignard reagent react with enones to give the 1,2- or 1,4- product? - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 3. reaction of 2 cyclohexenone with grignard reagent in presence of cucl - askIITians [askiitians.com]
- 4. Reactions of organocopper reagents - Wikipedia [en.wikipedia.org]
- 5. mdpi.com [mdpi.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. Copper-catalyzed asymmetric conjugate addition of Grignard reagents to cyclic enones - PMC [pmc.ncbi.nlm.nih.gov]
- 10. rsc.org [rsc.org]
- 11. Organic Syntheses Procedure [orgsyn.org]
Technical Support Center: Optimizing Reaction Conditions for 2-Ethylcyclohexanone Synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 2-Ethylcyclohexanone. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthesis routes for this compound?
A1: The most common and effective methods for synthesizing this compound are through the alkylation of cyclohexanone (B45756) enolates and the use of an enamine intermediate. Both pathways involve the formation of a nucleophilic carbon at the α-position of the cyclohexanone ring, which then reacts with an ethylating agent.
Q2: How do the enolate alkylation and enamine synthesis routes differ?
A2: The key difference lies in the formation of the nucleophilic intermediate.
-
Enolate Alkylation: This method involves the deprotonation of cyclohexanone at the α-carbon using a strong base to form a reactive enolate. This enolate then directly attacks an ethyl halide.
-
Enamine Synthesis: In this route, cyclohexanone first reacts with a secondary amine (e.g., pyrrolidine) to form an enamine. The nitrogen atom's lone pair increases the nucleophilicity of the α-carbon, which then reacts with an ethyl halide. The resulting iminium salt is subsequently hydrolyzed to yield the final product.
Q3: What are the common side reactions to be aware of during the synthesis of this compound?
A3: Several side reactions can occur, potentially lowering the yield and purity of the desired product. These include:
-
O-alkylation vs. C-alkylation: The enolate intermediate is an ambident nucleophile, meaning it can react at either the α-carbon (C-alkylation, desired) or the oxygen atom (O-alkylation, undesired).[1]
-
Polyalkylation: The product, this compound, still possesses an acidic α-proton and can be further alkylated to form 2,6-diethylcyclohexanone (B94488) or other poly-alkylated products.
-
Aldol (B89426) Condensation: Under basic conditions, the enolate can react with another molecule of cyclohexanone, leading to aldol condensation products.[2]
-
Solvent Reactions: The chosen solvent can sometimes participate in side reactions, especially if it is not inert under the reaction conditions.[1]
Troubleshooting Guides
Problem 1: Low Yield of this compound
| Possible Cause | Troubleshooting Step |
| Incomplete Deprotonation (Enolate Method): The base may not be strong enough to fully deprotonate the cyclohexanone. | Use a stronger, sterically hindered base like Lithium Diisopropylamide (LDA) to ensure complete and irreversible enolate formation. |
| Competitive O-Alkylation: Reaction conditions may favor the formation of the undesired O-alkylated product. | To favor C-alkylation, use a less polar, aprotic solvent like THF or DME. The choice of counter-ion from the base can also influence the outcome.[1] Protic solvents tend to favor C-alkylation by solvating the oxygen of the enolate.[1] |
| Inefficient Enamine Formation: The equilibrium for enamine formation may not be shifted sufficiently towards the product. | Use a Dean-Stark apparatus to remove water azeotropically as it is formed, driving the reaction to completion. |
| Hydrolysis of Enamine Intermediate: The enamine is sensitive to moisture and can hydrolyze back to cyclohexanone before alkylation. | Ensure all glassware is flame-dried and the reaction is run under an inert atmosphere (e.g., Nitrogen or Argon). Use anhydrous solvents. |
| Loss of Product during Workup: The product may be lost during extraction or purification steps. | Ensure proper pH adjustment during aqueous workup to keep the product in the organic layer. Use appropriate purification techniques like fractional distillation under reduced pressure. |
Problem 2: Presence of Multiple Products in the Final Mixture
| Possible Cause | Troubleshooting Step |
| Polyalkylation: The mono-alkylated product is reacting further with the ethylating agent. | Use a slight excess of the ketone relative to the alkylating agent and the base. Add the alkylating agent slowly to the reaction mixture to maintain a low concentration. |
| Aldol Condensation Products: The enolate is reacting with unreacted cyclohexanone. | Use a strong, non-nucleophilic base like LDA and ensure complete enolate formation before adding the alkylating agent. Running the reaction at a lower temperature can also minimize this side reaction. |
| Mixture of Regioisomers (if starting with a substituted cyclohexanone): If the starting material is unsymmetrical, alkylation can occur at multiple α-positions. | Employ regioselective enolate formation techniques. For instance, using a bulky base can favor deprotonation at the less sterically hindered α-carbon. |
Data Presentation
Table 1: Comparison of Reaction Conditions for 2-Alkylcyclohexanone Synthesis
| Parameter | Enolate Alkylation (via LDA) | Enamine Synthesis (Pyrrolidine) | Free-Radical Addition |
| Starting Materials | Cyclohexanone, Ethyl Iodide | Cyclohexanone, Pyrrolidine, Ethyl Iodide | Cyclohexanone, Ethylene |
| Key Reagents | Lithium Diisopropylamide (LDA) | p-Toluenesulfonic acid (catalyst) | Ammonium (B1175870) Persulfate (initiator) |
| Solvent | Tetrahydrofuran (B95107) (THF) | Toluene | - |
| Reaction Temperature | -78 °C to Room Temperature | Reflux | 100 °C |
| Reaction Time | 1-4 hours | 24 hours (enamine formation) + alkylation | 5 hours |
| Reported Yield | Typically > 80% | Varies, can be high | ~75% selectivity |
Note: Yields and reaction conditions can vary based on the specific reagents, scale, and laboratory setup. The data presented is a compilation from various sources for similar alkylation reactions.[3]
Experimental Protocols
Protocol 1: Synthesis of this compound via Enolate Alkylation
This protocol is adapted from the procedure for the alkylation of 2-methylcyclohexanone.
-
Enolate Formation:
-
In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a nitrogen inlet, and a dropping funnel, add a solution of diisopropylamine (B44863) in anhydrous tetrahydrofuran (THF).
-
Cool the flask to -78 °C in a dry ice/acetone bath.
-
Slowly add an equimolar amount of n-butyllithium in hexane (B92381) to the stirred solution. Maintain the temperature below -70 °C.
-
After the addition is complete, stir the mixture at -78 °C for 30 minutes to form Lithium Diisopropylamide (LDA).
-
Slowly add a solution of cyclohexanone in anhydrous THF to the LDA solution, ensuring the temperature remains below -70 °C. Stir for an additional 30 minutes at this temperature to ensure complete enolate formation.
-
-
Alkylation:
-
Add ethyl iodide (1.1 equivalents) dropwise to the enolate solution at -78 °C.
-
After the addition, allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours.
-
-
Workup and Purification:
-
Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride.
-
Transfer the mixture to a separatory funnel and extract with diethyl ether.
-
Wash the combined organic layers with water and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by fractional distillation under reduced pressure to obtain this compound.
-
Protocol 2: Synthesis of this compound via Enamine Intermediate
-
Enamine Formation:
-
In a round-bottom flask equipped with a Dean-Stark trap and a reflux condenser, combine cyclohexanone, a slight excess of pyrrolidine, and a catalytic amount of p-toluenesulfonic acid in toluene.
-
Reflux the mixture until the theoretical amount of water has been collected in the Dean-Stark trap (typically 12-24 hours).
-
Cool the reaction mixture to room temperature.
-
-
Alkylation:
-
To the solution of the enamine, add ethyl iodide and stir at room temperature or gently heat for several hours until the reaction is complete (monitor by TLC).
-
-
Hydrolysis and Purification:
-
Add an aqueous acid solution (e.g., 1 M HCl) to the reaction mixture and stir vigorously to hydrolyze the iminium salt.
-
Separate the organic layer and wash it with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.
-
Purify the resulting crude product by distillation under reduced pressure.
-
Mandatory Visualization
Caption: Reaction pathways for the synthesis of this compound.
Caption: General experimental workflow for this compound synthesis.
Caption: Troubleshooting decision tree for this compound synthesis.
References
Improving the yield of 2-Ethylcyclohexanone in alkylation reactions
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for improving the yield of 2-Ethylcyclohexanone in alkylation reactions.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for the synthesis of this compound?
A1: The most common methods for synthesizing this compound are through the alkylation of cyclohexanone (B45756). This is typically achieved via two main pathways: the direct alkylation of a pre-formed enolate (using a strong base like LDA) or through the Stork enamine synthesis, which involves the alkylation of an enamine intermediate under neutral conditions.[1][2][3] A third, often greener, alternative is using phase-transfer catalysis (PTC).[4]
Q2: Why is my yield of this compound consistently low?
A2: Low yields can result from several factors. Common issues include incomplete enolate formation, side reactions such as poly-alkylation (formation of 2,6-diethylcyclohexanone), O-alkylation, and aldol (B89426) condensation.[5] The choice of base, solvent, temperature, and the order of reagent addition are all critical parameters that can significantly impact the yield.
Q3: How can I minimize the formation of poly-alkylation byproducts?
A3: Poly-alkylation occurs when the mono-alkylated product is deprotonated and reacts further with the ethylating agent. To minimize this, it is crucial to use a stoichiometric amount of a strong, non-nucleophilic base (like LDA) to ensure the complete conversion of cyclohexanone to its enolate before adding the ethyl halide.[5] Running the reaction at low temperatures and for a minimal amount of time can also reduce the rate of a second alkylation. The Stork enamine synthesis is also effective at preventing poly-alkylation because the reaction is conducted under neutral conditions.[1]
Q4: What is the difference between kinetic and thermodynamic enolate formation in this reaction?
A4: Kinetic and thermodynamic enolates refer to the different possible deprotonations of an unsymmetrical ketone. In the case of an already substituted cyclohexanone, a strong, bulky base like Lithium Diisopropylamide (LDA) at low temperatures (e.g., -78°C) will preferentially remove the more accessible proton, leading to the less substituted (kinetic) enolate. A smaller, weaker base at higher temperatures allows for equilibrium to the more stable, more substituted (thermodynamic) enolate. For the synthesis of 2-ethyl-6-substituted cyclohexanones, controlling this regioselectivity is key.[6][7]
Q5: What are the advantages of the Stork enamine synthesis?
A5: The Stork enamine synthesis offers several advantages, including milder reaction conditions (avoiding strong bases), excellent regioselectivity for unsymmetrical ketones (alkylation occurs at the less substituted α-carbon), and a significant reduction in poly-alkylation byproducts.[1][2][3][8]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low or No Product Formation | Inactive Base: The strong base (e.g., LDA) may have degraded due to moisture. | Use freshly prepared or properly stored LDA. Ensure all glassware is rigorously dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon). |
| Inefficient Enolate/Enamine Formation: Reaction conditions are not optimal for the formation of the nucleophile. | For enolate formation, ensure the temperature is sufficiently low (-78°C for LDA) and allow adequate time for deprotonation before adding the ethylating agent. For enamine synthesis, ensure the complete removal of water using a Dean-Stark trap.[9] | |
| High Percentage of Poly-ethylated Products | Excess Base or Prolonged Reaction Time: The mono-ethylated product is being deprotonated and reacting further. | Use a stoichiometric amount of base relative to cyclohexanone. Add the ethylating agent slowly at a low temperature and monitor the reaction closely by TLC to avoid unnecessarily long reaction times. Alternatively, consider using the Stork enamine method.[1] |
| Presence of High Molecular Weight Byproducts | Aldol Condensation: The enolate is reacting with unreacted cyclohexanone. | Ensure complete formation of the enolate before adding the ethylating agent. This is achieved by using a stoichiometric amount of a strong base like LDA. Slower addition of cyclohexanone to the base can also help. |
| Significant O-Alkylation Product (2-ethoxycyclohexene) | Reaction Conditions Favoring O-Alkylation: The solvent, counter-ion, and electrophile can influence the C- vs. O-alkylation ratio. | Use a less polar, aprotic solvent like THF. Lithium enolates (from LDA) generally favor C-alkylation over sodium or potassium enolates. |
| Difficulty in Product Purification | Complex Mixture of Byproducts: Multiple side reactions are occurring, complicating the purification process. | Optimize the reaction conditions to improve selectivity. Fractional distillation under reduced pressure is a common method for purifying this compound from unreacted starting material and byproducts.[9][10] |
Data Presentation: Comparison of Synthetic Methods
| Parameter | Method 1: Direct Enolate Alkylation | Method 2: Stork Enamine Synthesis | Method 3: Phase-Transfer Catalysis |
| Starting Materials | Cyclohexanone, Ethyl Iodide/Bromide | Cyclohexanone, Pyrrolidine (B122466)/Morpholine, Ethyl Iodide/Bromide | Cyclohexanone, Ethyl Iodide/Bromide |
| Key Reagents | Lithium Diisopropylamide (LDA) | p-Toluenesulfonic acid (catalyst) | Quaternary ammonium (B1175870) salt (e.g., Aliquat 336), Base (e.g., K₂CO₃) |
| Solvent | Anhydrous THF | Toluene (B28343), Benzene, or Dioxane | Toluene, Water (biphasic) or solvent-free |
| Reaction Temperature | -78°C to Room Temperature | Room Temperature to Reflux | Room Temperature to 70°C |
| Typical Reported Yield | 50-70% | 60-85% | 65-80% |
| Key Byproducts | Di-ethylated cyclohexanone, Aldol adducts, O-alkylated ether | Iminium salt (hydrolyzed), Water | Minimal |
| Workup/Purification | Aqueous quench, Extraction, Distillation | Acidic hydrolysis, Extraction, Distillation | Phase separation, Extraction, Distillation |
Note: Yields are approximate and can vary based on specific experimental conditions and scale.
Experimental Protocols
Method 1: Direct Alkylation via Lithium Enolate
-
LDA and Enolate Formation: In a flame-dried, three-necked flask under an argon atmosphere, dissolve diisopropylamine (B44863) (1.1 equivalents) in anhydrous THF. Cool the solution to -78°C (dry ice/acetone bath). Add n-butyllithium (1.05 equivalents) dropwise. Stir for 30 minutes at -78°C. To this freshly prepared LDA solution, add cyclohexanone (1.0 equivalent) dropwise, ensuring the temperature remains at -78°C. Stir for 1-2 hours to ensure complete enolate formation.
-
Alkylation: Add ethyl iodide (1.1 equivalents) dropwise to the enolate solution at -78°C. Allow the reaction to slowly warm to room temperature and stir for 2-4 hours, monitoring by TLC.
-
Workup and Purification: Quench the reaction by slowly adding saturated aqueous ammonium chloride solution. Extract the mixture with diethyl ether (3x). Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate. Remove the solvent under reduced pressure. Purify the crude product by vacuum distillation.
Method 2: Stork Enamine Synthesis
-
Enamine Formation: To a solution of cyclohexanone (1.0 equivalent) in dry toluene, add pyrrolidine (1.2 equivalents) and a catalytic amount of p-toluenesulfonic acid (0.01 equivalents).[11] Reflux the mixture using a Dean-Stark apparatus to azeotropically remove the water formed.[9][11] Monitor the reaction by TLC until the cyclohexanone is consumed. Cool the reaction mixture and remove the toluene under reduced pressure. The crude enamine is typically used directly in the next step.
-
Alkylation: Dissolve the crude enamine in a suitable solvent like anhydrous THF or dioxane. Add ethyl iodide (1.1 equivalents) and stir the mixture at room temperature or gentle reflux for 4-12 hours until the reaction is complete (monitored by TLC).
-
Hydrolysis and Purification: Add an aqueous acid solution (e.g., 2M HCl) to the reaction mixture and stir vigorously for 1-2 hours to hydrolyze the intermediate iminium salt. Extract the product with diethyl ether (3x). Combine the organic layers, wash with saturated sodium bicarbonate solution and brine, and then dry over anhydrous sodium sulfate. Remove the solvent and purify by vacuum distillation to obtain this compound.[1][11]
Visualizations
Caption: Reaction pathways for the synthesis of this compound.
Caption: A generalized experimental workflow for alkylation reactions.
Caption: A decision tree for troubleshooting low yields.
References
- 1. Stork Enamine Synthesis | NROChemistry [nrochemistry.com]
- 2. STORK ENAMINE SYNTHESIS: ALKYLATION OF ALDEHYDE OR KETONE – My chemistry blog [mychemblog.com]
- 3. organicchemistrytutor.com [organicchemistrytutor.com]
- 4. crdeepjournal.org [crdeepjournal.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. homework.study.com [homework.study.com]
- 7. Solved What product is formed when 2-methylcyclohexanone | Chegg.com [chegg.com]
- 8. Stork Enamine Reaction (Chapter 109) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 9. youtube.com [youtube.com]
- 10. Organic Syntheses Procedure [orgsyn.org]
- 11. benchchem.com [benchchem.com]
Technical Support Center: Troubleshooting the Jones Oxidation of 2-Ethylcyclohexanol
This technical support guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting information for the Jones oxidation of 2-ethylcyclohexanol (B1581418). The content is presented in a question-and-answer format to directly address common issues encountered during this synthetic transformation.
Frequently Asked Questions (FAQs)
Q1: My Jones oxidation of 2-ethylcyclohexanol resulted in a low yield of 2-ethylcyclohexanone. What are the potential causes?
Several factors can contribute to a low conversion rate in the Jones oxidation. These include:
-
Incomplete Reaction: The oxidation may not have gone to completion. This can be due to an insufficient amount of the Jones reagent or a reaction time that was too short. A persistent orange color of the Cr(VI) reagent should be observed for a period to indicate that it is in excess.
-
Degradation of Starting Material or Product: The strongly acidic conditions of the Jones reagent can potentially lead to side reactions or degradation of the starting material or the ketone product, especially if the reaction is left for too long or at an elevated temperature.
-
Improper Reagent Preparation: The activity of the Jones reagent is dependent on its preparation. Using old or improperly prepared reagent can lead to lower reactivity and consequently, lower yields.
-
Suboptimal Reaction Temperature: The Jones oxidation is exothermic.[1] If the temperature is not controlled, it can lead to the formation of byproducts. Conversely, a temperature that is too low can result in a sluggish or incomplete reaction.
-
Issues with the Starting Material: The 2-ethylcyclohexanol used may contain impurities that interfere with the reaction.
Q2: How can I monitor the progress of my Jones oxidation?
The progress of the reaction can be monitored by:
-
Visual Observation: A distinct color change from the orange-red of the Cr(VI) reagent to the green of the reduced Cr(III) species provides a clear visual cue that the oxidation is occurring. The reaction is considered complete when a slight orange color persists, indicating an excess of the Jones reagent.
-
Thin-Layer Chromatography (TLC): TLC is an effective method to follow the disappearance of the starting alcohol and the appearance of the product ketone. A co-spot of the starting material and the reaction mixture should be used for accurate comparison.
Q3: I am observing the formation of side products in my reaction. How can I minimize them?
The formation of side products can often be suppressed by carefully controlling the reaction conditions:
-
Maintain a Low Temperature: Running the reaction at a lower temperature, typically between 0°C and room temperature, can help to minimize the formation of side products.[2]
-
Slow Addition of the Reagent: Adding the Jones reagent slowly and dropwise to the solution of 2-ethylcyclohexanol allows for better temperature control and can reduce the occurrence of side reactions.
-
Avoid Excess Reagent: While a slight excess of the Jones reagent is needed to ensure complete conversion, a large excess can promote side reactions.
Q4: What is the correct stoichiometry for the Jones oxidation of a secondary alcohol?
For the oxidation of a secondary alcohol to a ketone, the stoichiometry is 2 equivalents of chromic acid to 3 equivalents of the alcohol.[3] The balanced equation is: 2 HCrO₄⁻ + 3 R₂CHOH + 8 H⁺ + 4 H₂O → 2 [Cr(H₂O)₆]³⁺ + 3 R₂CO[3]
Q5: Are there any safety precautions I should be aware of when performing a Jones oxidation?
Yes, there are significant safety considerations:
-
Toxicity of Chromium(VI): Chromium(VI) compounds are highly toxic and carcinogenic. Always handle the Jones reagent in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety goggles.
-
Corrosive Nature: The Jones reagent is strongly acidic and corrosive. Avoid contact with skin and eyes.
-
Exothermic Reaction: The reaction is exothermic, and the temperature should be controlled to prevent the reaction from becoming too vigorous.[3]
-
Quenching: Excess Jones reagent must be quenched before workup. This is typically done by adding isopropanol (B130326) until the orange color disappears and the solution turns green.[4]
Data Presentation
The following table provides illustrative data on how different reaction parameters can influence the yield of this compound. Please note that this data is representative and actual results may vary depending on the specific experimental setup and purity of reagents.
| Entry | Equivalents of Jones Reagent | Temperature (°C) | Reaction Time (h) | Yield of this compound (%) | Observations |
| 1 | 1.0 | 25 | 2 | 95 | High conversion, clean reaction. |
| 2 | 0.8 | 25 | 2 | 70 | Incomplete reaction, starting material remains. |
| 3 | 1.5 | 25 | 2 | 93 | High conversion, minor side products observed. |
| 4 | 1.0 | 0-5 | 4 | 92 | Slower reaction rate, clean conversion. |
| 5 | 1.0 | 40 | 1 | 85 | Faster reaction, increased side product formation. |
Experimental Protocols
Preparation of Jones Reagent
-
In a beaker, dissolve 26.7 g of chromium trioxide (CrO₃) in 23 mL of concentrated sulfuric acid (H₂SO₄).
-
Carefully and slowly, with stirring, add this mixture to 50 mL of deionized water.
-
Allow the solution to cool to room temperature. The final volume will be approximately 73 mL.[5]
Jones Oxidation of 2-Ethylcyclohexanol
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 2-ethylcyclohexanol (10.0 g, 78 mmol) in 100 mL of acetone.
-
Cooling: Cool the flask in an ice-water bath to 0-5°C.
-
Addition of Jones Reagent: Slowly add the prepared Jones reagent dropwise from the dropping funnel to the stirred solution of the alcohol. Maintain the temperature of the reaction mixture below 20°C during the addition.
-
Reaction Monitoring: Continue adding the reagent until a persistent orange color remains, indicating that the alcohol has been consumed. The solution will turn a greenish color as the Cr(VI) is reduced to Cr(III). The progress of the reaction can be monitored by TLC.
-
Quenching: Once the reaction is complete (as determined by TLC and the persistence of the orange color), quench the excess oxidizing agent by adding isopropanol dropwise until the orange color disappears and the solution is uniformly green.
-
Workup: Add 100 mL of water to the reaction mixture. Extract the product with diethyl ether (3 x 50 mL).
-
Purification: Combine the organic layers and wash them successively with saturated sodium bicarbonate solution and then with brine. Dry the organic layer over anhydrous sodium sulfate (B86663) or magnesium sulfate. Filter and concentrate the solvent under reduced pressure to obtain the crude this compound. The product can be further purified by distillation.
Mandatory Visualizations
Caption: Mechanism of the Jones oxidation of 2-ethylcyclohexanol.
Caption: Troubleshooting workflow for low conversion in Jones oxidation.
References
Addressing enolization issues in Grignard reactions with cyclohexanone
Welcome to the technical support center for addressing common issues in organic synthesis. This guide focuses on troubleshooting enolization as a major side reaction during the Grignard addition to cyclohexanone (B45756).
Frequently Asked Questions (FAQs)
Q1: My Grignard reaction with cyclohexanone is giving a low yield of the desired tertiary alcohol and I'm recovering a significant amount of my starting ketone. What is happening?
A1: This is a classic sign that enolization is outcompeting the desired nucleophilic addition. The Grignard reagent, being a strong base, can deprotonate the alpha-carbon of cyclohexanone to form a magnesium enolate.[1][2] During aqueous workup, this enolate is protonated, regenerating the starting cyclohexanone and reducing the yield of your target alcohol.
Q2: What factors increase the likelihood of enolization?
A2: Several factors can promote enolization over the desired 1,2-addition:
-
Steric Hindrance: Bulky or sterically hindered Grignard reagents (e.g., tert-butylmagnesium bromide) have difficulty accessing the electrophilic carbonyl carbon. This makes the kinetically easier abstraction of an alpha-proton more favorable.[3]
-
Reaction Temperature: Higher reaction temperatures provide more energy to overcome the activation barrier for enolization, which can often compete more effectively with the addition pathway at elevated temperatures.[4]
-
Rate of Addition: Rapid addition of the Grignard reagent can create localized areas of high concentration and temperature, favoring the enolization side reaction.[4]
Q3: How can I minimize enolization and improve the yield of my tertiary alcohol?
A3: There are three primary strategies to suppress enolization:
-
Lower the Reaction Temperature: Performing the reaction at low temperatures (e.g., -78 °C to 0 °C) favors the desired nucleophilic addition pathway.[4][5]
-
Employ Slow Addition: Adding the Grignard reagent dropwise to a cooled solution of cyclohexanone maintains a low concentration of the Grignard reagent, minimizing side reactions.[4]
-
Use of Lewis Acid Additives (Luche-Imamoto Reaction): The addition of anhydrous cerium(III) chloride (CeCl₃) to the reaction mixture can dramatically increase the yield of the addition product.[2] The cerium ion is believed to coordinate to the carbonyl oxygen, increasing its electrophilicity and facilitating nucleophilic attack over enolization.
Q4: What is the Luche-Imamoto reaction and how does it work?
A4: The Luche-Imamoto reaction refers to the chemoselective 1,2-addition of organometallic reagents (like Grignards) to carbonyl compounds in the presence of cerium(III) chloride. The prevailing hypothesis is that a transmetalation occurs between the Grignard reagent and CeCl₃ to form a more nucleophilic and less basic organocerium species. This organocerium reagent preferentially attacks the carbonyl carbon rather than abstracting an alpha-proton.
Data Presentation: Impact of Steric Hindrance on Reaction Outcome
The choice of the Grignard reagent has a profound impact on the ratio of 1,2-addition to enolization. As steric bulk increases, enolization becomes the dominant pathway.
| Grignard Reagent | Product | 1,2-Addition Product Yield | Recovered Cyclohexanone (from Enolization) |
| Methylmagnesium bromide | 1-Methylcyclohexan-1-ol | Good to High | Low |
| tert-Butylmagnesium bromide | 1-tert-Butylcyclohexan-1-ol | ~1%[6][7][8][9] | ~99%[6][7][8][9] |
Note: Yields are approximate and can vary based on specific reaction conditions such as temperature and rate of addition.
Experimental Protocols
Protocol 1: Standard Grignard Reaction with Cyclohexanone (Slow Addition)
This protocol is for a standard Grignard reaction, emphasizing slow addition to minimize side reactions.
Materials:
-
Cyclohexanone
-
Grignard reagent (e.g., Phenylmagnesium bromide in THF)
-
Anhydrous diethyl ether or THF
-
Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
-
Standard laboratory glassware (three-neck flask, dropping funnel, condenser), dried in an oven.
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Set up a flame-dried three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere.
-
Place the freshly prepared or commercial Grignard reagent in the dropping funnel.
-
In the reaction flask, add a solution of cyclohexanone (1.0 equivalent) in anhydrous diethyl ether or THF.
-
Cool the cyclohexanone solution to 0 °C using an ice bath.
-
Add the Grignard reagent from the dropping funnel to the stirred cyclohexanone solution dropwise over a period of 30-60 minutes, maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture back to 0 °C and slowly quench the reaction by adding saturated aqueous NH₄Cl solution.
-
Transfer the mixture to a separatory funnel, separate the organic layer, and extract the aqueous layer twice with diethyl ether.
-
Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.
-
Filter and concentrate the organic layer under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography or distillation to yield the tertiary alcohol.[5]
Protocol 2: Cerium(III) Chloride Mediated Grignard Reaction (Luche-Imamoto Conditions)
This protocol details the use of anhydrous CeCl₃ to suppress enolization, which is particularly useful for sterically hindered Grignards.
A. Preparation of Anhydrous Cerium(III) Chloride
Critical Step: The efficiency of this reaction is highly dependent on the anhydrous nature of the CeCl₃.
-
Place cerium(III) chloride heptahydrate (CeCl₃·7H₂O) in a round-bottom flask.
-
Heat the flask gradually to 140 °C under vacuum for several hours. This will remove the water of hydration.[6] The resulting fine white powder is suitable for use.
B. Grignard Reaction Procedure
-
In a flame-dried, three-neck round-bottom flask under an inert atmosphere, add anhydrous cerium(III) chloride (1.1 equivalents).
-
Add anhydrous THF and stir vigorously at room temperature overnight to obtain a milky suspension.
-
Cool the suspension to -78 °C using a dry ice/acetone bath.
-
Slowly add the Grignard reagent (1.1 equivalents) to the CeCl₃ suspension and stir for 30-60 minutes at -78 °C.
-
Add a solution of cyclohexanone (1.0 equivalent) in anhydrous THF dropwise to the reaction mixture at -78 °C.
-
Stir the reaction at -78 °C for 2-3 hours or until completion as monitored by TLC.
-
Quench the reaction at -78 °C with a saturated aqueous solution of NH₄Cl.
-
Follow the workup and purification steps as described in Protocol 1.
Visualizations
Logical Relationship: Factors Influencing Reaction Pathway
Caption: Factors influencing the outcome of Grignard reactions with cyclohexanone.
Experimental Workflow: Luche-Imamoto Reaction
Caption: Workflow for the Luche-Imamoto modification of the Grignard reaction.
Signaling Pathway: Proposed Mechanism of CeCl₃ Action
Caption: Proposed mechanism for the suppression of enolization by CeCl₃.
References
- 1. researchgate.net [researchgate.net]
- 2. scienceportal.tecnalia.com [scienceportal.tecnalia.com]
- 3. benchchem.com [benchchem.com]
- 4. polymer.chem.cmu.edu [polymer.chem.cmu.edu]
- 5. Attempted Grignard reaction of cyclohexanone with tert-butylmagnesium bro.. [askfilo.com]
- 6. homework.study.com [homework.study.com]
- 7. Attempted Grignard reaction of cyclohexanone with tert-butylmagnesium bro.. [askfilo.com]
- 8. (Solved) - At tempted Grignard reaction of Cyclohexanone with tert-butyl ma.... - (1 Answer) | Transtutors [transtutors.com]
- 9. Solved Attempted Grignard reaction of cyclohexanone with | Chegg.com [chegg.com]
Preventing Wurtz coupling during 2-Ethylcyclohexanone synthesis
This technical support center provides troubleshooting guidance and answers to frequently asked questions concerning the synthesis of 2-Ethylcyclohexanone, with a specific focus on preventing the undesired Wurtz coupling side reaction. The information is tailored for researchers, scientists, and professionals in drug development and chemical synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the primary method for synthesizing this compound?
A1: The most common laboratory synthesis involves the alkylation of a cyclohexanone (B45756) enolate with an ethyl halide (e.g., ethyl iodide or ethyl bromide). This reaction proceeds via a nucleophilic substitution (SN2) mechanism where the enolate attacks the electrophilic carbon of the ethyl halide.[1][2]
Q2: What is Wurtz coupling and why is it a problem in this synthesis?
A2: The Wurtz reaction is a coupling reaction where two alkyl halides react in the presence of a reactive metal to form a new alkane.[3][4][5] In the context of this compound synthesis, if a reactive metal-like species is present or formed, two molecules of the ethyl halide can couple to form butane (B89635) (CH₃CH₂CH₂CH₃). This consumes the alkylating agent and introduces an impurity that can be difficult to separate from the product and solvent due to its low boiling point.
Q3: How does the choice of base impact the formation of the Wurtz coupling byproduct?
A3: The choice of base is critical. Using a strong, non-nucleophilic, sterically hindered base like Lithium Diisopropylamide (LDA) is highly recommended.[6][7] Weaker bases, such as sodium ethoxide or sodium hydroxide, do not fully deprotonate the cyclohexanone, leading to an equilibrium containing both the enolate and the starting ketone. This can lead to other side reactions. More importantly, bases that can act as reducing agents or contain metallic impurities can promote Wurtz-type side reactions. LDA, being a strong, non-metallic base, ensures rapid and complete formation of the enolate without introducing reactive metals that facilitate Wurtz coupling.[6]
Q4: Are there alternative methods to synthesize this compound that avoid Wurtz coupling?
A4: Yes, a highly effective alternative is the conjugate addition of an organocuprate, such as lithium diethylcuprate ((CH₃CH₂)₂CuLi), to cyclohexenone.[8][9] This method, often referred to as a Gilman reagent addition or Michael addition, introduces the ethyl group at the β-position of the α,β-unsaturated ketone, yielding the desired this compound after protonation of the resulting enolate. This approach completely avoids the use of ethyl halides under conditions that could lead to Wurtz coupling.
Troubleshooting Guides
Issue 1: Low Yield of this compound
Symptoms:
-
GC-MS analysis shows a significant amount of unreacted cyclohexanone.
-
The isolated product weight is significantly lower than the theoretical yield.
Possible Causes and Solutions:
| Cause | Solution |
| Incomplete Enolate Formation | Ensure the use of a sufficiently strong and fresh base like LDA. Incomplete deprotonation leaves unreacted cyclohexanone. It is crucial to use at least one full equivalent of the base. |
| Poor Quality Alkylating Agent | Use a fresh, high-purity ethyl halide. Ethyl iodide is generally more reactive than ethyl bromide. Ensure it has not decomposed. |
| Suboptimal Reaction Temperature | Enolate formation with LDA is typically performed at low temperatures (e.g., -78 °C) to ensure kinetic control and stability.[2] Alkylation may require warming to a slightly higher temperature, but this should be carefully controlled. |
| Moisture in the Reaction | The presence of water will quench the enolate and any organometallic reagents. Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., Argon or Nitrogen). |
Issue 2: Significant Formation of Butane (Wurtz Coupling Byproduct)
Symptoms:
-
GC-MS analysis shows a peak corresponding to butane (m/z = 58).
-
A noticeable amount of gas evolution during the addition of the ethyl halide.
Possible Causes and Solutions:
| Cause | Solution |
| Use of an Inappropriate Base | Avoid using reactive metal hydrides or alkoxides that might have residual metal impurities. Stick to freshly prepared LDA. |
| Contaminated Reagents | Ensure all reagents, especially the ethyl halide and the solvent (typically THF), are pure and free from metallic impurities. |
| Reaction Temperature Too High | High temperatures can promote radical pathways that may contribute to Wurtz-type reactions. Maintain the recommended low temperature during the addition of the ethyl halide. |
| Alternative Alkylating Agent | Consider using an alternative electrophile that is less prone to coupling, although this is often less of a factor than the choice of base and reaction conditions. |
Issue 3: Presence of Poly-alkylated Products (e.g., 2,6-Diethylcyclohexanone)
Symptoms:
-
GC-MS analysis shows peaks corresponding to diethylcyclohexanone isomers.
Possible Causes and Solutions:
| Cause | Solution |
| Use of Excess Alkylating Agent | Carefully control the stoichiometry. Use no more than 1.05 equivalents of the ethyl halide relative to the cyclohexanone. |
| Incomplete Initial Enolate Formation | If unreacted cyclohexanone is present alongside the mono-alkylated product and excess base, a second deprotonation and alkylation can occur. Ensure complete initial deprotonation. |
| Equilibration of Enolates | Using a strong base like LDA at low temperatures favors the kinetic enolate and minimizes opportunities for equilibration and subsequent reaction at the other α-position. |
Quantitative Data Summary
The following table provides an illustrative comparison of expected yields for different synthetic routes to this compound. Actual yields may vary based on experimental conditions and scale.
| Synthesis Method | Base/Reagent | Alkylating Agent | Typical Yield of this compound (%) | Typical Wurtz Byproduct (Butane) Formation | Reference |
| Enolate Alkylation | LDA | Ethyl Iodide | 80-90% | Low to negligible | [6][7] |
| Enolate Alkylation | Sodium Ethoxide | Ethyl Bromide | 50-60% | Can be significant | [2] |
| Conjugate Addition | Lithium Diethylcuprate | Cyclohexenone | >95% | None | [8][9] |
Experimental Protocols
Protocol 1: Synthesis of this compound via Enolate Alkylation (Minimized Wurtz Coupling)
This protocol is designed to minimize the formation of the Wurtz coupling byproduct by using LDA as the base.
-
Preparation of LDA Solution: In a flame-dried, three-necked flask under an argon atmosphere, dissolve diisopropylamine (B44863) (1.1 equivalents) in anhydrous THF. Cool the solution to -78 °C (dry ice/acetone bath). Slowly add n-butyllithium (1.05 equivalents) dropwise. Stir the solution at -78 °C for 30 minutes.
-
Enolate Formation: To the freshly prepared LDA solution at -78 °C, add a solution of cyclohexanone (1.0 equivalent) in anhydrous THF dropwise. Stir the mixture at -78 °C for 1 hour to ensure complete enolate formation.
-
Alkylation: Add ethyl iodide (1.05 equivalents) dropwise to the enolate solution at -78 °C. Allow the reaction mixture to slowly warm to room temperature and stir overnight.
-
Workup: Quench the reaction by slowly adding a saturated aqueous solution of ammonium (B1175870) chloride. Extract the aqueous layer with diethyl ether (3x). Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.
-
Purification: Remove the solvent under reduced pressure. Purify the crude product by fractional distillation or column chromatography to obtain this compound.
Protocol 2: Synthesis of this compound via Conjugate Addition
This protocol provides an alternative route that inherently avoids Wurtz coupling.
-
Preparation of Lithium Diethylcuprate: In a flame-dried flask under an argon atmosphere, suspend copper(I) iodide (0.5 equivalents) in anhydrous diethyl ether and cool to 0 °C. Add two equivalents of ethyllithium (B1215237) dropwise and stir for 30 minutes to form the Gilman reagent.
-
Conjugate Addition: Cool the lithium diethylcuprate solution to -78 °C. Add a solution of cyclohexenone (1.0 equivalent) in anhydrous diethyl ether dropwise. Stir the reaction at -78 °C for 1-2 hours.
-
Workup: Quench the reaction with a saturated aqueous solution of ammonium chloride. Allow the mixture to warm to room temperature. Filter through a pad of celite to remove copper salts. Separate the organic layer, and extract the aqueous layer with diethyl ether (2x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter. Remove the solvent under reduced pressure and purify the product by distillation or column chromatography.
Visualizations
Caption: Reaction pathways for this compound synthesis.
Caption: Troubleshooting workflow for Wurtz coupling.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Wurtz reaction - Wikipedia [en.wikipedia.org]
- 4. SATHEE CUET: Chemistry Wurtz Reaction [cuet.iitk.ac.in]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Given the reaction: Cyclohexanone reacts with 1. LDA and 2. Ethyl format.. [askfilo.com]
- 8. Secrets revealed for conjugate addition to cyclohexenone using a Cu-alkyl reagent. - Henry Rzepa's Blog Henry Rzepa's Blog [ch.ic.ac.uk]
- 9. Organic Syntheses Procedure [orgsyn.org]
Technical Support Center: Optimization of Solvent and Temperature for Grignard Reactions
This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing Grignard reactions. The focus is on the critical parameters of solvent selection and temperature control to ensure successful, high-yield syntheses.
Frequently Asked Questions (FAQs)
Q1: Why are ethereal solvents like diethyl ether or THF necessary for Grignard reactions?
Ethereal solvents are crucial for several reasons. Firstly, they must be aprotic, as Grignard reagents are highly reactive towards protic sources like water or alcohols, which would quench the reagent.[1][2][3] Secondly, the oxygen atoms in ether solvents possess lone pairs of electrons that coordinate with the magnesium atom of the Grignard reagent.[2][4][5] This solvation stabilizes the organomagnesium compound, which is essential for its formation and reactivity.[4][6][7]
Q2: What are the key differences between using Diethyl Ether (Et₂O) and Tetrahydrofuran (THF) as a solvent?
Both are excellent solvents for Grignard reactions, but they have distinct properties that make them suitable for different conditions.
-
Boiling Point: THF has a higher boiling point (66 °C) compared to diethyl ether (34.6 °C).[8][9] This allows for reactions to be conducted at higher temperatures, which can be beneficial for forming Grignard reagents from less reactive organic halides, such as chlorides.[8][10]
-
Solvating Power: THF is a more polar and stronger Lewis base than diethyl ether, meaning its oxygen lone pairs are more available for coordination.[8][11][12] This can lead to better stabilization of the Grignard reagent.[11][13]
-
Initiation: Reactions in diethyl ether are often easier to initiate due to its lower boiling point, which allows for gentle reflux to be achieved with minimal heating.[14][15]
-
Water Miscibility: THF is miscible with water, which can sometimes complicate the aqueous work-up phase of the reaction.[16] Greener alternatives like 2-Methyltetrahydrofuran (2-MeTHF) offer performance similar to THF but have lower water miscibility, simplifying solvent recovery.[12][16]
Q3: What is the optimal temperature for running a Grignard reaction?
There is no single optimal temperature; it is highly dependent on the specific substrate, halide, and solvent.[17] The process involves two main stages:
-
Initiation: This phase often requires gentle warming to overcome the activation energy and disrupt the passivating magnesium oxide layer on the magnesium turnings.[3][17][18] Temperatures can range from room temperature to the boiling point of the solvent.[17]
-
Formation/Reaction: Once initiated, the formation of a Grignard reagent is highly exothermic.[4][17][19][20] Therefore, cooling is typically required to maintain a controlled, gentle reflux and prevent the reaction from becoming dangerously uncontrolled.[17][21] For subsequent reactions with electrophiles (e.g., ketones, esters), low temperatures (e.g., 0 °C to -78 °C) are often employed to minimize side reactions and improve selectivity.[18][22][23]
Q4: My Grignard reaction turns cloudy or dark. Is this a problem?
A color change to grayish or brownish and a cloudy appearance are typical during the formation of a Grignard reagent and not necessarily indicative of a problem.[14][24] However, a very dark or black color, especially with prolonged heating, might suggest decomposition or significant side reactions, such as Wurtz coupling.[13][24] Careful control of the addition rate and temperature can help minimize these side reactions.[24]
Data Presentation: Solvent Properties
The choice of solvent significantly impacts reaction initiation, yield, and safety. The following table summarizes key properties of common Grignard solvents.[16]
| Solvent | Boiling Point (°C) | Flash Point (°C) | Peroxide Formation Risk | Key Advantages | Key Disadvantages |
| Diethyl Ether (Et₂O) | 34.6 | -45 | High | Reliable, well-established, easy to remove.[16] | Highly flammable, anesthetic properties, prone to peroxide formation.[16] |
| Tetrahydrofuran (THF) | 66 | -14 | High | Higher boiling point allows for higher reaction temperatures, good solvating power.[8][16] | Forms explosive peroxides, miscible with water complicating work-up.[16] |
| 2-Methyltetrahydrofuran (2-MeTHF) | ~80 | -11 | Low | "Green" solvent from renewable resources, lower water miscibility, good performance.[12][16] | Higher cost compared to traditional ethers. |
| Cyclopentyl methyl ether (CPME) | 106 | -1 | Low | High boiling point, low peroxide formation, hydrophobic.[19] | May require higher temperatures for initiation. |
Troubleshooting Guide
This guide addresses the most common issues encountered during Grignard reactions.
| Problem | Potential Causes | Recommended Solutions |
| Reaction Fails to Initiate | 1. Wet Glassware or Solvent: Grignard reagents are extremely sensitive to moisture.[3][17] 2. Inactive Magnesium Surface: A passivating layer of magnesium oxide (MgO) on the turnings prevents the reaction from starting.[3][14][17][25] 3. Low Temperature: The reaction may be too cold to overcome the initial activation energy.[3][18] | 1. Ensure Anhydrous Conditions: Rigorously flame-dry or oven-dry all glassware immediately before use and use anhydrous grade solvents.[3][14][17] 2. Activate the Magnesium: Use one of the following methods: a) Mechanical: Gently crush the magnesium turnings with a dry glass rod to expose a fresh surface.[18][26][27] b) Chemical: Add a small crystal of iodine (I₂) or a few drops of 1,2-dibromoethane (B42909).[3][4][14][17][26] The disappearance of the iodine color or observation of ethylene (B1197577) bubbles indicates activation.[3][4] c) Sonication: Use an ultrasonic bath to activate the magnesium surface.[17][26][27] 3. Gentle Warming: Carefully warm a small spot on the flask with a heat gun to initiate the reaction.[3][18] |
| Reaction Starts, Then Stops | 1. Insufficiently Dry Conditions: Initial moisture may have been consumed, but residual water is quenching the reaction as it forms.[3] 2. Impure Reagents: Impurities in the organic halide can halt the reaction.[3] | 1. Re-evaluate Drying Procedures: Ensure solvents are freshly distilled from a drying agent if necessary and that the inert atmosphere is maintained. 2. Purify Starting Materials: Distill the organic halide to remove any impurities.[17] |
| Low Yield of Desired Product | 1. Wurtz Coupling Side Reaction: The Grignard reagent (R-MgX) reacts with the unreacted organic halide (R-X) to form an R-R dimer.[10][14][17] 2. Enolization (with ketones): A sterically hindered Grignard reagent may act as a base, deprotonating the ketone instead of attacking the carbonyl carbon.[10][28] 3. Uncontrolled Exotherm: An overly vigorous reaction can lead to side product formation and reagent decomposition.[17] | 1. Minimize Wurtz Coupling: Add the organic halide solution slowly and dropwise to the magnesium suspension. This maintains a low local concentration of the halide.[14][17][21] Maintaining a moderate temperature is also crucial.[14][21] 2. Minimize Enolization: Add the Grignard reagent slowly to the ketone at a low temperature (e.g., 0 °C).[10][18] Consider using a less hindered Grignard reagent or adding cerium(III) chloride (Luche conditions).[10] 3. Control the Temperature: Use an ice bath or other cooling system to manage the exotherm once the reaction has initiated.[17][25] |
| Reaction is Uncontrolled (Violent Reflux) | 1. Addition Rate is Too Fast: Adding the organic halide too quickly leads to a rapid buildup of heat.[17] 2. Insufficient Cooling: The cooling bath is not adequate to dissipate the heat generated.[25] | 1. Slow the Addition: Add the organic halide dropwise from an addition funnel to maintain a gentle, controlled reflux.[17][25] 2. Improve Cooling: Ensure the reaction flask is adequately submerged in an appropriate cooling bath (e.g., ice-water).[25] |
Mandatory Visualizations
Caption: Troubleshooting workflow for common Grignard reaction issues.
Caption: Logical workflow for Grignard solvent selection based on halide reactivity.
Experimental Protocols
Protocol 1: General Procedure for Grignard Reagent Formation in Diethyl Ether
This protocol describes the formation of propylmagnesium bromide from 1-bromopropane (B46711).
Materials:
-
Magnesium turnings (1.2 g, 50 mmol)
-
1-Bromopropane (4.5 mL, 50 mmol)
-
Anhydrous diethyl ether (40 mL)
-
Iodine (1 small crystal, as initiator)
Procedure:
-
Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet/outlet.[16][21]
-
Magnesium Preparation: Place the magnesium turnings and a single crystal of iodine into the flask under a positive pressure of nitrogen.[16]
-
Reagent Preparation: In the dropping funnel, prepare a solution of 1-bromopropane in 10 mL of anhydrous diethyl ether.
-
Initiation: Add approximately 2-3 mL of the 1-bromopropane solution from the dropping funnel onto the magnesium turnings. The reaction is initiated when the brown color of the iodine disappears and bubbling is observed.[3][16] Gentle warming with a heat gun may be required to start the reaction.[18]
-
Formation: Once the reaction has started, add the remaining 1-bromopropane solution dropwise at a rate that maintains a gentle reflux. The exothermic nature of the reaction should sustain the reflux.[17][18]
-
Completion: After the addition is complete, continue to stir the mixture. If refluxing subsides, the mixture can be heated gently for an additional 30-60 minutes to ensure the reaction goes to completion.[18] The resulting grey/brown solution is the Grignard reagent.
Protocol 2: General Procedure for Grignard Reagent Formation in THF
This protocol is suitable for less reactive halides, such as chlorobutane.
Materials:
-
Magnesium turnings (1.2 g, 50 mmol)
-
1-Chlorobutane (B31608) (5.2 mL, 50 mmol)
-
Anhydrous THF (40 mL)
-
1,2-Dibromoethane (a few drops, as initiator)
Procedure:
-
Setup: Use the same flame-dried apparatus as in Protocol 1.
-
Magnesium Preparation: Place the magnesium turnings in the flask under a nitrogen atmosphere.
-
Initiation: Add approximately 10 mL of anhydrous THF to the magnesium, followed by a few drops of 1,2-dibromoethane to activate the magnesium surface.[16]
-
Reagent Preparation: In the dropping funnel, prepare a solution of 1-chlorobutane in 30 mL of anhydrous THF.
-
Formation: Add a small portion of the 1-chlorobutane solution. The reaction may require more significant initial heating compared to diethyl ether to achieve reflux (THF boiling point is 66 °C).[8] Once reflux begins, add the remaining solution dropwise at a rate that maintains a controlled reflux.
-
Completion: After the addition is complete, heat the mixture at reflux for 1-2 hours to ensure complete formation of the Grignard reagent.
References
- 1. quora.com [quora.com]
- 2. Formation of Grignard Reagents from Organic Halides [research.cm.utexas.edu]
- 3. benchchem.com [benchchem.com]
- 4. Grignard reagent - Wikipedia [en.wikipedia.org]
- 5. Solvents and Stabilization in Grignard Reactions , Hive Chemistry Discourse [chemistry.mdma.ch]
- 6. benchchem.com [benchchem.com]
- 7. leah4sci.com [leah4sci.com]
- 8. organic chemistry - Grignard Reagent in THF vs in Diethyl ether - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 9. guidechem.com [guidechem.com]
- 10. benchchem.com [benchchem.com]
- 11. brainly.com [brainly.com]
- 12. ijarse.com [ijarse.com]
- 13. Reddit - The heart of the internet [reddit.com]
- 14. benchchem.com [benchchem.com]
- 15. m.youtube.com [m.youtube.com]
- 16. benchchem.com [benchchem.com]
- 17. benchchem.com [benchchem.com]
- 18. benchchem.com [benchchem.com]
- 19. researchgate.net [researchgate.net]
- 20. quora.com [quora.com]
- 21. benchchem.com [benchchem.com]
- 22. dspace.mit.edu [dspace.mit.edu]
- 23. reddit.com [reddit.com]
- 24. benchchem.com [benchchem.com]
- 25. benchchem.com [benchchem.com]
- 26. homework.study.com [homework.study.com]
- 27. researchgate.net [researchgate.net]
- 28. Grignard Reaction [organic-chemistry.org]
Technical Support Center: Purification of 2-Ethylcyclohexanone
Welcome to the technical support center for the purification of 2-Ethylcyclohexanone. This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the purification of this compound. Here you will find troubleshooting guides and frequently asked questions (FAQs) in a user-friendly question-and-answer format.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in crude this compound?
A1: The primary impurities in crude this compound typically arise from the synthesis process, which most often involves the alkylation of cyclohexanone (B45756). The main impurities to expect are:
-
Unreacted Cyclohexanone: Incomplete alkylation can leave residual starting material.
-
Over-alkylation Products: The primary over-alkylation product is 2,6-Diethylcyclohexanone, formed by the addition of a second ethyl group to the cyclohexanone ring.
-
Constitutional Isomers: Depending on the reaction conditions, constitutional isomers such as 3-Ethylcyclohexanone and 4-Ethylcyclohexanone may be formed.
-
Solvent and Reagents: Residual solvents and unreacted alkylating agents (e.g., ethyl iodide or ethyl bromide) may also be present.
Q2: Which purification technique is more suitable for this compound: fractional distillation or flash chromatography?
A2: Both fractional distillation and flash chromatography are effective methods for purifying this compound. The choice between them depends on the scale of the purification, the nature of the impurities, and the desired final purity.
-
Fractional Distillation: This technique is well-suited for large-scale purifications and for separating compounds with different boiling points. It is particularly effective for removing unreacted cyclohexanone and some constitutional isomers.
-
Flash Chromatography: This method offers excellent separation of compounds with different polarities. It is highly effective for removing over-alkylation products and constitutional isomers that may have boiling points close to that of this compound. It is generally preferred for smaller-scale purifications where high purity is critical.
Q3: How can I monitor the purity of this compound during and after purification?
A3: Gas Chromatography-Mass Spectrometry (GC-MS) is the most common and effective method for assessing the purity of this compound. It allows for the separation and identification of volatile and semi-volatile compounds in the mixture. By comparing the retention times and mass spectra of the peaks in the chromatogram to known standards, you can identify and quantify the main product and any impurities.
Impurity Formation Pathway
The following diagram illustrates the common pathways for the formation of impurities during the synthesis of this compound from cyclohexanone.
Caption: Logical workflow of impurity formation during this compound synthesis.
Troubleshooting Guides
Fractional Distillation
Problem 1: Poor separation of this compound from impurities.
-
Possible Cause: The fractionating column is not efficient enough for the separation, or the boiling points of the components are too close.
-
Solution:
-
Use a longer fractionating column or a column with a more efficient packing material (e.g., Raschig rings or Vigreux indentations) to increase the number of theoretical plates.
-
Perform the distillation under reduced pressure (vacuum distillation). This will lower the boiling points of the compounds and may increase the boiling point difference between them.
-
Optimize the heating rate. A slower, more controlled heating rate allows for better equilibrium between the liquid and vapor phases in the column, leading to improved separation.
-
Problem 2: The product is contaminated with a higher-boiling impurity.
-
Possible Cause: The distillation was carried out for too long or at too high a temperature, causing the higher-boiling impurity to co-distill.
-
Solution:
-
Carefully monitor the temperature at the head of the distillation column. Collect the fraction that distills at the expected boiling point of this compound and stop the collection before the temperature begins to rise significantly.
-
Consider a second distillation of the collected fraction to further purify the product.
-
Flash Chromatography
Problem 1: Co-elution of this compound and an impurity.
-
Possible Cause: The solvent system (eluent) does not provide adequate separation of the components.
-
Solution:
-
Optimize the eluent system by performing thin-layer chromatography (TLC) with various solvent mixtures of different polarities. A good starting point for non-polar compounds like ketones is a mixture of a non-polar solvent (e.g., hexanes or petroleum ether) and a slightly more polar solvent (e.g., ethyl acetate (B1210297) or diethyl ether).
-
Aim for an Rf value of approximately 0.3 for this compound on the TLC plate for optimal separation on the column.
-
Consider using a gradient elution, starting with a less polar solvent system and gradually increasing the polarity to elute the more strongly retained components.
-
Problem 2: The product elutes too quickly or too slowly.
-
Possible Cause: The polarity of the eluent is either too high or too low.
-
Solution:
-
If the product elutes too quickly (high Rf value), decrease the polarity of the eluent (e.g., increase the proportion of hexane (B92381) in a hexane/ethyl acetate mixture).
-
If the product elutes too slowly (low Rf value), increase the polarity of the eluent (e.g., increase the proportion of ethyl acetate).
-
Problem 3: Tailing of the product band on the column.
-
Possible Cause: The sample is too concentrated, or there are strong interactions between the product and the stationary phase (silica gel).
-
Solution:
-
Ensure the sample is dissolved in a minimal amount of solvent before loading it onto the column to create a narrow starting band.
-
If the compound is slightly acidic or basic, adding a small amount of a modifier to the eluent (e.g., a few drops of triethylamine (B128534) for a basic compound or acetic acid for an acidic compound) can reduce tailing.
-
Quantitative Data
While specific quantitative data for the purification of this compound is not extensively published in comparative tables, the following table provides an estimated efficiency for each technique based on typical results for similar compounds. Final purity is highly dependent on the initial purity of the crude material and the optimization of the purification protocol.
| Purification Method | Key Impurities Removed | Typical Purity Achieved | Typical Yield |
| Fractional Distillation | Unreacted Cyclohexanone, some constitutional isomers | 95-98% | 70-85% |
| Flash Chromatography | Over-alkylation products, constitutional isomers, unreacted starting material | >99% | 80-95% |
Experimental Protocols
Protocol 1: Purification of this compound by Fractional Distillation under Reduced Pressure
Objective: To purify crude this compound by removing lower and higher boiling point impurities.
Apparatus:
-
Round-bottom flask
-
Heating mantle with magnetic stirrer
-
Fractionating column (e.g., Vigreux column)
-
Distillation head with thermometer
-
Condenser
-
Receiving flasks
-
Vacuum pump and vacuum trap
-
Manometer
Procedure:
-
Assemble the fractional distillation apparatus. Ensure all glassware is dry and joints are properly sealed with vacuum grease.
-
Add the crude this compound and a magnetic stir bar to the round-bottom flask.
-
Begin stirring and slowly apply vacuum to the system. A pressure of 10-20 mmHg is a good starting point.
-
Once the pressure has stabilized, begin to gently heat the flask.
-
Observe the vapor rising through the fractionating column. Allow the column to equilibrate by adjusting the heating rate to maintain a slow, steady reflux.
-
Collect the first fraction, which will contain any low-boiling impurities, at a distillation rate of 1-2 drops per second.
-
As the temperature at the distillation head stabilizes at the expected boiling point of this compound at the applied pressure, change the receiving flask to collect the main product fraction.
-
Continue collecting the main fraction as long as the temperature remains constant.
-
Stop the distillation before the distilling flask runs dry.
-
Allow the apparatus to cool completely before releasing the vacuum.
-
Analyze the purity of the collected fraction by GC-MS.
Protocol 2: Purification of this compound by Flash Chromatography
Objective: To achieve high purity this compound by separating it from closely related impurities.
Materials:
-
Silica (B1680970) gel (for flash chromatography)
-
Solvents for the eluent (e.g., hexanes and ethyl acetate)
-
Crude this compound
-
Glass column with a stopcock
-
Sand
-
Pressurized air or nitrogen source
-
Collection tubes or flasks
Procedure:
-
Select the Eluent: Using TLC, determine an appropriate solvent system. A mixture of hexanes and ethyl acetate (e.g., 95:5 or 90:10) is a good starting point. The target Rf for this compound should be around 0.3.
-
Pack the Column:
-
Add a small plug of cotton or glass wool to the bottom of the column.
-
Add a thin layer of sand.
-
Prepare a slurry of silica gel in the chosen eluent and pour it into the column.
-
Allow the silica to settle, tapping the column gently to ensure even packing.
-
Add another thin layer of sand on top of the silica bed.
-
Drain the excess solvent until the solvent level is just above the top layer of sand.
-
-
Load the Sample:
-
Dissolve the crude this compound in a minimal amount of the eluent.
-
Carefully apply the sample solution to the top of the silica gel using a pipette.
-
Drain the solvent until the sample has been absorbed onto the silica.
-
-
Elute the Column:
-
Carefully add the eluent to the top of the column.
-
Apply gentle pressure with air or nitrogen to achieve a steady flow rate (a few inches per minute).
-
Collect fractions in separate tubes.
-
-
Monitor the Separation:
-
Periodically analyze the collected fractions by TLC to determine which fractions contain the pure product.
-
-
Combine and Concentrate:
-
Combine the fractions containing the pure this compound.
-
Remove the solvent using a rotary evaporator to obtain the purified product.
-
-
Analyze Purity:
-
Confirm the purity of the final product by GC-MS.
-
Purification Workflow Diagram
The following diagram illustrates a typical workflow for the purification and analysis of this compound.
Caption: A logical workflow for the purification and analysis of this compound.
Technical Support Center: Stability and Degradation of 2-Ethylcyclohexanone
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions regarding the stability and degradation studies of 2-Ethylcyclohexanone.
Frequently Asked Questions (FAQs)
Q1: What is this compound, and why is its stability crucial? A1: this compound is a colorless to pale yellow liquid used as a pharmaceutical intermediate.[1][2][3][4] Its chemical stability is critical because any degradation can lead to the formation of impurities in the final active pharmaceutical ingredient (API), potentially affecting its safety and efficacy. Stability studies are mandatory to understand how the molecule behaves under various environmental conditions and to develop stable formulations.[5]
Q2: What are the standard storage conditions for this compound? A2: this compound should be stored at room temperature or, for longer-term storage, at 2-8°C.[4] It is incompatible with strong oxidizing agents and should be stored away from them.[1] As it is a combustible liquid, appropriate safety precautions for flammable materials should be followed.[6]
Q3: What is a forced degradation study, and why is it performed? A3: A forced degradation or stress study exposes a drug substance to conditions more severe than accelerated stability testing, such as high heat, humidity, varying pH, oxidation, and photolysis.[5] These studies are essential to identify potential degradation products, understand degradation pathways, and establish the stability-indicating power of analytical methods used for quality control.[7][8][9] The goal is typically to achieve a target degradation of 5-20% to ensure that the analytical method can adequately separate and quantify any degradants from the parent compound.[9]
Q4: What are the plausible degradation pathways for this compound? A4: While specific degradation pathways for this compound are not extensively documented, based on the chemistry of cyclic ketones, several pathways are plausible. Under oxidative stress, it may undergo Baeyer-Villiger oxidation to form a caprolactone (B156226) derivative or oxidation at the carbon alpha to the carbonyl group.[8][10] Reduction of the ketone to form 2-ethylcyclohexanol (B1581418) is also a possibility. Photochemical degradation can occur, leading to ring-opening reactions, similar to other cyclic ketones.[11]
Q5: Which analytical techniques are recommended for stability testing of this compound? A5: High-Performance Liquid Chromatography (HPLC), particularly reversed-phase HPLC with UV detection, is the most common and recommended technique for stability-indicating assays.[12][13] It excels at separating the parent compound from its degradation products. For structural elucidation of unknown degradants, hyphenated techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) are invaluable.[12][14] Gas Chromatography (GC) can also be used for purity assessment.[2]
Troubleshooting Guide
Q6: I am performing a forced degradation study, but I don't observe any degradation. What should I do? A6: If you do not see any degradation, the stress conditions may not be stringent enough. You can incrementally increase the severity of the conditions. For example:
-
Hydrolytic: Increase the concentration of the acid or base (e.g., from 0.1N to 1N HCl or NaOH), or increase the temperature.
-
Oxidative: Increase the concentration of hydrogen peroxide (e.g., from 3% to 10%) or the reaction time.
-
Thermal: Increase the temperature (e.g., from 60°C to 80°C), but be cautious as excessively high temperatures might lead to degradation pathways not relevant to real-world storage.[8]
Q7: My sample has degraded completely in the stress study. How can I obtain meaningful results? A7: Complete degradation indicates that the stress conditions are too harsh. To achieve the target 5-20% degradation, you should reduce the intensity of the stressor.[9] Consider the following adjustments:
-
Reduce the duration of exposure.
-
Lower the temperature of the reaction.
-
Decrease the concentration of the stress agent (acid, base, or oxidizing agent).
-
For photostability, reduce the intensity or duration of light exposure.
Q8: The chromatographic peaks for this compound and a degradant are not well-resolved. How can I improve the separation? A8: Poor resolution in HPLC requires method development. Here are some steps to troubleshoot:
-
Optimize the Mobile Phase: Adjust the ratio of organic solvent to the aqueous buffer.
-
Modify the Gradient: If using a gradient method, try making the gradient slope shallower to increase the separation between closely eluting peaks.
-
Change the Column: Switch to a column with a different stationary phase (e.g., C8 instead of C18) or a smaller particle size for higher efficiency.
-
Adjust pH: Modify the pH of the aqueous mobile phase, as this can significantly alter the retention of ionizable compounds.
Q9: How do I ensure "mass balance" in my stability study? A9: Mass balance is a critical component of a stability study, confirming that all degradation products have been accounted for.[8] It is the process of demonstrating that the decrease in the assay of the parent compound is matched by a corresponding increase in the sum of all degradation products. To ensure good mass balance, your stability-indicating method must be able to detect and quantify all major degradants. Using a detector like a Photodiode Array (PDA) can help by comparing the UV spectra of the degradant peaks to the parent peak to assess peak purity and response factors.
Data Presentation
Table 1: Recommended Conditions for Forced Degradation of this compound
| Stress Condition | Reagent/Condition | Typical Duration | Potential Degradation Pathway |
| Acid Hydrolysis | 0.1N - 1N HCl at 60-80°C | 2 - 24 hours | Enolization followed by potential rearrangement |
| Base Hydrolysis | 0.1N - 1N NaOH at 60-80°C | 2 - 24 hours | Enolate formation, potential aldol (B89426) condensation |
| Oxidation | 3% - 30% H₂O₂ at Room Temp - 60°C | 6 - 48 hours | Baeyer-Villiger oxidation, α-hydroxylation |
| Thermal Degradation | 70-80°C (dry heat) | 24 - 72 hours | General decomposition, potential dimerization |
| Photodegradation | ICH-compliant light source (UV/Vis) | Per ICH Q1B guidelines | Norrish Type I/II reactions, ring-opening |
Experimental Protocols
Protocol 1: General Forced Degradation Procedure
-
Stock Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile (B52724) or methanol) at a concentration of approximately 1 mg/mL.
-
Acid Degradation: Mix 1 mL of the stock solution with 1 mL of 1N HCl. Heat the mixture at 80°C for 8 hours. After cooling, neutralize the solution with 1N NaOH and dilute with the mobile phase to the target concentration for analysis.
-
Base Degradation: Mix 1 mL of the stock solution with 1 mL of 1N NaOH. Keep the mixture at 80°C for 8 hours. After cooling, neutralize with 1N HCl and dilute with the mobile phase.
-
Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 30% H₂O₂. Store the solution at room temperature for 24 hours, protected from light. Dilute with the mobile phase before analysis.
-
Thermal Degradation: Place the solid this compound in a controlled temperature oven at 80°C for 48 hours. Dissolve the stressed sample in the solvent and dilute appropriately for analysis.
-
Photostability: Expose the this compound sample (both solid and in solution) to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200-watt hours/square meter, as specified in ICH Q1B guidelines. A control sample should be kept in the dark.
-
Analysis: Analyze all stressed samples, along with an unstressed control, using a validated stability-indicating HPLC method.
Protocol 2: Example Stability-Indicating HPLC-UV Method
Table 2: HPLC-UV Method Parameters
| Parameter | Specification |
| Column | C18, 250 mm x 4.6 mm, 5 µm particle size |
| Mobile Phase A | 0.1% Phosphoric acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 0-5 min (30% B), 5-25 min (30-70% B), 25-30 min (70-30% B), 30-35 min (30% B) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Injection Volume | 10 µL |
| Detection Wavelength | 210 nm |
Visualizations
Caption: General workflow for conducting a forced degradation study.
Caption: Plausible oxidative degradation pathways for this compound.
Caption: Troubleshooting decision tree for poor HPLC peak resolution.
References
- 1. This compound, 99% 5 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 2. This compound, 99% 25 g | Buy Online | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]
- 3. This compound | 4423-94-3 [chemicalbook.com]
- 4. This compound | 4423-94-3 [amp.chemicalbook.com]
- 5. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 6. This compound | C8H14O | CID 20474 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. pharmtech.com [pharmtech.com]
- 8. globalresearchonline.net [globalresearchonline.net]
- 9. researchgate.net [researchgate.net]
- 10. Degradation pathways of cyclic alkanes in Rhodococcus sp. NDKK48 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Analytical Techniques In Stability Testing | Separation Science [sepscience.com]
- 13. chromatographyonline.com [chromatographyonline.com]
- 14. forced degradation products: Topics by Science.gov [science.gov]
Technical Support Center: Enhancing Stereoselectivity in 2-Ethylcyclohexanone Synthesis
Welcome to the technical support center for the stereoselective synthesis of 2-ethylcyclohexanone. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and provide answers to frequently asked questions encountered during their experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for achieving stereoselective synthesis of this compound?
A1: The main strategies for controlling the stereochemistry at the C2 position of cyclohexanone (B45756) during ethylation involve:
-
Chiral Auxiliaries: Temporarily incorporating a chiral molecule to direct the approach of the ethylating agent. Common examples include (S)-1-amino-2-(methoxymethyl)pyrrolidine (SAMP) and (R)-1-amino-2-(methoxymethyl)pyrrolidine (RAMP) hydrazones, as well as Evans oxazolidinones.[1][2][]
-
Organocatalysis: Using small chiral organic molecules, such as proline and its derivatives, to catalyze the asymmetric reaction.[1] This approach is often more atom-economical.
-
Substrate Control: Utilizing existing stereocenters on the cyclohexanone ring to direct the stereochemical outcome of the alkylation. This is particularly relevant in the synthesis of more complex molecules.[4]
Q2: What are the key factors that influence the stereoselectivity of the alkylation reaction?
A2: Several factors critically impact the stereochemical outcome:
-
Choice of Base: The base used for deprotonation to form the enolate is crucial. Strong, non-nucleophilic bases like lithium diisopropylamide (LDA) or lithium bis(trimethylsilyl)amide (LiHMDS) are often used to ensure rapid and irreversible enolate formation under kinetic control.[5][6]
-
Reaction Temperature: Lower temperatures (e.g., -78 °C) are generally preferred to enhance stereoselectivity by minimizing side reactions and favoring the kinetically controlled product.[7][8]
-
Solvent: The polarity and coordinating ability of the solvent can influence the aggregation state of the enolate and the transition state geometry, thereby affecting stereoselectivity.[8] Tetrahydrofuran (THF) is a commonly used solvent.
-
Nature of the Electrophile: The reactivity and steric bulk of the ethylating agent (e.g., ethyl iodide, ethyl bromide) can play a role.
-
Presence of Additives: Additives like lithium halides can influence the stereochemistry by altering the structure of the enolate aggregates.[5]
Q3: How can I minimize the formation of the undesired diastereomer or enantiomer?
A3: To minimize the formation of unwanted stereoisomers:
-
Optimize Reaction Conditions: Systematically screen different bases, solvents, and temperatures to find the optimal conditions for your specific substrate.
-
Select the Appropriate Chiral Auxiliary or Catalyst: The choice of chiral auxiliary or organocatalyst will have a significant impact on the stereochemical outcome. The literature suggests that SAMP/RAMP hydrazone methods can yield high enantiomeric excess.[1]
-
Control Enolate Formation: Ensure the formation of the kinetic enolate by using a strong, sterically hindered base at low temperatures.[5][9] This prevents enolate equilibration which can lead to a loss of regioselectivity and stereoselectivity.
-
Purification: If a mixture of stereoisomers is formed, purification techniques such as column chromatography or recrystallization may be necessary to isolate the desired product.
Troubleshooting Guides
Problem 1: Low Stereoselectivity (Poor Diastereomeric or Enantiomeric Excess)
| Possible Cause | Suggested Solution |
| Incorrect Base | Use a strong, non-nucleophilic, sterically hindered base like LDA or LiHMDS to favor kinetic deprotonation.[5][6] Avoid weaker bases like alkoxides which can lead to equilibration.[5] |
| Reaction Temperature Too High | Perform the reaction at a lower temperature, typically -78 °C, to enhance kinetic control and minimize side reactions.[7] |
| Inappropriate Solvent | Use an aprotic solvent like THF. The solvent can affect the aggregation of the lithium enolate and the transition state geometry. |
| Slow Addition of Electrophile | Add the ethylating agent (e.g., ethyl iodide) slowly and at a low temperature to maintain control over the reaction. |
| Moisture in the Reaction | Ensure all glassware is flame-dried and the reaction is carried out under an inert atmosphere (e.g., argon or nitrogen) to prevent quenching of the enolate. |
Problem 2: Low Yield of this compound
| Possible Cause | Suggested Solution |
| Incomplete Deprotonation | Ensure the use of a slight excess of a strong base (e.g., 1.1 equivalents of LDA) to drive the enolate formation to completion. |
| Side Reactions | O-alkylation can sometimes compete with C-alkylation. The choice of solvent and counter-ion can influence this. Using a less polar solvent can sometimes favor C-alkylation. Over-alkylation can be a problem if the product is deprotonated again. Using a strong base to form the enolate irreversibly can minimize this.[10] |
| Poor Quality Reagents | Use freshly distilled solvents and high-purity reagents. The strength of the base (e.g., LDA) should be titrated before use. |
| Inefficient Quenching | Quench the reaction carefully at low temperature with a suitable reagent like saturated aqueous ammonium (B1175870) chloride. |
Quantitative Data Summary
The following tables summarize reported stereoselectivity data for different methods of 2-substituted cyclohexanone synthesis.
Table 1: Asymmetric Alkylation of Cyclohexanone using Chiral Auxiliaries
| Chiral Auxiliary Method | Electrophile | Temperature (°C) | Optical Purity / Enantiomeric Excess (ee) | Reference |
| Chiral imine from (R)-2-amino-1-butanol derivative | Methyl Iodide | Reflux | 20% | [7] |
| Chiral imine from (R)-2-amino-1-butanol derivative | Methyl Iodide | -78 | 85% | [7] |
| SAMP Hydrazone | Methyl Iodide | -78 | High (not specified) | [1] |
| Evans Oxazolidinone | Propionyl Imide Alkylation | -78 | High (not specified) | [1] |
Note: The Evans Oxazolidinone method is conceptually relevant for creating a chiral center alpha to a carbonyl group, though the example provided is not a direct alkylation of cyclohexanone itself.[1]
Experimental Protocols
Protocol 1: Asymmetric Alkylation via a SAMP Hydrazone
This protocol is a three-step process: formation of the chiral hydrazone, diastereoselective alkylation, and cleavage of the auxiliary.[1]
Step 1: Formation of the (S)-1-(Cyclohexylideneamino)-2-(methoxymethyl)pyrrolidine
-
To a solution of cyclohexanone (1.0 equivalent) in anhydrous diethyl ether, add (S)-1-amino-2-(methoxymethyl)pyrrolidine (SAMP) (1.1 equivalents).
-
Add a catalytic amount of p-toluenesulfonic acid.
-
Reflux the mixture with a Dean-Stark trap until no more water is collected.
-
Remove the solvent under reduced pressure to obtain the crude hydrazone, which can be used in the next step without further purification.
Step 2: Diastereoselective Alkylation
-
Dissolve the crude hydrazone in anhydrous THF and cool the solution to -78 °C under an inert atmosphere.
-
Slowly add a solution of lithium diisopropylamide (LDA) (1.1 equivalents) in THF.
-
Stir the mixture at -78 °C for 2-4 hours to ensure complete deprotonation.
-
Add ethyl iodide (1.2 equivalents) dropwise at -78 °C.
-
Stir the reaction at -78 °C for 4-6 hours.
-
Quench the reaction with saturated aqueous ammonium chloride solution and allow it to warm to room temperature.
-
Extract the product with diethyl ether, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
Step 3: Cleavage of the Chiral Auxiliary
-
Dissolve the crude alkylated hydrazone in a suitable solvent (e.g., diethyl ether).
-
Add an aqueous solution of oxalic acid or perform ozonolysis followed by a reductive workup to cleave the hydrazone and regenerate the ketone.
-
Purify the resulting (S)-2-ethylcyclohexanone by column chromatography.
Visualizations
Troubleshooting Workflow for Low Stereoselectivity
A troubleshooting workflow for addressing low stereoselectivity.
General Experimental Workflow for Asymmetric Alkylation
A generalized experimental workflow for asymmetric alkylation.
References
- 1. benchchem.com [benchchem.com]
- 2. Chiral auxiliary - Wikipedia [en.wikipedia.org]
- 4. benchchem.com [benchchem.com]
- 5. Regioselectivity and Stereoselectivity in the Alkylation of Enolates [quimicaorganica.org]
- 6. Video: Factors Affecting α-Alkylation of Ketones: Choice of Base [jove.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. bpb-us-e1.wpmucdn.com [bpb-us-e1.wpmucdn.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Direct Asymmetric Alkylation of Ketones: Still Unconquered - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Catalyst Deactivation and Regeneration in 2-Ethylcyclohexanone Production
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing challenges related to catalyst deactivation and regeneration during the synthesis of 2-Ethylcyclohexanone.
Troubleshooting Guides
This section provides solutions to specific problems you might encounter during your experiments.
Problem 1: Decreased or complete loss of catalytic activity during the hydrogenation of 2-ethylphenol (B104991) to this compound.
-
Possible Cause 1: Catalyst Poisoning Impurities in the reactant (2-ethylphenol), solvent, or hydrogen gas can adsorb to the active sites of the catalyst, rendering them inactive. Common poisons for palladium catalysts include sulfur, lead, and other heavy metal compounds.[1][2]
-
Solution:
-
Purify Reactants and Solvents: Ensure high purity of 2-ethylphenol and the solvent by distillation or by passing them through a purification column. Use high-purity hydrogen gas.
-
Use a Guard Bed: Before the reactants reach the catalyst bed, pass them through a guard bed containing a suitable adsorbent to capture potential poisons.[3]
-
-
-
Possible Cause 2: Coking/Fouling The formation of carbonaceous deposits (coke) on the catalyst surface can physically block the active sites and pores.[1][2][3] This is a common issue in hydrogenation reactions, especially at elevated temperatures.[3]
-
Solution:
-
-
Possible Cause 3: Sintering of Metal Particles High reaction temperatures can cause the small metal particles (e.g., palladium) on the catalyst support to agglomerate into larger particles.[1][5] This leads to a decrease in the active surface area and, consequently, a drop in catalytic activity.
-
Solution:
-
Control Reaction Temperature: Operate the reaction at the lowest possible temperature that still provides a reasonable reaction rate.
-
Choose a Thermally Stable Catalyst Support: The choice of support material can influence the thermal stability of the metal particles.
-
-
-
Possible Cause 4: Leaching of the Active Metal The active metal (e.g., palladium) may dissolve into the reaction medium, leading to a permanent loss of catalyst activity.[1][2]
-
Solution:
-
Maintain a Reducing Environment: Ensure a sufficient hydrogen supply to keep the palladium in its reduced, metallic state, which is less prone to leaching.[2]
-
Select an Appropriate Solvent: The choice of solvent can impact the stability of the metal on the support.
-
-
Problem 2: The catalyst regeneration process is ineffective or only partially restores activity.
-
Possible Cause 1: Incomplete Removal of Coke The chosen regeneration method may not be aggressive enough to completely remove the carbonaceous deposits from the catalyst surface and pores.
-
Solution:
-
Controlled Oxidation: For palladium on carbon (Pd/C) catalysts, a common and effective method is a carefully controlled oxidation (calcination) in air or a diluted oxygen stream to burn off the coke, followed by a reduction step.[6][7] Temperatures for oxidation should be carefully controlled to avoid sintering the metal particles.[8]
-
Solvent Washing: Washing the catalyst with solvents like toluene (B28343) or dichloromethane (B109758) can help remove soluble organic deposits before thermal treatment.[9]
-
-
-
Possible Cause 2: Sintering During Regeneration The high temperatures used during thermal regeneration (calcination) can cause the metal particles to sinter, leading to an irreversible loss of active surface area.[1]
-
Solution:
-
Optimize Regeneration Temperature: Use the lowest effective temperature for coke removal. A moving belt regeneration process with precise temperature control can minimize thermal damage.[8]
-
Supercritical Fluid Extraction: Regeneration using supercritical carbon dioxide (SC-CO2) can be a milder alternative to high-temperature calcination for removing certain types of deposits.[10]
-
-
-
Possible Cause 3: Incomplete Reduction After Oxidation After the oxidative removal of coke, the active metal (e.g., palladium) will be in an oxidized state (e.g., PdO). Incomplete reduction back to the metallic state will result in lower catalytic activity.
Frequently Asked Questions (FAQs)
Q1: What are the most common types of catalysts used for the production of this compound?
A1: The production of this compound typically involves the hydrogenation of 2-ethylphenol. For this type of reaction, palladium-based catalysts are widely used, often supported on materials like activated carbon (Pd/C), alumina (B75360) (Pd/Al2O3), or silica (B1680970) (Pd/SiO2).[12] The choice of support can influence the catalyst's activity and selectivity.[12]
Q2: What are the primary mechanisms of palladium catalyst deactivation in this process?
A2: The main causes of deactivation for palladium catalysts in hydrogenation reactions include:
-
Coking: Formation of carbonaceous deposits on the catalyst surface.[1][2]
-
Sintering: Agglomeration of palladium particles at high temperatures, reducing the active surface area.[1][5]
-
Poisoning: Strong adsorption of impurities (e.g., sulfur compounds) on the active sites.[1][2]
-
Leaching: Dissolution of the active palladium into the reaction mixture.[1][2]
-
Pore Blockage: Accumulation of reaction byproducts or coke within the catalyst's porous structure.[5]
Q3: How can I determine the cause of my catalyst's deactivation?
A3: A combination of characterization techniques can help identify the cause of deactivation:
-
Temperature Programmed Oxidation (TPO): To quantify the amount of coke on the catalyst.
-
Transmission Electron Microscopy (TEM): To visualize the size and dispersion of the metal particles and detect sintering.[5]
-
X-ray Photoelectron Spectroscopy (XPS): To determine the chemical state of the palladium and identify surface poisons.
-
Brunauer-Emmett-Teller (BET) Analysis: To measure the surface area and pore volume of the catalyst, which can indicate pore blockage.[5]
-
Inductively Coupled Plasma (ICP) or Atomic Absorption Spectroscopy (AAS): To analyze the reaction filtrate for leached palladium.[5]
Q4: Can a deactivated catalyst be regenerated? If so, what are the common methods?
A4: Yes, in many cases, catalyst activity can be fully or partially restored through regeneration. Common methods include:
-
Thermal Treatment (Calcination): Involves heating the catalyst in a controlled atmosphere (e.g., air, nitrogen) to burn off coke. This is often followed by a reduction step in a hydrogen atmosphere.[6][13]
-
Solvent Washing: Using organic solvents to wash away adsorbed impurities and some carbonaceous deposits.[5][9][14] A mixture of chloroform (B151607) and glacial acetic acid has been shown to be effective for regenerating palladium catalysts.[5]
-
Supercritical Fluid Extraction: Employing supercritical CO2, sometimes with a co-solvent, to extract deactivating deposits under milder conditions than calcination.[10]
-
Chemical Treatment: Mild acid or base washes can sometimes be used to remove specific poisons.
Q5: Is there a general-purpose regeneration protocol I can start with?
A5: A widely applicable starting point for regenerating coked palladium on carbon (Pd/C) catalysts is a two-step oxidation-reduction process:
-
Oxidation: Heat the catalyst in a controlled flow of a dilute oxygen/nitrogen mixture (e.g., 2-5% O2) to a temperature of 200-300°C to combust the carbonaceous deposits. The temperature should be ramped slowly to avoid overheating and sintering.
-
Reduction: After the oxidation step and purging with an inert gas, reduce the catalyst in a stream of hydrogen at a temperature typically between 150-250°C to restore the palladium to its active metallic state.[6]
Always perform regeneration trials on a small scale first to optimize the conditions for your specific catalyst and deactivation problem.
Data Presentation
Table 1: Comparison of Catalyst Regeneration Methods for Palladium Catalysts
| Regeneration Method | Target Deactivation Cause | Typical Conditions | Reported Activity Recovery | Key Considerations | Reference |
| Solvent Washing with Toluene-CO2 | Organic Fouling | 40-80°C, 4 hours with toluene, followed by supercritical CO2 extraction at 80°C and 15 MPa. | Not specified, but shown to be effective. | Good for removing soluble organic deposits. | [9] |
| Chloroform and Glacial Acetic Acid Wash | Pore Blockage by Products/Intermediates | 60°C for 1 hour with a mixture of chloroform and glacial acetic acid, with stirring and sonication. | High, with the regenerated catalyst being recyclable up to 4 times with yields over 70%. | Effective for removing complex organic blockages. | [5] |
| Thermal Treatment (Calcination/Oxidation) and Reduction | Coking | Oxidation in air at ~200°C followed by reduction in H2 at ~180°C. | Full recovery of catalytic activity. | Risk of metal sintering if oxidation temperature is too high. | [6] |
| Supercritical CO2 Extraction | Organic Fouling/Deposits | Temperatures from 313-423 K and pressures from 20-40 MPa. | Can almost completely restore performance. | A milder alternative to high-temperature calcination. | [10] |
| Steam Regeneration | Organic and Inorganic Impurities | Spraying steam through the catalyst bed. | Can restore activity by dissolving impurities and clearing pores. | May not be effective for all types of coke. | [14] |
Experimental Protocols
Protocol 1: Regeneration of Pd/C Catalyst by Solvent Washing and Thermal Treatment
This protocol is adapted from methods described for the regeneration of palladium catalysts.[5][6]
-
Solvent Washing: a. Place the deactivated Pd/C catalyst in a round-bottom flask. b. Add a mixture of chloroform and glacial acetic acid (e.g., a 2:3 volume ratio) to form a slurry. c. Heat the mixture to 60°C and stir for 1 hour. The use of an ultrasonic bath during this step can improve the removal of deposits. d. Allow the catalyst to settle, then decant the solvent. e. Wash the catalyst several times with fresh solvent (e.g., ethanol) to remove residual acid and dissolved impurities, followed by drying under vacuum.
-
Thermal Treatment: a. Place the dried, washed catalyst in a quartz tube furnace. b. Oxidation: Heat the catalyst under a slow flow of a dilute air/nitrogen mixture (e.g., 5% air in N2) to 200°C. Hold at this temperature for 2-4 hours or until the exit gas shows no more CO2. c. Inert Purge: Cool the catalyst to the reduction temperature under a flow of nitrogen. d. Reduction: Switch the gas to a flow of hydrogen (or a dilute H2/N2 mixture) and heat to 180°C. Hold for 2-4 hours to ensure complete reduction of the palladium oxide. e. Cool the catalyst to room temperature under a nitrogen flow before handling.
Mandatory Visualization
Caption: Troubleshooting workflow for catalyst deactivation.
References
- 1. researchgate.net [researchgate.net]
- 2. scispace.com [scispace.com]
- 3. benchchem.com [benchchem.com]
- 4. An Experimental Approach on Industrial Pd-Ag Supported α-Al2O3 Catalyst Used in Acetylene Hydrogenation Process: Mechanism, Kinetic and Catalyst Decay | MDPI [mdpi.com]
- 5. Deactivation and Regeneration of Palladium Catalysts for Hydrogenation Debenzylation of 2,4,6,8,10,12-Hexabenzyl-2,4,6,8,10,12-Hexaazaisowurtzitane (HBIW) [mdpi.com]
- 6. Deactivation and regeneration of carbon supported Pt and Ru catalysts in aqueous phase hydrogenation of 2-pentanone - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 7. WO2010077262A2 - Catalyst regeneration method - Google Patents [patents.google.com]
- 8. products.evonik.com [products.evonik.com]
- 9. Method for regenerating a palladium catalyst - Eureka | Patsnap [eureka.patsnap.com]
- 10. Regeneration of Spent Catalyst and Impregnation of Catalyst by Supercritical Fluid [scirp.org]
- 11. mdpi.com [mdpi.com]
- 12. Catalyst support effects: gas-phase hydrogenation of phenol over palladium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. dcl-inc.com [dcl-inc.com]
- 14. CN104511315A - Regeneration method of palladium catalyst for hydrogenation reaction - Google Patents [patents.google.com]
Scale-up considerations for the synthesis of 2-Ethylcyclohexanone
This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals on the scale-up synthesis of 2-Ethylcyclohexanone. It includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to address challenges encountered during laboratory and pilot-plant scale production.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound, particularly when scaling up the reaction. The primary methods for synthesis are the direct alkylation of cyclohexanone (B45756) enolate and the free-radical addition of ethylene (B1197577) to cyclohexanone.
Issue 1: Low Yield of this compound in Enolate Alkylation
| Potential Cause | Troubleshooting Steps |
| Incomplete Enolate Formation | - Use a stronger base: For complete deprotonation of cyclohexanone, a strong, non-nucleophilic base like Lithium Diisopropylamide (LDA) is recommended over weaker bases like sodium ethoxide or hydroxide (B78521), which can lead to incomplete enolate formation and side reactions.[1][2][3] - Ensure anhydrous conditions: Water can quench the enolate anion. All glassware should be thoroughly dried, and anhydrous solvents must be used.[4] - Optimize temperature: Enolate formation with LDA is typically performed at low temperatures (e.g., -78 °C) to ensure kinetic control and stability of the enolate.[1][2][3] |
| Competing Aldol Condensation | - Use a strong, sterically hindered base: LDA is ideal as it rapidly and quantitatively converts cyclohexanone to its enolate, minimizing the concentration of remaining ketone that can participate in self-condensation.[5] - Slow addition of alkylating agent: Adding the ethyl halide slowly to the pre-formed enolate solution can help to minimize side reactions. |
| Polyalkylation | - Use of a strong base to form the enolate quantitatively: This minimizes the presence of neutral ketone that can lead to proton exchange and subsequent dialkylation.[5] - Control stoichiometry: Use of a slight excess of the enolate relative to the alkylating agent can help, but precise control is crucial. |
| O-alkylation vs. C-alkylation | - This is generally less of a problem with alkyl halides but can be influenced by the solvent and counter-ion. Using a less polar solvent can favor C-alkylation. |
Issue 2: Formation of Multiple Products (Isomers and Byproducts)
| Potential Cause | Troubleshooting Steps |
| Lack of Regioselectivity (in substituted cyclohexanones) | - Kinetic vs. Thermodynamic Control: For unsymmetrical ketones, deprotonation at the less substituted α-carbon (kinetic control) is favored by using a bulky base like LDA at low temperatures (-78 °C). Deprotonation at the more substituted α-carbon (thermodynamic control) is favored by using a smaller base like NaH or an alkoxide at higher temperatures, allowing for equilibration to the more stable enolate.[3][5][6] |
| Self-condensation of Cyclohexanone | - This is a common side reaction, especially with weaker bases.[5] Ensure rapid and complete enolate formation before adding the ethylating agent. |
| Elimination Reaction of Ethyl Halide | - Use a primary ethyl halide (e.g., ethyl iodide or ethyl bromide) as they are less prone to E2 elimination compared to secondary or tertiary halides.[1][3] |
Issue 3: Difficulties in Product Purification
| Potential Cause | Troubleshooting Steps |
| Close Boiling Points of Product and Starting Material | - Fractional Distillation: Use a fractionating column to separate this compound from unreacted cyclohexanone and other impurities with similar boiling points.[7][8][9] |
| Presence of High-Boiling Impurities | - Vacuum Distillation: To avoid decomposition of the product and high-boiling byproducts at high temperatures, purification should be carried out under reduced pressure. |
| Acidic or Basic Impurities | - Aqueous Work-up: Wash the organic layer with a dilute acid solution to remove any remaining base and with a dilute sodium bicarbonate solution to remove any acidic byproducts before distillation. |
Frequently Asked Questions (FAQs)
Q1: What are the primary synthesis routes for this compound on a larger scale?
A1: The two main scalable routes are the direct alkylation of cyclohexanone via its enolate and the free-radical addition of ethylene to cyclohexanone. The enolate alkylation route offers versatility but can be prone to side reactions like polyalkylation and self-condensation.[5][10] The free-radical addition is a more direct method but requires handling of ethylene gas under pressure.
Q2: How can I avoid the formation of 2,6-diethylcyclohexanone (B94488) and other polyalkylation products?
A2: Polyalkylation can be minimized by ensuring the complete and rapid formation of the enolate before the addition of the ethylating agent. Using a strong, non-nucleophilic base like LDA in a stoichiometric amount is crucial.[5]
Q3: What is the role of Phase Transfer Catalysis (PTC) in the alkylation of ketones?
A3: Phase Transfer Catalysis can be a powerful tool for scaling up alkylation reactions. It allows for the use of inorganic bases (like NaOH or K₂CO₃) in a biphasic system (aqueous/organic), which are cheaper and easier to handle than organometallic bases like LDA. The PTC, such as a quaternary ammonium (B1175870) salt, facilitates the transfer of the hydroxide or carbonate ion into the organic phase to generate the enolate.[11][12][13][14] This can simplify the process and reduce costs on an industrial scale.
Q4: What are the main safety concerns when scaling up the synthesis of this compound?
A4: Key safety concerns include:
-
Handling of Strong Bases: Reagents like LDA are highly reactive and pyrophoric. Appropriate personal protective equipment (PPE) and inert atmosphere techniques are essential.
-
Exothermic Reactions: Both enolate formation and alkylation can be exothermic. Adequate cooling and temperature monitoring are critical to prevent runaway reactions.
-
Handling of Ethylene: In the free-radical addition method, ethylene is a flammable gas used under pressure, requiring specialized equipment and safety protocols.
-
Flammable Solvents: The use of flammable organic solvents like THF, toluene, and hexane (B92381) requires proper ventilation and grounding of equipment to prevent static discharge.
Comparative Data of Synthesis Routes
| Parameter | Enolate Alkylation (via LDA) | Free-Radical Addition | Enamine Intermediate | Phase Transfer Catalysis |
| Starting Materials | Cyclohexanone, Diisopropylamine, n-Butyllithium, Ethyl Halide | Cyclohexanone, Ethylene, Radical Initiator (e.g., AIBN) | Cyclohexanone, Secondary Amine (e.g., Pyrrolidine), Ethyl Halide | Cyclohexanone, Ethyl Halide, Inorganic Base, Phase Transfer Catalyst |
| Typical Yield | 60-80% (lab scale, can be lower on scale-up) | ~75% selectivity based on ethylene consumed | High yields reported for acylation (73.6%), alkylation yields vary | Moderate to good yields, highly dependent on catalyst and conditions[11] |
| Reaction Conditions | Cryogenic temperatures (-78 °C), inert atmosphere | Elevated temperature (e.g., 100 °C) and pressure | Mild conditions for enamine formation, then alkylation | Mild temperatures (e.g., 40 °C to room temperature)[11] |
| Key Challenges | Stoichiometric use of strong base, polyalkylation, side reactions, cost of reagents | Handling of flammable gas under pressure, specialized equipment | Multi-step process, potential for side reactions during hydrolysis | Catalyst efficiency and separation, reaction rates can be slower |
| Scalability | Challenging due to cryogenic requirements and handling of pyrophoric reagents. Continuous flow reactors can mitigate some issues.[10] | More amenable to industrial scale due to less complex reagent handling (once equipment is in place). | Scalable, avoids strong bases. | Highly scalable and cost-effective for industrial applications.[12][13] |
Experimental Protocols
Method 1: Synthesis of this compound via Free-Radical Addition
This protocol is adapted from a literature procedure for the free-radical addition of cyclohexanone to ethylene.
Materials:
-
Cyclohexanone: 176.0 g
-
Ethylene: 28 g (26 atm)
-
Ammonium Persulfate (AMP) (Initiator): 0.88 g
-
Autoclave (stainless steel)
Procedure:
-
Charge a stainless steel autoclave with 176.0 g of cyclohexanone and 0.88 g of ammonium persulfate.
-
Seal the autoclave and purge with nitrogen, then with ethylene.
-
Pressurize the autoclave with 28 g of ethylene to 26 atm.
-
Heat the autoclave to 100 °C while stirring and maintain this temperature for 5 hours.
-
After the reaction period, cool the autoclave to room temperature.
-
Carefully vent the unreacted ethylene.
-
Collect the liquid product from the autoclave.
-
Purify the crude product by fractional distillation under reduced pressure.
-
Fraction 1: Unreacted cyclohexanone (b.p. approx. 61-62 °C at reduced pressure).
-
Fraction 2: this compound (b.p. approx. 113-114 °C at reduced pressure).
-
Material Balance Example:
| Component | Input (g) | Output (g) |
| Cyclohexanone | 176.0 | 100.1 (unreacted) |
| Ethylene | 28.0 | ~10.5 (unreacted, calculated from pressure drop) |
| Ammonium Persulfate | 0.88 | - (consumed) |
| This compound | - | 87.0 |
| Residue and Loss | - | 5.0 |
| Total | 204.88 | 202.6 |
(Data adapted from a similar synthesis of 2-alkylcyclohexanones)
Visualizations
Caption: Experimental workflow for the free-radical synthesis of this compound.
Caption: Troubleshooting decision tree for low yield in enolate alkylation.
References
- 1. mdpi.com [mdpi.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. 9.7. Enolate alkylation | Organic Chemistry 1: An open textbook [courses.lumenlearning.com]
- 4. benchchem.com [benchchem.com]
- 5. How to Alkylate a Ketone - Chemistry Steps [chemistrysteps.com]
- 6. groups.chem.ubc.ca [groups.chem.ubc.ca]
- 7. Purification [chem.rochester.edu]
- 8. chembam.com [chembam.com]
- 9. scribd.com [scribd.com]
- 10. The α-alkylation of ketones in flow - Reaction Chemistry & Engineering (RSC Publishing) DOI:10.1039/D3RE00229B [pubs.rsc.org]
- 11. In Water and under Mild Conditions: α-Alkylation of Ketones with Alcohols by Phase-Transfer-Assisted Borrowing Hydrogen Catalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Scale-up of N-alkylation reaction using phase-transfer catalysis with integrated separation in flow - Reaction Chemistry & Engineering (RSC Publishing) [pubs.rsc.org]
- 13. researchgate.net [researchgate.net]
- 14. phasetransfercatalysis.com [phasetransfercatalysis.com]
Managing reaction exotherms in 2-Ethylcyclohexanone synthesis
Technical Support Center: Synthesis of 2-Ethylcyclohexanone
This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals on managing reaction exotherms and troubleshooting common issues during the synthesis of this compound.
Troubleshooting Guide & FAQs
This section addresses specific issues that may arise during the synthesis of this compound, particularly focusing on the common enolate alkylation method.
Issue 1: The reaction is not initiating, or is very sluggish.
-
Question: I've combined my cyclohexanone (B45756), base, and solvent, but the reaction doesn't seem to be starting. What could be the problem and what should I do?
-
Answer: A slow or non-existent reaction initiation is a common issue, often related to the formation of the enolate. Here are several potential causes and troubleshooting steps:
-
Inactive Base: The base (e.g., Sodium Ethoxide, LDA) may have degraded due to improper storage or handling. Use a freshly opened or properly stored base. For instance, sodium hydroxide (B78521) pellets should be weighed quickly as they can absorb moisture from the atmosphere.[1]
-
Insufficient Enolate Formation: The chosen base might not be strong enough to deprotonate the cyclohexanone effectively. Consider using a stronger base like Lithium diisopropylamide (LDA) for more complete enolate formation.[2]
-
Low Temperature: While low temperatures are crucial for controlling the exotherm, they can also slow down the initial reaction rate. If you are confident in your cooling capacity, you can consider a slight, controlled increase in temperature to initiate the reaction.
-
Impure Reagents or Solvents: Moisture or other impurities in the cyclohexanone, solvent, or alkylating agent can quench the enolate or interfere with the reaction. Ensure all reagents and solvents are anhydrous and of high purity.
-
Issue 2: The reaction is highly exothermic and difficult to control.
-
Question: My reaction temperature is rising rapidly, and I'm concerned about a runaway reaction. What are the immediate steps to control the exotherm?
-
Answer: A rapid temperature increase is a serious safety concern and must be addressed immediately. Here’s how to manage a highly exothermic reaction:
-
Stop Reagent Addition: If you are adding a reagent (e.g., ethyl iodide), stop the addition immediately.
-
Enhance Cooling: Increase the efficiency of your cooling system. This could involve lowering the temperature of your cooling bath or increasing the flow rate of the coolant.
-
Controlled Quenching: If the temperature continues to rise uncontrollably, you may need to quench the reaction. This should be done cautiously by adding a suitable quenching agent (e.g., a cold, dilute acid) slowly to the reaction mixture. Be aware that quenching an ongoing exothermic reaction can sometimes lead to a rapid release of gas, so this should be done in a well-ventilated fume hood with appropriate personal protective equipment (PPE).
-
Semi-Batch Process: For highly exothermic reactions, it is safer to use a semi-batch process where one of the reactants is added slowly over time. This allows the heat generated to be more effectively removed by the cooling system.
-
Issue 3: The yield of this compound is low.
-
Question: I've completed the synthesis, but my product yield is significantly lower than expected. What are the common causes for low yield?
-
Answer: Low yields can be attributed to a variety of factors throughout the experimental process.[3] Here are some common culprits and solutions:
-
Side Reactions: The most common reason for low yield is the occurrence of side reactions.
-
Polyalkylation: The product, this compound, can be further deprotonated and react with another molecule of the alkylating agent to form di- and tri-ethylated products. To minimize this, use a stoichiometric amount of a strong base to ensure complete conversion of the starting material to the enolate before adding the alkylating agent.[2]
-
Aldol (B89426) Condensation: The enolate of cyclohexanone can react with another molecule of cyclohexanone, leading to aldol condensation products.[2] This is more likely to occur if a weaker base is used, which results in a significant concentration of the starting ketone remaining in the presence of the enolate.[2]
-
O-alkylation: The enolate can be alkylated at the oxygen atom, forming 1-ethoxycyclohexene. Using a "soft" alkylating agent like ethyl iodide generally favors C-alkylation.[2]
-
-
Incomplete Reaction: The reaction may not have gone to completion. Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to ensure all the starting material has been consumed.
-
Product Loss during Workup: Significant amounts of the product can be lost during the extraction and purification steps.[3] Ensure efficient extraction by using the appropriate solvent and performing multiple extractions. Optimize your purification method (e.g., distillation, chromatography) to minimize losses.
-
Issue 4: I am observing the formation of significant byproducts.
-
Question: My final product is contaminated with significant amounts of byproducts. How can I identify and minimize their formation?
-
Answer: Byproduct formation is a common challenge. The primary byproducts in the enolate alkylation of cyclohexanone are poly-ethylated cyclohexanones and aldol condensation products.[2]
-
Minimizing Polyalkylation: As mentioned earlier, using a strong, sterically hindered base like LDA at low temperatures will favor the formation of the kinetic enolate and can help reduce over-alkylation.[2] Careful control of the stoichiometry of the base and alkylating agent is crucial.
-
Minimizing Aldol Condensation: To reduce aldol products, ensure that the cyclohexanone is fully converted to its enolate before the addition of the ethylating agent. This can be achieved by using a slight excess of a strong base.
-
Optimizing Reaction Conditions: The choice of solvent and temperature can also influence the formation of byproducts. Aprotic solvents like THF are generally preferred. Running the reaction at the lowest practical temperature will help to minimize side reactions.
-
Experimental Protocols
Below are detailed methodologies for two common methods of synthesizing this compound.
Method 1: Enolate Alkylation of Cyclohexanone
This method involves the formation of a cyclohexanone enolate followed by its reaction with an ethylating agent.
Materials:
-
Cyclohexanone
-
Lithium diisopropylamide (LDA) or Sodium ethoxide (NaOEt)
-
Ethyl iodide or Ethyl bromide
-
Anhydrous tetrahydrofuran (B95107) (THF) or Diethyl ether
-
Anhydrous workup reagents (e.g., saturated aqueous ammonium (B1175870) chloride, brine, anhydrous magnesium sulfate)
Procedure:
-
Enolate Formation:
-
In a flame-dried, three-necked flask equipped with a magnetic stirrer, a thermometer, and a dropping funnel under an inert atmosphere (e.g., argon or nitrogen), dissolve cyclohexanone in anhydrous THF.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add a solution of LDA in THF dropwise to the cyclohexanone solution, maintaining the temperature below -70 °C. The formation of the lithium enolate is typically rapid.
-
-
Alkylation:
-
Once the enolate formation is complete, slowly add ethyl iodide dropwise to the reaction mixture, again ensuring the temperature remains below -70 °C.
-
After the addition is complete, allow the reaction to stir at -78 °C for several hours. The progress of the reaction can be monitored by TLC or GC.
-
-
Workup and Purification:
-
Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride.
-
Allow the mixture to warm to room temperature.
-
Separate the organic layer and extract the aqueous layer with diethyl ether.
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter the drying agent and concentrate the solution under reduced pressure.
-
Purify the crude product by vacuum distillation to obtain this compound.
-
Method 2: Free-Radical Addition of Cyclohexanone to Ethylene (B1197577)
This method involves the free-radical initiated addition of cyclohexanone to ethylene under pressure.
Materials:
-
Cyclohexanone
-
Ethylene gas
-
Ammonium persulfate (initiator)
-
Autoclave reactor
Procedure:
-
Reaction Setup:
-
Charge a high-pressure autoclave with cyclohexanone and ammonium persulfate.
-
Seal the autoclave and purge with nitrogen to remove any oxygen.
-
-
Reaction Execution:
-
Pressurize the autoclave with ethylene gas to the desired pressure.
-
Heat the autoclave to the reaction temperature (e.g., 100-150 °C) and maintain it for several hours with vigorous stirring.
-
-
Workup and Purification:
-
After the reaction is complete, cool the autoclave to room temperature and carefully vent the excess ethylene gas.
-
Open the autoclave and collect the liquid product mixture.
-
The product can be purified by fractional distillation under reduced pressure to separate the this compound from unreacted cyclohexanone and other byproducts.
-
Data Presentation
Table 1: Reaction Parameters for Enolate Alkylation of Cyclohexanone (Illustrative)
| Parameter | Recommended Range | Notes |
| Temperature | -78 °C to 0 °C | Lower temperatures favor kinetic control and minimize side reactions. |
| Base | LDA, NaH, NaOEt | LDA is preferred for complete enolate formation. |
| Solvent | THF, Diethyl ether | Anhydrous conditions are critical. |
| Alkylating Agent | Ethyl iodide, Ethyl bromide | Ethyl iodide is generally more reactive. |
| Reaction Time | 2 - 6 hours | Monitor by TLC or GC for completion. |
Table 2: Quantitative Data for Free-Radical Synthesis of this compound
| Parameter | Value | Reference |
| Cyclohexanone | 176.0 g | [4] |
| Ethylene | 28 g (26 atm) | [4] |
| Ammonium Persulfate | 0.88 g | [4] |
| Temperature | 100 °C | [4] |
| Time | 5 hours | [4] |
| Yield of this compound | 87.0 g | [4] |
Visualizations
Caption: Reaction pathway for the synthesis of this compound via enolate alkylation.
Caption: Troubleshooting workflow for this compound synthesis.
References
Technical Support Center: Analytical Method Validation for 2-Ethylcyclohexanone
Welcome to the technical support center for the analytical method validation of 2-Ethylcyclohexanone. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common issues encountered during experimental analysis.
Frequently Asked Questions (FAQs)
Q1: What are the primary analytical techniques for the quantification of this compound?
A1: The most common analytical techniques for the quantification of this compound are Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC). GC, often coupled with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS), is suitable due to the compound's volatility. HPLC with UV detection is also applicable, particularly for analyzing samples in complex matrices or for monitoring stability where derivatization is not desired.
Q2: What are the critical parameters to consider during the validation of an analytical method for this compound?
A2: According to the International Council for Harmonisation (ICH) guidelines, the key validation parameters include accuracy, precision (repeatability and intermediate precision), specificity, linearity, range, limit of detection (LOD), limit of quantitation (LOQ), and robustness.[1][2] For stability-indicating methods, forced degradation studies are also crucial to demonstrate specificity against potential degradation products.[1][3]
Q3: How can I perform a forced degradation study for this compound?
A3: Forced degradation studies, or stress testing, are essential to develop a stability-indicating analytical method.[1][3] These studies involve subjecting this compound to various stress conditions to generate potential degradation products. The goal is to achieve a target degradation of 5-20%.[4] Typical stress conditions include:
-
Acid Hydrolysis: 0.1 M HCl at 60°C for 24 hours.
-
Base Hydrolysis: 0.1 M NaOH at 60°C for 24 hours.
-
Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: Heating at 105°C for 48 hours.
-
Photostability: Exposure to light in a photostability chamber (ICH Q1B).
The stressed samples are then analyzed to ensure that the analytical method can separate the intact drug from any formed degradants.
Q4: What are some potential impurities related to this compound?
A4: Potential impurities can originate from the synthesis process or from degradation. Synthesis-related impurities may include starting materials like cyclohexanone (B45756) or reagents from alkylation reactions.[5] Degradation products can form under stress conditions; for instance, oxidation of cyclohexanones can occur under acidic conditions.[6][7] It is important that the analytical method can separate these impurities from the main analyte peak.
Troubleshooting Guides
This section provides solutions to common problems you might encounter during the analysis of this compound using GC and HPLC.
Gas Chromatography (GC) Troubleshooting
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Poor Peak Shape (Tailing) | - Active sites in the injector liner or column.- Column contamination.- Incorrect column installation. | - Use a deactivated inlet liner.- Condition the column at a high temperature.- Trim the first few centimeters of the column.- Ensure the column is installed correctly in the injector and detector. |
| Poor Peak Shape (Fronting) | - Column overload.- Incompatible solvent. | - Dilute the sample.- Ensure the sample is dissolved in a solvent compatible with the stationary phase. |
| Inconsistent Retention Times | - Fluctuations in oven temperature or carrier gas flow rate.- Leaks in the system. | - Check the stability of the oven temperature.- Verify the carrier gas flow rate with a flowmeter.- Perform a leak check of the system, especially around the septum and column fittings. |
| Ghost Peaks | - Contamination of the syringe, injector, or carrier gas.- Septum bleed. | - Rinse the syringe with a clean solvent.- Clean the injector port.- Use high-purity carrier gas with appropriate traps.- Use a high-quality, low-bleed septum. |
| Low Sensitivity/No Peaks | - Incorrect injector or detector temperature.- Sample degradation in the injector.- Leak in the system. | - Optimize injector and detector temperatures.- Use a lower injector temperature if the analyte is thermally labile.- Check for leaks. |
High-Performance Liquid Chromatography (HPLC) Troubleshooting
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Peak Tailing | - Secondary interactions with the stationary phase.- Column aging.- Extracolumn dead volume. | - Use a mobile phase with a suitable pH to suppress silanol (B1196071) interactions.- Add a competing base (e.g., triethylamine) to the mobile phase.- Replace the column.- Check and minimize the length and diameter of tubing between the column and detector. |
| Peak Splitting or Broadening | - Clogged column frit.- Column void.- Sample solvent incompatible with the mobile phase. | - Reverse-flush the column (if permitted by the manufacturer).- Replace the column.- Dissolve the sample in the mobile phase. |
| Fluctuating Baseline | - Air bubbles in the pump or detector.- Inadequate mobile phase mixing.- Contaminated mobile phase. | - Degas the mobile phase.- Prime the pump.- Ensure proper mixing of mobile phase components.- Use fresh, HPLC-grade solvents. |
| Pressure Fluctuations | - Leaks in the pump or fittings.- Worn pump seals.- Air bubbles in the pump. | - Tighten all fittings.- Replace pump seals.- Degas the mobile phase and prime the pump. |
| Retention Time Drift | - Change in mobile phase composition.- Column temperature variation.- Column equilibration issues. | - Prepare fresh mobile phase and ensure accurate composition.- Use a column oven to maintain a constant temperature.- Ensure the column is fully equilibrated before analysis. |
Experimental Protocols
GC-MS Method for Quantification of this compound
This protocol provides a general method for the quantification of this compound. Optimization may be required for specific instrumentation and sample matrices.
-
Instrumentation: Gas chromatograph coupled to a mass spectrometer (GC-MS).
-
Column: 5% Phenyl Methyl Siloxane (e.g., HP-5MS), 30 m x 0.25 mm ID, 0.25 µm film thickness.
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Injector Temperature: 250°C.
-
Injection Volume: 1 µL (splitless injection).
-
Oven Temperature Program:
-
Initial temperature: 60°C, hold for 2 minutes.
-
Ramp: 10°C/min to 200°C.
-
Hold: 5 minutes at 200°C.
-
-
MS Transfer Line Temperature: 280°C.
-
Ion Source Temperature: 230°C.
-
MS Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: m/z 40-300. For quantification, Selected Ion Monitoring (SIM) can be used with characteristic ions of this compound (e.g., m/z 126, 98, 81, 69, 55).
HPLC-UV Method for Quantification of this compound
This protocol outlines a reversed-phase HPLC method for the analysis of this compound.
-
Instrumentation: HPLC system with a UV detector.
-
Column: C18, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase: Acetonitrile:Water (60:40, v/v).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 210 nm.
-
Injection Volume: 20 µL.
-
Sample Preparation: Dissolve the sample in the mobile phase to a suitable concentration.
Quantitative Data Summary
The following tables present illustrative data for the validation of the described analytical methods. These values should be verified through in-house validation studies.
Table 1: Illustrative GC-MS Method Performance
| Parameter | Illustrative Value |
| Linearity (R²) | > 0.998 |
| Accuracy (% Recovery) | 98.0 - 102.0% |
| Precision (%RSD) | < 2.0% |
| LOD | 0.05 µg/mL |
| LOQ | 0.15 µg/mL |
| Range | 0.15 - 20 µg/mL |
Table 2: Illustrative HPLC-UV Method Performance
| Parameter | Illustrative Value |
| Linearity (R²) | > 0.999 |
| Accuracy (% Recovery) | 99.0 - 101.5% |
| Precision (%RSD) | < 1.5% |
| LOD | 0.1 µg/mL |
| LOQ | 0.3 µg/mL |
| Range | 0.3 - 50 µg/mL |
Visualizations
References
- 1. longdom.org [longdom.org]
- 2. researchgate.net [researchgate.net]
- 3. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 4. acdlabs.com [acdlabs.com]
- 5. benchchem.com [benchchem.com]
- 6. 156. The mechanisms of oxidation of cyclohexanone under acid conditions. Part I. Two-electron oxidants - Journal of the Chemical Society (Resumed) (RSC Publishing) [pubs.rsc.org]
- 7. 157. The mechanisms of oxidation of cyclohexanone under acid conditions. Part II. One-electron oxidants - Journal of the Chemical Society (Resumed) (RSC Publishing) [pubs.rsc.org]
Validation & Comparative
A Comparative Guide to the Synthesis of 2-Ethylcyclohexanone
For researchers and professionals in drug development and organic synthesis, the efficient and high-yield synthesis of intermediates is paramount. 2-Ethylcyclohexanone is a valuable building block, and its synthesis can be approached through several distinct routes. This guide provides a comparative analysis of three primary synthetic strategies: Direct Alkylation of Cyclohexanone (B45756), the Stork Enamine Synthesis, and Free-Radical Addition to Cyclohexanone. The comparison covers reaction mechanisms, detailed experimental protocols, and quantitative data to aid in selecting the most suitable method.
Quantitative Data Summary
The following table summarizes the key quantitative metrics for the three primary synthetic routes to this compound. It is important to note that yields and reaction conditions can vary based on the specific reagents, scale, and laboratory setup.
| Parameter | Direct Alkylation | Stork Enamine Synthesis | Free-Radical Addition |
| Starting Materials | Cyclohexanone, Ethyl Iodide | Cyclohexanone, Pyrrolidine, Ethyl Bromide | Cyclohexanone, Ethylene (B1197577) |
| Key Reagents | Lithium diisopropylamide (LDA) | p-Toluenesulfonic acid (catalyst) | Ammonium (B1175870) persulfate (initiator) |
| Solvent | Tetrahydrofuran (THF) | Toluene (B28343), Dioxane | None (neat) |
| Reaction Temperature | -78 °C to Room Temperature | Room Temperature to Reflux | 100 °C |
| Reaction Time | 2 - 4 hours | 12 - 24 hours (including enamine formation and hydrolysis) | 5 hours |
| Reported Yield | 70-87% (crude) | 50-90% (typical for Stork enamine alkylations) | 75% (selectivity) |
| Byproducts | Diisopropylamine, Lithium Iodide | Pyrrolidinium salt, Water | Unreacted starting materials |
| Workup/Purification | Aqueous quench, Extraction, Chromatography/Distillation | Hydrolysis, Extraction, Chromatography/Distillation | Distillation |
Synthetic Pathway Overview
The three main synthetic strategies to produce this compound are fundamentally different. Direct Alkylation involves the formation of a lithium enolate, which then acts as a nucleophile. The Stork Enamine Synthesis utilizes a more neutral nucleophile in the form of an enamine. The Free-Radical Addition, in contrast, proceeds through a radical-chain mechanism.
Direct Alkylation of Cyclohexanone
This method relies on the deprotonation of cyclohexanone at the α-carbon using a strong, sterically hindered base like lithium diisopropylamide (LDA) to form a lithium enolate. This enolate then undergoes a nucleophilic attack on an ethyl halide.
Caption: Direct alkylation of cyclohexanone via a lithium enolate intermediate.
Stork Enamine Synthesis
The Stork Enamine Synthesis is a three-step process that avoids the use of strong bases. First, cyclohexanone reacts with a secondary amine, such as pyrrolidine, to form an enamine. The enamine then acts as a nucleophile, attacking an ethyl halide. Finally, the resulting iminium salt is hydrolyzed to yield this compound.[1]
Caption: Stork Enamine Synthesis pathway for this compound.
Free-Radical Addition to Cyclohexanone
This less common but effective method involves the free-radical addition of ethylene to cyclohexanone. An initiator, such as ammonium persulfate, is used to generate a cyclohexanonyl radical, which then adds across the double bond of ethylene. A subsequent chain transfer step yields the final product.[2][3]
Caption: Free-radical addition of ethylene to cyclohexanone.
Experimental Protocols
Direct Alkylation of Cyclohexanone
Materials:
-
Cyclohexanone
-
Lithium diisopropylamide (LDA) in Tetrahydrofuran (THF)
-
Ethyl iodide
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride solution
-
Diethyl ether
-
Anhydrous magnesium sulfate
-
Standard laboratory glassware
Procedure:
-
To a flame-dried, three-necked round-bottom flask under an inert atmosphere (argon or nitrogen), add anhydrous THF and cool to -78 °C in a dry ice/acetone bath.
-
Slowly add a solution of LDA in THF to the cooled flask with stirring.
-
Add a solution of cyclohexanone in anhydrous THF dropwise to the LDA solution, maintaining the temperature at -78 °C. Stir the mixture for 1 hour to ensure complete enolate formation.
-
Add ethyl iodide dropwise to the reaction mixture. Allow the reaction to stir at -78 °C for 2-3 hours, then warm to room temperature and stir for an additional hour.
-
Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.
-
Extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography or distillation to yield this compound.
Stork Enamine Synthesis
Materials:
-
Cyclohexanone
-
Pyrrolidine
-
p-Toluenesulfonic acid (catalytic amount)
-
Toluene
-
Ethyl bromide
-
Dioxane
-
Hydrochloric acid (aqueous solution)
-
Diethyl ether
-
Anhydrous sodium sulfate
-
Standard laboratory glassware with Dean-Stark apparatus
Procedure: Step 1: Enamine Formation
-
To a round-bottom flask equipped with a Dean-Stark trap and reflux condenser, add cyclohexanone, pyrrolidine, a catalytic amount of p-toluenesulfonic acid, and toluene.
-
Heat the mixture to reflux and continue until the theoretical amount of water has been collected in the Dean-Stark trap.
-
Cool the reaction mixture to room temperature and remove the toluene under reduced pressure to yield the crude enamine.
Step 2: Alkylation
-
Dissolve the crude enamine in anhydrous dioxane.
-
Add ethyl bromide to the solution and stir the mixture at room temperature for 12-18 hours.
Step 3: Hydrolysis
-
Add aqueous hydrochloric acid to the reaction mixture and stir vigorously for 1-2 hours to hydrolyze the iminium salt.
-
Extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Combine the organic layers, wash with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by distillation or column chromatography to afford this compound.
Free-Radical Addition to Cyclohexanone
Materials:
-
Cyclohexanone
-
Ethylene gas
-
Ammonium persulfate (AMP)
-
Stainless steel autoclave
-
Standard laboratory glassware
Procedure:
-
Charge a stainless steel autoclave with cyclohexanone and ammonium persulfate (0.5% by mass of cyclohexanone).[2]
-
Seal the autoclave and introduce ethylene gas to a pressure of 26 atm.[2]
-
Heat the autoclave to 100 °C and maintain this temperature for 5 hours with stirring.[2]
-
After the reaction is complete, cool the autoclave to room temperature and carefully vent the unreacted ethylene.
-
Collect the liquid product from the autoclave.
-
The product mixture is then subjected to fractional distillation. Unreacted cyclohexanone is collected as the first fraction, and this compound is collected as the second fraction (boiling point 113-114 °C).[2] The reported purity of the product is 99.0-99.5% by gas chromatography.[2]
Comparison and Recommendations
-
Direct Alkylation is a rapid and often high-yielding method. However, it requires the use of a strong, pyrophoric base (LDA) and strictly anhydrous conditions at low temperatures, which may not be ideal for all laboratory settings. Over-alkylation can also be a side reaction if the conditions are not carefully controlled.
-
The Stork Enamine Synthesis offers a milder alternative to direct alkylation, avoiding the need for strong bases and cryogenic temperatures.[1] It generally provides good yields and favors mono-alkylation. The main drawbacks are the multi-step nature of the process and the need to remove a stoichiometric amount of the secondary amine byproduct.
-
Free-Radical Addition is an interesting and effective method, particularly for large-scale synthesis, as it uses readily available and inexpensive starting materials (ethylene) and avoids the use of solvents.[2][3] However, it requires specialized high-pressure equipment (an autoclave) and careful handling of a gaseous reactant. The selectivity of the reaction is reported to be good.[2]
References
A Comparative Guide to the Analytical Determination of 2-Alkylcyclohexanones
For Researchers, Scientists, and Drug Development Professionals
The accurate and sensitive determination of 2-alkylcyclohexanones is critical in various fields, from food science, where they can be markers of irradiation, to pharmaceutical development, where they may act as intermediates or impurities. The selection of an appropriate analytical method is paramount for achieving reliable results. This guide provides a comparative analysis of common analytical techniques for 2-alkylcyclohexanones, focusing on Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC), with an emphasis on performance, experimental protocols, and data interpretation.
Data Presentation: A Comparative Overview of Analytical Techniques
The choice between Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) for the analysis of 2-alkylcyclohexanones depends on the analyte's volatility, thermal stability, and the required sensitivity. The following table summarizes the performance characteristics of typical GC-MS and HPLC-based methods. It is important to note that direct comparative studies for a broad range of 2-alkylcyclohexanones are limited; therefore, data for structurally similar compounds or specific derivatives are included to provide a representative comparison.
| Parameter | Gas Chromatography-Mass Spectrometry (GC-MS) | High-Performance Liquid Chromatography (HPLC) with UV/Fluorescence Detection |
| Principle | Separation of volatile compounds in the gas phase based on their interaction with a stationary phase, followed by mass-based detection and identification. | Separation of compounds in the liquid phase based on their differential partitioning between a mobile and stationary phase, followed by UV absorbance or fluorescence detection. |
| Derivatization | Often required to improve volatility, thermal stability, and chromatographic peak shape.[1][2] Oximation with reagents like O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine hydrochloride (PFBHA) is a common strategy.[1] | May be necessary to introduce a chromophore or fluorophore for sensitive detection, as 2-alkylcyclohexanones may lack strong UV absorbance or native fluorescence.[3][4][5] Derivatization with agents like 1-naphthalenyl hydrazine (B178648) can be used for fluorescence detection.[3][4] |
| Limit of Detection (LOD) | Method-dependent; can reach low ng/L levels with appropriate derivatization and selective MS detection modes. For the related cyclohexanecarboxylic acid, LODs of 0.4 - 2.4 ng/L have been reported after derivatization.[6] | Can range from pg/mL to ng/mL, particularly with fluorescence detection after derivatization. For 2-alkylcyclobutanones, a detection limit of 2 ng/g of fat (30 pg/injection) was achieved with UPLC-FLD.[3][4] |
| Limit of Quantitation (LOQ) | Typically in the low µg/L to ng/L range. | Generally in the ng/mL to µg/mL range. |
| Linearity | Good linearity is generally achievable over several orders of magnitude. For a related compound, good linearity was reported up to 3.6 µg/L.[6] | Typically demonstrates high linearity over a wide concentration range (e.g., 0.05 - 100 µg/mL).[6] |
| Accuracy (% Recovery) | Typically high, often within 90-110%. For a related compound, recovery was around 100%.[6] | Generally high, often within 98-102%.[6] |
| Precision (%RSD) | Typically <15%. For a related compound, precision was <10%.[6] | Typically <5% for intra-day and <10% for inter-day precision.[6] |
| Selectivity | High, especially with mass spectrometry, which provides structural information and allows for the use of selected ion monitoring (SIM) to reduce matrix interference. | Moderate to high. Selectivity can be enhanced by the choice of stationary phase, mobile phase, and detector wavelength. Derivatization can also improve selectivity. |
| Sample Throughput | Can be lower due to longer run times and sample preparation steps (derivatization). | Generally higher, especially with modern UPLC systems.[7] |
Experimental Protocols: Key Methodologies
Detailed and robust experimental protocols are crucial for reproducible and accurate results. Below are representative methodologies for the analysis of 2-alkylcyclohexanones using GC-MS and HPLC with fluorescence detection, based on established practices for similar analytes.
GC-MS Analysis via Oximation Derivatization
This protocol is suitable for the analysis of 2-alkylcyclohexanones in various matrices. Derivatization with PFBHA enhances volatility and allows for sensitive detection using an electron capture detector (ECD) or mass spectrometry.[1]
a) Sample Preparation & Derivatization:
-
Extraction: Extract the 2-alkylcyclohexanone from the sample matrix using a suitable solvent (e.g., hexane, ethyl acetate). For solid samples, a Soxhlet extraction may be employed.[8]
-
Derivatization Reaction:
-
To an aliquot of the extract, add a solution of O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine hydrochloride (PFBHA) in a suitable solvent like pyridine.[1]
-
Heat the mixture (e.g., at 60-75°C for 60 minutes) to facilitate the oximation reaction.[1]
-
After cooling, quench the reaction and neutralize the catalyst.[1]
-
Extract the derivatized analyte into an organic solvent.[1]
-
Dry the organic extract over anhydrous sodium sulfate.[1]
-
b) GC-MS Conditions (Typical):
-
GC Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms) is generally suitable.[9]
-
Injection: Splitless injection is often used for trace analysis.
-
Oven Program: Start at a low temperature (e.g., 60°C), followed by a temperature ramp to a final temperature (e.g., 280°C) to ensure the elution of the derivatized analyte.[6]
-
Carrier Gas: Helium at a constant flow rate.
-
MS Detection: Electron ionization (EI) is commonly used for fragmentation and identification.[9][10] The mass spectrometer can be operated in full scan mode for qualitative analysis or selected ion monitoring (SIM) mode for enhanced sensitivity in quantitative analysis.
HPLC Analysis with Pre-Column Fluorescence Derivatization
This method is advantageous for non-volatile or thermally labile 2-alkylcyclohexanones and offers high sensitivity.[3][4]
a) Sample Preparation & Derivatization:
-
Extraction: Similar to the GC-MS protocol, extract the analyte from the sample matrix.
-
Derivatization Reaction:
b) HPLC Conditions (Typical):
-
HPLC Column: A reverse-phase C18 column is commonly used.[7]
-
Mobile Phase: A gradient of an organic solvent (e.g., acetonitrile) and water is often employed for optimal separation.[7] For MS compatibility, volatile acids like formic acid should be used instead of non-volatile acids like phosphoric acid.[7]
-
Flow Rate: Typically 0.5 - 1.5 mL/min.
-
Column Temperature: Maintained at a constant temperature (e.g., 25-40°C) to ensure reproducible retention times.
-
Detection: A fluorescence detector (FLD) is used to monitor the emission of the fluorescent derivative at a specific wavelength, providing high sensitivity and selectivity.[3][4]
Mandatory Visualizations
To further clarify the analytical processes, the following diagrams illustrate a typical experimental workflow and a key chemical transformation involved in the analysis of 2-alkylcyclohexanones.
Caption: General experimental workflow for the analysis of 2-alkylcyclohexanones.
Caption: The role of derivatization in the analysis of 2-alkylcyclohexanones.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Determination of 2-alkylcyclobutanones by combining precolumn derivatization with 1-naphthalenyl hydrazine and ultra-performance liquid chromatography with fluorescence detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchportal.hkust.edu.hk [researchportal.hkust.edu.hk]
- 5. Derivatization procedures and their analytical performances for HPLC determination in bioanalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Separation of Cyclohexanone, 2-hexylidene- on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
A Comparative Guide to the Validation of a GC-MS Method for the Analysis of 2-Ethylcyclohexanone
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of a validated Gas Chromatography-Mass Spectrometry (GC-MS) method for the quantitative analysis of 2-Ethylcyclohexanone against a potential alternative, High-Performance Liquid Chromatography with UV detection (HPLC-UV). The information presented is based on established principles of analytical method validation as outlined by the International Council for Harmonisation (ICH) guidelines.[1][2][3][4][5] While specific experimental data for this compound method validation is not widely published, this document synthesizes typical performance characteristics to offer a practical framework for researchers.
Methodology Comparison
The selection of an analytical method is contingent on the specific requirements of the analysis, such as the required sensitivity, selectivity, and the nature of the sample matrix. Both GC-MS and HPLC-UV offer robust and reliable approaches for the quantification of organic molecules like this compound.
Table 1: Comparison of Performance Characteristics for GC-MS and HPLC-UV Methods
| Performance Parameter | GC-MS Method (Illustrative Data) | HPLC-UV Method (Illustrative Data) | ICH Acceptance Criteria (Typical)[2] |
| Linearity (Correlation Coefficient, r²) | > 0.998 | > 0.997 | ≥ 0.995 |
| Accuracy (% Recovery) | 98.5% - 101.2% | 97.8% - 102.5% | 80% - 120% of the expected test concentration |
| Precision (RSD%) | |||
| - Repeatability (Intra-assay) | < 1.5% | < 2.0% | ≤ 2% |
| - Intermediate Precision | < 2.0% | < 2.5% | Varies by method and analyte |
| Limit of Detection (LOD) | 0.05 µg/mL | 0.2 µg/mL | Signal-to-Noise ratio of 3:1 |
| Limit of Quantification (LOQ) | 0.15 µg/mL | 0.6 µg/mL | Signal-to-Noise ratio of 10:1 |
| Specificity | High (Mass spectral data provides definitive identification) | Moderate (Dependent on chromatographic resolution) | The method should unequivocally assess the analyte in the presence of other components.[1][3] |
GC-MS is inherently more specific due to the mass fragmentation patterns, which act as a chemical fingerprint for the analyte. This makes it the preferred method for trace analysis and in complex matrices where co-eluting impurities might interfere with HPLC-UV detection. Conversely, HPLC-UV can be a more cost-effective and higher-throughput technique for routine quality control assays where the sample matrix is less complex.
Experimental Protocols
A detailed protocol for the validation of a GC-MS method for this compound is provided below. This protocol is based on ICH guidelines and standard laboratory practices.
Validated GC-MS Method for this compound
1. Instrumentation:
-
A gas chromatograph equipped with a mass selective detector (MSD).
-
Column: A non-polar capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness) is typically suitable.[6]
2. Reagents and Standards:
-
This compound reference standard (99% purity or higher).[7][8]
-
High-purity solvent for sample and standard preparation (e.g., Dichloromethane or Methanol).
3. Chromatographic Conditions:
-
Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/min).
-
Injector Temperature: 250°C.
-
Oven Temperature Program: Initial temperature of 60°C, hold for 2 minutes, ramp to 250°C at 15°C/min, and hold for 5 minutes.
-
MS Transfer Line Temperature: 280°C.
-
Ion Source Temperature: 230°C.
-
MS Mode: Electron Ionization (EI) at 70 eV. For quantification, Selected Ion Monitoring (SIM) of characteristic ions of this compound (e.g., m/z 126, 98, 81 - based on typical fragmentation) is recommended for enhanced sensitivity and specificity.
4. Validation Parameters:
-
Specificity: The ability to detect and quantify this compound in the presence of potential impurities and matrix components. This is assessed by analyzing blank samples, placebo formulations, and spiked samples. The mass spectrum of the analyte in the sample should match that of the reference standard.
-
Linearity: A minimum of five concentrations of the reference standard are prepared and analyzed. A calibration curve is generated by plotting the peak area against the concentration, and the correlation coefficient (r) and y-intercept are calculated.[2]
-
Accuracy: Determined by the recovery of a known amount of analyte spiked into a placebo matrix at a minimum of three concentration levels (e.g., 80%, 100%, and 120% of the target concentration).
-
Precision:
-
Repeatability (Intra-assay precision): Assessed by performing a minimum of six replicate injections of the same sample at 100% of the test concentration on the same day and by the same analyst.
-
Intermediate Precision: Evaluated by analyzing the same sample on different days, with different analysts, or on different instruments.
-
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): Determined based on the signal-to-noise ratio (S/N). A S/N of 3:1 is typically used for LOD and 10:1 for LOQ.
-
Robustness: The reliability of the method is tested by deliberately introducing small variations in method parameters (e.g., oven temperature ramp rate, carrier gas flow rate) and observing the effect on the results.
Workflow Visualization
The following diagram illustrates the logical workflow for the validation of the GC-MS method for this compound analysis.
Caption: Workflow for the validation of a GC-MS analytical method.
References
- 1. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 2. altabrisagroup.com [altabrisagroup.com]
- 3. globalresearchonline.net [globalresearchonline.net]
- 4. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 5. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 6. benchchem.com [benchchem.com]
- 7. This compound, 99% | Fisher Scientific [fishersci.ca]
- 8. B20748.14 [thermofisher.com]
A Comparative Guide to the Cross-Validation of HPLC and GC Methods for the Analysis of 2-Ethylcyclohexanone
For Researchers, Scientists, and Drug Development Professionals
The accurate and reliable quantification of chemical compounds is a cornerstone of pharmaceutical development and quality control. 2-Ethylcyclohexanone, a key intermediate and potential impurity in various synthetic pathways, requires robust analytical methods for its determination. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are two of the most powerful and widely employed analytical techniques for the analysis of such semi-volatile organic compounds.
This guide provides an objective comparison of HPLC and GC methods for the analysis of this compound. It includes detailed experimental protocols and a summary of expected performance characteristics to assist researchers, scientists, and drug development professionals in selecting and validating the most suitable method for their specific application. Cross-validation of these two distinct analytical approaches is a rigorous method to ensure the accuracy and reliability of the data.[1]
Methodology Comparison
The choice between HPLC and GC is contingent on several factors, including the physicochemical properties of the analyte, the complexity of the sample matrix, and the specific analytical requirements such as sensitivity, selectivity, and throughput.[2]
High-Performance Liquid Chromatography (HPLC) is a versatile technique that separates compounds based on their partitioning between a liquid mobile phase and a solid stationary phase.[3][4] For ketones like this compound, derivatization with an agent such as 2,4-dinitrophenylhydrazine (B122626) (DNPH) is often employed to enhance UV detection.[5][6]
Gas Chromatography (GC) is a powerful technique for the separation of volatile and semi-volatile compounds.[7] The sample is vaporized and transported by an inert gas (mobile phase) through a column containing a stationary phase. Due to its volatility, this compound is well-suited for GC analysis, often without the need for derivatization.[8][9]
Experimental Protocols
Detailed methodologies are crucial for the successful implementation and validation of any analytical procedure. The following sections provide representative protocols for the analysis of this compound using HPLC and GC.
HPLC-UV Method with Derivatization
This method is suitable for the quantification of this compound in various matrices, particularly when high sensitivity is required.
-
Sample Preparation and Derivatization:
-
Accurately weigh a sample containing this compound and dissolve it in a suitable solvent (e.g., acetonitrile).
-
To an aliquot of the sample solution, add an excess of 2,4-dinitrophenylhydrazine (DNPH) solution (in acidified acetonitrile).
-
Allow the reaction to proceed at a controlled temperature (e.g., 60°C) for approximately one hour to form the 2,4-dinitrophenylhydrazone derivative.
-
Cool the solution and dilute to a known volume with the mobile phase.
-
Filter the solution through a 0.45 µm syringe filter before injection.[3]
-
-
HPLC Conditions:
-
Instrument: A standard HPLC system with a UV detector.[10]
-
Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[5]
-
Mobile Phase: A gradient of acetonitrile (B52724) and water is typically used.[5]
-
Flow Rate: 1.0 mL/min.[10]
-
Column Temperature: Ambient or controlled at a specific temperature (e.g., 30°C).
-
Detection: UV detection at a wavelength of approximately 365 nm.[5]
-
GC-MS Method
This method offers high specificity and is ideal for the identification and quantification of this compound, especially in complex matrices.
-
Sample Preparation:
-
Accurately weigh the sample and dissolve it in a volatile solvent such as dichloromethane (B109758) or ethyl acetate.
-
If necessary, perform a liquid-liquid extraction to isolate the analyte from a complex matrix.[7]
-
Add an appropriate internal standard (e.g., chlorobenzene) for improved quantitative accuracy.[11]
-
Dilute the sample to the desired concentration range.
-
Transfer the final solution to a GC vial.
-
-
GC-MS Conditions:
-
Instrument: A gas chromatograph coupled to a mass spectrometer.[2]
-
Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness).[1][2]
-
Carrier Gas: Helium at a constant flow rate.[2]
-
Injection Mode: Split or splitless, depending on the sample concentration.[2]
-
Temperature Program:
-
Initial Temperature: 60°C, hold for 2 minutes.
-
Ramp: Increase to 250°C at a rate of 10°C/min.
-
Final Temperature: 250°C, hold for 5 minutes.
-
-
Mass Spectrometer:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: m/z 40-300.
-
Ion Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
-
-
Data Presentation: A Comparative Summary
The following table summarizes the expected performance characteristics for the analysis of this compound using HPLC and GC methods. These are based on typical performance for similar ketone analyses and should be confirmed during method validation.[12][13]
| Performance Parameter | HPLC-UV (with Derivatization) | GC-MS |
| Specificity | Good, based on retention time and UV spectrum of the derivative. | Very high, based on retention time and mass spectrum.[7] |
| Linearity (R²) | > 0.99 | > 0.99 |
| Accuracy (% Recovery) | 98-102% | 98-102% |
| Precision (% RSD) | < 2% | < 2% |
| Limit of Detection (LOD) | Low (ng/mL range) | Very Low (pg/mL range) |
| Limit of Quantitation (LOQ) | Low (ng/mL range) | Very Low (pg/mL range) |
| Throughput | Moderate (longer run times due to gradient elution) | High (faster run times) |
| Derivatization | Required | Not typically required |
Cross-Validation Workflow
A robust cross-validation process ensures that both HPLC and GC methods provide comparable and reliable results. The workflow for such a study is outlined below.
Caption: A flowchart illustrating the key stages of a cross-validation study.
Conclusion
Both HPLC and GC are powerful techniques for the analysis of this compound. The choice between the two methods will depend on the specific requirements of the analysis.
-
HPLC-UV with derivatization is a robust and sensitive method suitable for routine quality control applications.
-
GC-MS offers superior specificity and sensitivity, making it the preferred method for trace analysis, impurity identification, and analysis in complex matrices.[1]
A thorough cross-validation as outlined in this guide is imperative to ensure that analytical results are reliable and interchangeable, regardless of the method employed. This ensures the consistency and integrity of data throughout the drug development lifecycle.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. HPLC Testing Procedure | Phenomenex [phenomenex.com]
- 4. torontech.com [torontech.com]
- 5. researchgate.net [researchgate.net]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. benchchem.com [benchchem.com]
- 8. Cyclohexanone, 2-ethyl- [webbook.nist.gov]
- 9. Cyclohexanone, 2-ethyl- [webbook.nist.gov]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. resolvemass.ca [resolvemass.ca]
- 13. chromatographyonline.com [chromatographyonline.com]
A Spectroscopic Showdown: Unveiling the Molecular Nuances of 2-Ethylcyclohexanone and Its Derivatives
In the realm of organic chemistry, the subtle alteration of an alkyl substituent can profoundly influence a molecule's spectroscopic signature. This guide presents a comprehensive comparative analysis of 2-ethylcyclohexanone and its derivatives, including 2-methylcyclohexanone, 2-propylcyclohexanone, 2-isopropylcyclohexanone, and 2-tert-butylcyclohexanone. Through a detailed examination of their Infrared (IR) spectroscopy, Nuclear Magnetic Resonance (NMR) spectroscopy, and Mass Spectrometry (MS) data, this guide offers researchers, scientists, and drug development professionals a robust resource for the characterization and differentiation of these closely related alicyclic ketones.
The following sections delve into the specific spectroscopic data for each compound, presented in a clear, tabular format for straightforward comparison. Detailed experimental protocols for the acquisition of this data are also provided to ensure reproducibility. Furthermore, a visual workflow of the spectroscopic analysis process is included to provide a holistic understanding of the characterization pipeline.
Spectroscopic Data Summary
The key spectroscopic data for this compound and its derivatives are summarized in the table below, providing a quantitative basis for their comparison.
| Compound | IR (C=O stretch, cm⁻¹) | ¹H NMR (CDCl₃, δ ppm) | ¹³C NMR (CDCl₃, δ ppm) | Mass Spec. (m/z, major fragments) |
| 2-Methylcyclohexanone | ~1715[1] | ~1.0 (d, 3H, CH₃), ~1.6-2.5 (m, 9H, ring protons)[1] | ~15 (CH₃), ~22-45 (ring CH₂ & CH), ~212 (C=O)[1] | 112 (M⁺), 97, 84, 69, 55[1] |
| This compound | ~1715 | 0.8-1.0 (t, 3H, -CH₂CH ₃), 1.2-2.5 (m, 11H, ring and ethyl protons) | ~12 (-CH₂C H₃), ~25 (-C H₂CH₃), ~20-50 (ring CH₂ & CH), ~213 (C=O) | 126 (M⁺), 98, 83, 55[2] |
| 2-Propylcyclohexanone | ~1710 | 0.9 (t, 3H, -CH₂CH₂CH ₃), 1.2-2.4 (m, 13H, ring and propyl protons)[1] | ~14 (-CH₂CH₂C H₃), ~20 (-CH₂C H₂CH₃), ~35 (-C H₂CH₂CH₃), ~20-50 (ring CH₂ & CH), ~214 (C=O) | 140 (M⁺), 98, 55, 41[3] |
| 2-Isopropylcyclohexanone | ~1710 | 0.8-1.0 (d, 6H, -CH(C H₃)₂), 1.5-2.5 (m, 10H, ring and isopropyl protons) | ~19, ~20 (-CH(C H₃)₂), ~30 (-C H(CH₃)₂), ~20-50 (ring CH₂ & CH), ~215 (C=O) | 140 (M⁺), 98, 83, 55 |
| 2-tert-Butylcyclohexanone | ~1710[4] | ~1.0 (s, 9H, -C(CH ₃)₃), 1.6-2.5 (m, 9H, ring protons)[5] | ~28 (-C(C H₃)₃), ~34 (-C (CH₃)₃), ~20-60 (ring CH₂ & CH), ~216 (C=O)[6] | 154 (M⁺), 98, 57, 41[4] |
Experimental Protocols
The data presented in this guide are based on standard spectroscopic techniques. The following are detailed methodologies for the key experiments cited.
Infrared (IR) Spectroscopy
Objective: To identify the characteristic functional groups, particularly the carbonyl (C=O) stretch, in each cyclohexanone (B45756) derivative.
Methodology:
-
Sample Preparation: For liquid samples, a neat spectrum is obtained by placing a drop of the compound between two sodium chloride (NaCl) or potassium bromide (KBr) salt plates to form a thin film.[7]
-
Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer is used.
-
Data Acquisition: A background spectrum of the clean salt plates is recorded first. The sample is then placed in the spectrometer's sample compartment, and the sample spectrum is acquired. The instrument typically scans the mid-infrared range (4000-400 cm⁻¹).[8]
-
Data Processing: The instrument's software automatically subtracts the background spectrum from the sample spectrum to produce the final transmittance or absorbance spectrum. The frequencies of the major absorption bands are then identified.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To determine the chemical environment of the hydrogen (¹H) and carbon (¹³C) nuclei within each molecule, providing detailed structural information.
Methodology:
-
Sample Preparation: A 5-10 mg sample of the cyclohexanone derivative is dissolved in approximately 0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in a standard 5 mm NMR tube. A small amount of tetramethylsilane (B1202638) (TMS) is added as an internal standard (δ 0.00).
-
Instrumentation: Spectra are acquired on a 400 MHz or higher field NMR spectrometer.
-
¹H NMR Data Acquisition: A standard proton spectrum is acquired with parameters such as a 30-45° pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to obtain a good signal-to-noise ratio.
-
¹³C NMR Data Acquisition: A proton-decoupled carbon spectrum is acquired. This involves irradiating the sample with a broad range of proton frequencies to remove the C-H coupling, resulting in a spectrum where each unique carbon atom appears as a single peak.
-
Data Processing: The raw data (Free Induction Decay - FID) is Fourier transformed to generate the NMR spectrum. The spectrum is then phased and baseline corrected. The chemical shifts are referenced to the internal standard (TMS).
Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of each cyclohexanone derivative, aiding in molecular formula confirmation and structural elucidation.
Methodology:
-
Sample Preparation: A dilute solution of the sample is prepared in a volatile solvent such as dichloromethane (B109758) or methanol.
-
Instrumentation: A Gas Chromatograph coupled to a Mass Spectrometer (GC-MS) is typically used. The GC separates the components of the sample before they enter the mass spectrometer.
-
Ionization: Electron Ionization (EI) is a common method where the sample molecules are bombarded with a high-energy electron beam (typically 70 eV), causing them to ionize and fragment.[3]
-
Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole).
-
Data Analysis: The mass spectrum is a plot of ion abundance versus m/z. The molecular ion peak (M⁺) corresponds to the molecular weight of the compound. The fragmentation pattern provides a "fingerprint" of the molecule and can be interpreted to deduce its structure.[9]
Spectroscopic Analysis Workflow
Caption: Workflow for the spectroscopic analysis of 2-alkylcyclohexanone derivatives.
References
- 1. 2-PROPYLCYCLOHEXANONE(94-65-5) 1H NMR [m.chemicalbook.com]
- 2. acadiau.ca [acadiau.ca]
- 3. Cyclohexanone, 2-propyl- | C9H16O | CID 7199 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 2-tert-Butylcyclohexanone [webbook.nist.gov]
- 5. Table 2 from Proton chemical shifts in NMR. Part 13.1 Proton chemical shifts in ketones and the magnetic anisotropy and electric field effect of the carbonyl group | Semantic Scholar [semanticscholar.org]
- 6. 2-TERT-BUTYLCYCLOHEXANONE(1728-46-7) 13C NMR spectrum [chemicalbook.com]
- 7. benchchem.com [benchchem.com]
- 8. Cyclohexanone, 2-isopropyl-2,5-dimethyl- [webbook.nist.gov]
- 9. chemguide.co.uk [chemguide.co.uk]
A Comparative Guide to the Catalytic Efficiency of Metals in 2-Ethylcyclohexanone Synthesis
For Researchers, Scientists, and Drug Development Professionals
The synthesis of 2-Ethylcyclohexanone is a critical reaction in the production of various fine chemicals and pharmaceutical intermediates. The efficiency of this synthesis is highly dependent on the choice of metal catalyst for the hydrogenation of the precursor, 2-ethylidene-cyclohexanone. This guide provides a comparative analysis of the catalytic efficiency of various metals in this key transformation, supported by available experimental data.
Catalytic Performance: A Comparative Overview
| Metal Catalyst | Support | Substrate | Conversion (%) | Selectivity (%) | Temperature (°C) | Pressure (MPa) | Reaction Time (h) |
| Palladium (Pd) | Carbon/Heteropoly Acid | Phenol (B47542) | 100 | 93.6 | 80 | 1.0 | 3 |
| Palladium (Pd) | PVDF-HFP | Phenol | 98 | 97 | Not Specified | Not Specified | 7 |
| Ruthenium (Ru) | Alumina (Al₂O₃) | Phenol | 82 | 67 | 80 | 2.0 | 1 |
| Nickel (Ni) | Zirconia (ZrO₂) with WO₃ | Phenol | 93.1 | 90.6 | 200 | 1.5 | 0.5 |
| Platinum (Pt)-Tin (Sn) | Pt(111) surface | Cyclohexanone (B45756) | < 20 | High (to cyclohexanol) | 52 | Not Specified | Not Specified |
Note: The data presented above is for the hydrogenation of phenol to cyclohexanone and cyclohexanone to cyclohexanol, which are related but not identical to the target reaction. This data is intended to provide a general indication of the catalytic activity of these metals in similar chemical transformations. The performance in the synthesis of this compound may vary.
Experimental Protocols
Detailed experimental procedures are crucial for reproducing and building upon existing research. Below is a generalized protocol for the catalytic hydrogenation of a cyclohexanone derivative, which can be adapted for the synthesis of this compound.
General Procedure for Liquid-Phase Catalytic Hydrogenation:
-
Catalyst Preparation: The supported metal catalyst (e.g., 5 mol% of metal relative to the substrate) is weighed and placed into a high-pressure stainless steel reactor.
-
Reactor Setup: The substrate (e.g., 2-ethylidene-cyclohexanone) and a suitable solvent (e.g., dichloromethane, isopropanol) are added to the reactor.[1]
-
Inerting: The reactor is sealed and flushed multiple times with an inert gas (e.g., nitrogen or argon) to remove any air.
-
Pressurization: The reactor is then pressurized with hydrogen gas to the desired pressure (e.g., 1.0 - 2.0 MPa).[1][2]
-
Reaction: The reaction mixture is heated to the desired temperature (e.g., 80 - 200 °C) and stirred for a specified duration.[1][3]
-
Work-up: After the reaction is complete, the reactor is cooled to room temperature and the pressure is carefully released.
-
Product Isolation: The catalyst is separated from the reaction mixture by filtration. The solvent is then removed from the filtrate under reduced pressure to yield the crude product.
-
Purification and Analysis: The crude product is purified by a suitable method, such as distillation or column chromatography. The conversion and selectivity are determined by analytical techniques like Gas Chromatography (GC) or Nuclear Magnetic Resonance (NMR) spectroscopy.[1]
Visualizing the Process
To better understand the chemical transformation and the experimental setup, the following diagrams are provided.
Caption: Synthesis of this compound via catalytic hydrogenation.
Caption: A typical workflow for a catalytic hydrogenation experiment.
References
- 1. osti.gov [osti.gov]
- 2. Ruthenium-Catalyzed Carbocycle-Selective Hydrogenation of Fused Heteroarenes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Homogenous nickel-catalyzed chemoselective transfer hydrogenation of functionalized nitroarenes with ammonia–borane - Chemical Communications (RSC Publishing) [pubs.rsc.org]
A Comparative Guide to Chiral Stationary Phases for the Separation of 2-Ethylcyclohexanone Enantiomers
For researchers, scientists, and professionals in drug development, the enantioselective separation of chiral molecules like 2-Ethylcyclohexanone is a critical analytical challenge. The distinct pharmacological and toxicological profiles of enantiomers necessitate robust methods for their separation and quantification. While specific application data for this compound is not extensively documented in readily available literature, a wealth of information exists for the separation of structurally similar cyclic and terpene ketones. This guide provides a comparative analysis of cyclodextrin-based chiral stationary phases (CSPs) for gas chromatography (GC), leveraging performance data from analogous compounds to offer a strategic starting point for developing a separation method for this compound.
Gas chromatography utilizing CSPs, particularly those based on derivatized cyclodextrins, is a powerful technique for resolving volatile enantiomers.[1][2] These CSPs operate on the principle of forming transient diastereomeric complexes with the enantiomers, leading to differences in retention time.[3] The selection of the appropriate cyclodextrin (B1172386) derivative is the most critical factor in achieving successful enantioseparation.[4]
Comparative Performance of Cyclodextrin-Based GC Columns
The performance of several derivatized β-cyclodextrin stationary phases has been evaluated for a range of chiral compounds, including ketones. The data below, summarized from a comprehensive study by Restek, compares the resolution (Rs) values for ketones and other relevant chiral molecules on five different CSPs.[5] A higher resolution value indicates a better separation between the two enantiomers. These model compounds, particularly camphor (B46023), α-ionone, and menthone, serve as valuable proxies for predicting the performance for this compound.
The Rt-βDEXsm column, which incorporates 2,3-di-O-methyl-6-O-tert-butyl dimethylsilyl β-cyclodextrin, demonstrates broad applicability and often provides the best initial screening results for cyclic ketones.[6][7][8] For instance, it achieves excellent resolution for α-ionone (Rs = 5.67) and good separation for camphor (Rs = 1.70).[5] In cases where co-elution or insufficient resolution occurs, alternative phases like the Rt-βDEXsa or Rt-βDEXse can offer complementary selectivity.[9][10]
Table 1: Comparative Resolution (Rs) of Selected Chiral Compounds on Various β-Cyclodextrin CSPs [5]
| Compound Class | Analyte | Rt-βDEXsm | Rt-βDEXse | Rt-βDEXsp | Rt-βDEXsa | Rt-βDEXcst |
| Ketones | Camphor | 1.70 | 2.13 | 0.50 | 4.20 | 2.22 |
| α-Ionone | 5.67 | 3.31 | 0.80 | 4.69 | 1.37 | |
| Menthone | 0.59 | 5.76 | ns | 1.16 | 2.60 | |
| Alcohols | Linalool | 3.10 | 5.96 | 1.79 | 1.60 | 2.25 |
| α-Terpineol | 4.72 | 5.20 | 1.29 | 2.82 | 2.69 | |
| Isoborneol | 3.76 | 3.35 | ns | 0.79 | 1.87 | |
| 1-Phenylethanol | 7.52 | 6.52 | ns | 6.43 | 4.87 | |
| Terpenes | α-Pinene | 3.14 | 0.82 | ns | ns | 0.82 |
| Limonene | 5.60 | 8.05 | 1.22 | ns | 2.04 |
*ns = no separation observed. Data sourced from Restek Corporation.[5] The highest resolution for each compound is highlighted in bold .
Experimental Protocols
Detailed and reproducible experimental protocols are crucial for successful chiral separations. The following methodology is a representative example used to generate the comparative performance data in Table 1.[6]
Objective: To screen various chiral stationary phases for the enantiomeric separation of a standard mix of chiral compounds, including ketones.
Instrumentation & Conditions:
-
Gas Chromatograph: Agilent 6890 GC or equivalent, equipped with a Flame Ionization Detector (FID).
-
Columns:
-
Rt-βDEXsm (30m, 0.25mm ID, 0.25µm)
-
Rt-βDEXse (30m, 0.25mm ID, 0.25µm)
-
Rt-βDEXsp (30m, 0.25mm ID, 0.25µm)
-
Rt-βDEXsa (30m, 0.25mm ID, 0.25µm)
-
Rt-βDEXcst (30m, 0.25mm ID, 0.25µm)
-
-
Carrier Gas: Hydrogen.
-
Linear Velocity: 80 cm/sec (set at 40°C).
-
Oven Program: 40°C (hold 1 minute), ramp at 2°C/minute to 230°C (hold 3 minutes).
-
Detector: FID at 220°C.
-
Injection: 1 µL split injection (split ratio 100:1).
-
Sample Preparation: Prepare a 1 mg/mL solution of the racemic standard (e.g., camphor, α-ionone) in a suitable solvent such as hexane (B92381) or methyl tert-butyl ether (MTBE).
Data Analysis:
-
Identify Peaks: Identify the retention times for the two eluting enantiomers.
-
Calculate Resolution (Rs): Use the formula: Rs = 2(t₂ - t₁) / (w₁ + w₂) where t₁ and t₂ are the retention times of the two enantiomers, and w₁ and w₂ are their respective peak widths at the base.
Workflow for Chiral GC Method Development
The process of selecting and optimizing a chiral separation method is systematic. The following diagram illustrates a logical workflow for the enantioseparation of this compound, starting from column selection based on analogous compound data to final method optimization.
Caption: Workflow for Chiral GC Method Development.
By leveraging the comparative data on analogous ketones and following a structured method development workflow, researchers can efficiently establish a robust and reliable method for the enantioselective separation of this compound. The initial screening with a versatile column like the Rt-βDEXsm, followed by optimization or screening of alternative phases, provides a high probability of achieving baseline resolution.
References
- 1. lcms.cz [lcms.cz]
- 2. iris.unito.it [iris.unito.it]
- 3. epub.ub.uni-muenchen.de [epub.ub.uni-muenchen.de]
- 4. Gas Chromatographic Separation of Enantiomers on Cyclodextrin Stationary Phases | Chemické listy [chemicke-listy.cz]
- 5. Chiral Separations 1: How do our GC chiral columns compare? [restek.com]
- 6. Chiral separation 4: Separation with Rt-βDEXm, Rt-βDEXsm and Rt-βDEXse [restek.com]
- 7. Restek Rt-βDEX™ Columns for Chiral GC | Krackeler Scientific, Inc. [krackeler.com]
- 8. Chiral Separations 6: Essential oils on Rt-βDEXsm [restek.com]
- 9. chromtech.net.au [chromtech.net.au]
- 10. gcms.cz [gcms.cz]
A Comparative Guide to the Reactivity of 2-Ethylcyclohexanone and 2-Propylcyclohexanone
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the reactivity of 2-ethylcyclohexanone and 2-propylcyclohexanone (B1346617), focusing on the influence of the C-2 alkyl substituent on key chemical transformations. The subtle difference in steric bulk between an ethyl and a propyl group can significantly impact reaction pathways, regioselectivity, and stereoselectivity. This document summarizes the underlying principles, presents illustrative experimental data, and provides detailed experimental protocols for relevant reactions.
Executive Summary
The primary difference in reactivity between this compound and 2-propylcyclohexanone stems from the increased steric hindrance imparted by the propyl group compared to the ethyl group. This steric effect is most pronounced in reactions involving the α-carbons, particularly in the formation of enolates. The bulkier propyl group more strongly disfavors the formation of the adjacent, more substituted (thermodynamic) enolate, leading to a higher propensity for the formation of the less substituted (kinetic) enolate at the C-6 position. This preference influences the outcome of subsequent reactions such as alkylations and aldol (B89426) condensations. In nucleophilic additions to the carbonyl group, the larger propyl group can also lead to greater facial selectivity.
Data Presentation
Table 1: Regioselectivity of Enolate Formation
| Ketone | Base/Conditions | Kinetic Enolate (%) (at C-6) | Thermodynamic Enolate (%) (at C-2) |
| This compound | LDA, THF, -78 °C | >95 | <5 |
| 2-Propylcyclohexanone | LDA, THF, -78 °C | >98 | <2 |
| This compound | NaOEt, EtOH, 25 °C | ~20 | ~80 |
| 2-Propylcyclohexanone | NaOEt, EtOH, 25 °C | ~30 | ~70 |
Note: The values presented are estimations based on the principles of kinetic and thermodynamic control and the relative steric bulk of the substituents. Actual experimental values may vary.
Table 2: Diastereoselectivity in Hydride Reduction
| Ketone | Reducing Agent | Axial Attack Product (%) (Equatorial Alcohol) | Equatorial Attack Product (%) (Axial Alcohol) |
| This compound | NaBH₄ | Major | Minor |
| 2-Propylcyclohexanone | NaBH₄ | Higher Major | Lower Minor |
| This compound | L-Selectride® | Minor | Major |
| 2-Propylcyclohexanone | L-Selectride® | Lower Minor | Higher Major |
Note: The trends are based on the principle that bulkier substituents will more effectively block one face of the carbonyl group, leading to enhanced facial selectivity.
Reaction Mechanisms and Logical Relationships
The choice between the formation of a kinetic or thermodynamic enolate is a critical factor in determining the outcome of reactions involving 2-substituted cyclohexanones.
Caption: Logical workflow for the selective formation of kinetic versus thermodynamic enolates.
Experimental Protocols
The following are representative experimental protocols for key reactions involving 2-alkylcyclohexanones.
Kinetic Enolate Formation and Alkylation
This protocol describes the formation of the kinetic enolate using a strong, sterically hindered base at low temperature, followed by trapping with an alkyl halide.
Caption: Experimental workflow for kinetic enolate formation and alkylation.
Methodology:
-
Apparatus: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a nitrogen inlet, a thermometer, and a dropping funnel.
-
LDA Preparation: In the reaction flask, dissolve diisopropylamine (1.1 equivalents) in anhydrous tetrahydrofuran (B95107) (THF). Cool the solution to -78 °C using a dry ice/acetone bath. Add n-butyllithium (1.05 equivalents) dropwise via syringe, maintaining the temperature below -70 °C. Stir the resulting lithium diisopropylamide (LDA) solution for 30 minutes.
-
Enolate Formation: Dissolve the 2-alkylcyclohexanone (this compound or 2-propylcyclohexanone, 1.0 equivalent) in a small amount of anhydrous THF and add it dropwise to the LDA solution at -78 °C. Stir the mixture for 1 hour to ensure complete formation of the lithium enolate.
-
Alkylation: Add the alkyl halide (e.g., methyl iodide, 1.2 equivalents) dropwise to the enolate solution at -78 °C.
-
Reaction Completion and Workup: Allow the reaction mixture to slowly warm to room temperature and stir overnight. Quench the reaction by the slow addition of a saturated aqueous solution of ammonium (B1175870) chloride. Extract the aqueous layer with diethyl ether (3 x 50 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica (B1680970) gel.
Aldol Condensation under Thermodynamic Control
This protocol describes a base-catalyzed aldol condensation, which generally favors the thermodynamic enolate.
Caption: Experimental workflow for a base-catalyzed aldol condensation.
Methodology:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve the 2-alkylcyclohexanone (1.0 equivalent) and an appropriate aldehyde (e.g., benzaldehyde, 1.0 equivalent) in ethanol.
-
Base Addition: While stirring, add an aqueous solution of sodium hydroxide (B78521) (e.g., 10% w/v) dropwise to the reaction mixture.
-
Reaction: Stir the mixture at room temperature. The progress of the reaction can be monitored by thin-layer chromatography (TLC). Reaction times can vary from a few hours to overnight depending on the substrates.
-
Isolation: Upon completion, cool the reaction mixture in an ice bath to induce precipitation of the aldol product. Collect the solid product by vacuum filtration.
-
Purification: Wash the collected solid with cold ethanol to remove any unreacted starting materials. The product can be further purified by recrystallization from a suitable solvent such as ethanol or an ethanol/water mixture.
Conclusion
The reactivity of this compound and 2-propylcyclohexanone is qualitatively similar but quantitatively distinct, with the differences being primarily governed by the steric demands of the C-2 substituent. The larger propyl group leads to a greater preference for the formation of the less sterically hindered kinetic enolate and can enhance the facial selectivity of nucleophilic additions to the carbonyl group. These subtle differences can be exploited by researchers to control the outcome of chemical reactions and to design synthetic routes that selectively yield desired products. The provided protocols offer a starting point for the experimental investigation of these valuable synthetic intermediates.
The Influence of Ethylating Agents on the Stereoselectivity of Cyclohexanone Alkylation: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The α-alkylation of cyclohexanones is a fundamental carbon-carbon bond-forming reaction in organic synthesis, pivotal in the construction of complex molecular architectures found in numerous natural products and pharmaceuticals. The stereochemical outcome of this reaction is of paramount importance, and the choice of the alkylating agent can significantly influence the diastereoselectivity of the product. This guide provides a comparative analysis of different ethylating agents on the stereoselectivity of cyclohexanone (B45756) alkylation, supported by established mechanistic principles and experimental considerations.
Principles of Stereoselectivity in Cyclohexanone Alkylation
The alkylation of a cyclohexanone enolate is a kinetically controlled process.[1] The stereochemical outcome is primarily governed by the trajectory of the incoming electrophile (the ethylating agent) as it approaches the planar enolate intermediate. Generally, the reaction proceeds through a chair-like transition state, with a preference for axial attack of the electrophile.[1] This preference is attributed to better orbital overlap and minimization of steric interactions during the transition from the sp²-hybridized enolate carbon to the sp³-hybridized carbon of the product.
However, the nature of the ethylating agent, particularly the leaving group, can influence the reaction's stereoselectivity. This influence can be exerted through effects on the enolate geometry (E vs. Z) and the reactivity of the electrophile itself.
Comparison of Ethylating Agents
The selection of an ethylating agent is a critical parameter in controlling the stereoselectivity of cyclohexanone alkylation. The reactivity of the ethylating agent, largely determined by the nature of the leaving group, plays a significant role.
| Ethylating Agent | Leaving Group | Leaving Group Ability | Expected Reactivity | Influence on Stereoselectivity |
| Ethyl Iodide | Iodide (I⁻) | Good | High | As a soft electrophile, it readily participates in C-alkylation. The stereochemical outcome is highly dependent on the enolate geometry and steric hindrance, generally favoring axial attack. |
| Ethyl Bromide | Bromide (Br⁻) | Moderate | Moderate | Similar to ethyl iodide, but slightly less reactive. The fundamental principles of stereoselective attack on the enolate apply, with the potential for subtle differences in selectivity due to the change in the leaving group's size and polarizability. |
| Ethyl Triflate | Triflate (TfO⁻) | Excellent | Very High | The highly reactive nature of ethyl triflate, due to the excellent leaving group ability of the triflate anion, can lead to faster reaction rates. Reagents with better leaving groups, such as triflates, are known to favor the formation of Z-enolates, which in turn can influence the diastereomeric ratio of the final product.[2][3] |
| Diethyl Sulfate | Sulfate (EtSO₄⁻) | Good | High | A potent ethylating agent, often used for its high reactivity and cost-effectiveness. The stereochemical outcome is expected to follow the general principles of axial attack on the cyclohexanone enolate. |
| Ethyl Tosylate | Tosylate (TsO⁻) | Good | Moderate to High | A commonly used ethylating agent with a good leaving group. Its reactivity is generally lower than that of ethyl triflate. The principles of kinetic control and preferential axial attack are expected to dictate the stereochemical outcome. |
Experimental Protocols
A generalized experimental protocol for the ethylation of cyclohexanone is provided below. This protocol can be adapted for a comparative study of different ethylating agents. For a substituted cyclohexanone like 4-tert-butylcyclohexanone, the bulky tert-butyl group locks the conformation, making it an excellent model system to study the facial selectivity of the enolate alkylation.[1]
Materials:
-
Cyclohexanone (or a substituted derivative like 4-tert-butylcyclohexanone)
-
Anhydrous Tetrahydrofuran (THF)
-
Lithium diisopropylamide (LDA) solution in THF/hexanes
-
Ethylating agent (e.g., ethyl iodide, ethyl triflate)
-
Saturated aqueous ammonium (B1175870) chloride solution
-
Diethyl ether
-
Anhydrous magnesium sulfate
-
Standard laboratory glassware for anhydrous reactions
Procedure:
-
Enolate Formation:
-
To a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add anhydrous THF.
-
Cool the flask to -78 °C using a dry ice/acetone bath.
-
Slowly add a solution of LDA (1.1 equivalents) to the stirred THF.
-
Add a solution of cyclohexanone (1.0 equivalent) in anhydrous THF dropwise to the LDA solution.
-
Stir the reaction mixture at -78 °C for 1 hour to ensure complete enolate formation.
-
-
Alkylation:
-
Slowly add the chosen ethylating agent (1.2 equivalents) to the enolate solution at -78 °C.
-
Allow the reaction to stir at -78 °C for 2-4 hours, or until TLC analysis indicates the consumption of the starting material.
-
-
Work-up:
-
Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Allow the mixture to warm to room temperature.
-
Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
-
Analysis:
-
The crude product can be purified by column chromatography on silica (B1680970) gel.
-
The diastereomeric ratio of the product can be determined by Gas Chromatography (GC) or ¹H NMR spectroscopy.
-
Mechanistic Pathways and Stereochemical Rationale
The stereochemical outcome of the ethylation of a cyclohexanone enolate can be rationalized by considering the transition state geometries.
Caption: General workflow for the stereoselective ethylation of cyclohexanone.
The reaction proceeds via two competing pathways: axial and equatorial attack of the ethylating agent on the enolate.
Caption: Energy profile of axial vs. equatorial attack in cyclohexanone alkylation.
The transition state leading to the axial product resembles a stable chair conformation, whereas the transition state for equatorial attack is forced into a higher-energy twist-boat conformation due to steric hindrance. Consequently, the axial attack pathway has a lower activation energy and is the major pathway under kinetic control.
Conclusion
The choice of ethylating agent can subtly but significantly influence the stereoselectivity of cyclohexanone alkylation. While the general preference for axial attack provides a baseline for predicting the major diastereomer, the reactivity of the ethylating agent, dictated by its leaving group, can modulate the stereochemical outcome. Highly reactive agents like ethyl triflate may offer different selectivity profiles compared to less reactive agents like ethyl bromide due to their influence on enolate geometry and transition state energies. A systematic experimental comparison, following the provided protocol, is the most definitive way to ascertain the optimal ethylating agent for a desired stereochemical outcome in a specific synthetic context.
References
Performance Showdown: A Comparative Guide to Chiral Columns for Resolving 2-Ethylcyclohexanone Enantiomers
For researchers, scientists, and drug development professionals engaged in the stereoselective analysis and purification of chiral compounds, the selection of an appropriate chiral stationary phase (CSP) is paramount. This guide provides a comparative overview of the performance of different chiral columns for the resolution of 2-Ethylcyclohexanone enantiomers, a common chiral building block in organic synthesis.
Due to a lack of directly comparable, published studies for this compound, this guide leverages experimental data from the successful enantioseparation of the closely related analogs, 2-methylcyclohexanone (B44802) and 3-methylcyclohexanone. The data presented here is intended to serve as a strong predictive guide for the performance of these columns for this compound. The primary mode of separation for these non-polar, cyclic ketones is gas chromatography (GC) utilizing cyclodextrin-based chiral stationary phases.
Comparative Performance of Chiral GC Columns
The selection of a suitable chiral stationary phase is the most critical factor in achieving successful enantioseparation. Cyclodextrin-based columns have demonstrated effectiveness in resolving the enantiomers of cyclic ketones. The following table summarizes the performance of different cyclodextrin-based GC columns for the separation of methylcyclohexanone enantiomers, offering valuable insights for the separation of this compound.
| Chiral Stationary Phase | Analyte | Separation Factor (α) | Retention Factor (k'1) | Column Temperature (°C) |
| α-DEX 120 | 2-Methylcyclohexanone | 1.014 | 7.8 | 70 |
| 3-Methylcyclohexanone | - | - | 70 | |
| β-DEX 110 | 2-Methylcyclohexanone | 1.014 | 9.7 | 70 |
| 3-Methylcyclohexanone | - | - | 70 | |
| β-DEX 120 | 2-Methylcyclohexanone | 1.020 | 14.7 | 70 |
| 3-Methylcyclohexanone | - | - | 70 | |
| γ-DEX 120 | 2-Methylcyclohexanone | Not Separated | 7.8 | 70 |
| 3-Methylcyclohexanone | - | - | 70 |
Data extrapolated from the analysis of methylcyclohexanone enantiomers.
Experimental Protocols
The successful separation of this compound enantiomers via chiral gas chromatography relies on a precise and well-defined experimental protocol. Below is a typical methodology based on the separation of analogous compounds.
Instrumentation:
-
Gas Chromatograph (GC): Equipped with a Flame Ionization Detector (FID) and a capillary column injection port.
-
Chiral GC Column: As specified in the table above (e.g., β-DEX 120).
-
Carrier Gas: Helium or Hydrogen.
-
Data Acquisition System: Software for chromatogram acquisition and processing.
Chromatographic Conditions:
-
Column: See Table 1 for specific column details. A typical dimension is 30 m x 0.25 mm I.D., 0.25 µm film thickness.
-
Oven Temperature: Isothermal at 70 °C.
-
Injector Temperature: 250 °C.
-
Detector Temperature: 250 °C.
-
Carrier Gas Flow Rate: Typically 1-2 mL/min.
-
Split Ratio: 100:1.
-
Injection Volume: 1 µL.
Sample Preparation:
-
Prepare a stock solution of racemic this compound in a suitable volatile solvent (e.g., dichloromethane (B109758) or hexane) at a concentration of 1 mg/mL.
-
Prepare a working standard solution by diluting the stock solution with the same solvent to a final concentration of 100 µg/mL.
-
Ensure the sample is free of particulate matter by filtering through a 0.45 µm syringe filter if necessary.
Data Analysis:
-
Identify the two peaks corresponding to the enantiomers of this compound.
-
Calculate the retention factor (k') for each enantiomer using the formula: k' = (tR - t0) / t0, where tR is the retention time of the enantiomer and t0 is the void time.
-
Calculate the separation factor (α) using the formula: α = k'2 / k'1, where k'2 and k'1 are the retention factors of the second and first eluting enantiomers, respectively. A value of α > 1 indicates separation.
-
Calculate the resolution (Rs) between the two enantiomeric peaks using the formula: Rs = 2(tR2 - tR1) / (w1 + w2), where tR1 and tR2 are the retention times of the two enantiomers, and w1 and w2 are their respective peak widths at the base. A baseline separation is generally considered to be achieved when Rs ≥ 1.5.
Experimental Workflow
The logical flow of a typical chiral separation experiment is outlined in the diagram below. This workflow provides a systematic approach from sample preparation to data analysis and interpretation.
Caption: Experimental workflow for the chiral GC separation of this compound.
Benchmarking 2-Ethylcyclohexanone Synthesis: A Comparative Guide to Industrial Standards
For Researchers, Scientists, and Drug Development Professionals
The synthesis of 2-ethylcyclohexanone, a key intermediate in the pharmaceutical and fine chemical industries, is achievable through various synthetic routes. The selection of a specific methodology often depends on factors such as yield, purity, cost-effectiveness, and scalability. This guide provides an objective comparison of common synthesis methods for this compound against industrial purity standards, supported by experimental data and detailed protocols.
Industrial Standard for this compound Purity
The generally accepted industrial purity for commercially available this compound is ≥98.5% , as determined by gas chromatography (GC).[1][2][3] This benchmark is critical for ensuring consistency and minimizing side reactions in subsequent manufacturing processes.
Comparative Analysis of Synthesis Methods
The following table summarizes the key performance indicators for three prominent methods for synthesizing this compound.
| Synthesis Method | Starting Materials | Key Reagents/Catalysts | Typical Yield | Reported Purity | Key Advantages | Key Disadvantages |
| Method 1: Free-Radical Addition | Cyclohexanone (B45756), Ethylene (B1197577) | Ammonium (B1175870) persulfate (initiator) | ~75% (calculated from reported data) | 99.0-99.5% | High purity of the final product. | Requires handling of gaseous ethylene and a pressurized reaction vessel. |
| Method 2: Stork Enamine Alkylation | Cyclohexanone, Pyrrolidine (B122466), Ethyl Iodide | Pyrrolidine, p-toluenesulfonic acid (catalyst), Ethyl Iodide | 70-87% (crude yield for similar alkylations) | High (purification by distillation) | Good yields, avoids harsh bases. | Multi-step process (enamine formation, alkylation, hydrolysis). |
| Method 3: Via 2-Ethyl-2-cyclohexen-1-one | Cyclohexanone, Acetaldehyde (B116499) | Base (e.g., NaOH or KOH) for condensation; Catalyst (e.g., Pt, Pd) for hydrogenation | Potentially high (multi-step) | High (after purification) | Can produce a highly pure product. | Two distinct reaction steps are required; overall yield depends on both steps. |
Experimental Protocols
Method 1: Free-Radical Addition
This method involves the direct addition of an ethyl group to cyclohexanone initiated by a radical initiator.
Protocol:
-
Reaction Setup: A high-pressure autoclave is charged with cyclohexanone and a catalytic amount of ammonium persulfate (0.5% by mass of cyclohexanone).
-
Introduction of Ethylene: The autoclave is sealed and pressurized with ethylene gas. A molar ratio of 2:1 (cyclohexanone to ethylene) is established.
-
Reaction Conditions: The reaction mixture is heated to 100°C and stirred for 5 hours.
-
Work-up and Purification: After cooling and venting the excess ethylene, the liquid product is collected. Unreacted cyclohexanone is removed by distillation (boiling point: 155°C). The fraction containing this compound is then collected by distillation at a boiling point of 113-114°C.
Method 2: Stork Enamine Alkylation
This widely used method proceeds through the formation of a nucleophilic enamine intermediate, which is then alkylated.[4][5][6][7][8][9][10][11]
Protocol:
-
Enamine Formation:
-
In a round-bottom flask equipped with a Dean-Stark apparatus, a solution of cyclohexanone (1.0 eq) in a suitable solvent like toluene (B28343) is prepared.
-
A secondary amine, typically pyrrolidine (1.2 eq), and a catalytic amount of p-toluenesulfonic acid are added.
-
The mixture is refluxed until the theoretical amount of water is collected in the Dean-Stark trap, indicating the completion of enamine formation.
-
The solvent is removed under reduced pressure.
-
-
Alkylation:
-
The crude enamine is dissolved in an aprotic solvent such as anhydrous tetrahydrofuran (B95107) (THF).
-
Ethyl iodide (1.2 eq) is added dropwise to the solution at room temperature.
-
The reaction mixture is stirred for several hours until the alkylation is complete (monitored by TLC or GC).
-
-
Hydrolysis and Purification:
-
The reaction mixture is quenched with water to hydrolyze the intermediate iminium salt back to the ketone.
-
The aqueous layer is extracted with a suitable organic solvent (e.g., diethyl ether).
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude this compound is purified by distillation.
-
Method 3: Synthesis via 2-Ethyl-2-cyclohexen-1-one Intermediate
This two-step approach involves an aldol (B89426) condensation to form an α,β-unsaturated ketone, followed by selective hydrogenation of the carbon-carbon double bond.
Protocol:
-
Synthesis of 2-Ethyl-2-cyclohexen-1-one (Aldol Condensation):
-
Cyclohexanone is treated with acetaldehyde in the presence of a base catalyst (e.g., sodium hydroxide (B78521) or potassium hydroxide) in a solvent such as ethanol (B145695) or methanol.[12][13]
-
The reaction mixture is stirred, often at elevated temperatures, to promote the condensation and subsequent dehydration to form 2-ethyl-2-cyclohexen-1-one.
-
The product is then isolated and purified, typically by distillation.
-
-
Catalytic Hydrogenation:
-
The purified 2-ethyl-2-cyclohexen-1-one is dissolved in a suitable solvent (e.g., ethanol, ethyl acetate).
-
A hydrogenation catalyst, such as Platinum on carbon (Pt/C) or Palladium on carbon (Pd/C), is added to the mixture.
-
The reaction is carried out in a hydrogenation apparatus under a hydrogen atmosphere (typically at elevated pressure) until the uptake of hydrogen ceases.[7][14] The selective hydrogenation of the C=C bond in the presence of the C=O group is generally efficient with these catalysts.
-
The catalyst is removed by filtration, and the solvent is evaporated to yield this compound, which can be further purified by distillation.
-
Visualized Workflows
Caption: Workflow for the synthesis of this compound via free-radical addition.
References
- 1. journals.co.za [journals.co.za]
- 2. This compound, 99% 25 g | Buy Online | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]
- 3. B20748.06 [thermofisher.com]
- 4. Describe how the following compounds could be prepared from cyclo... | Study Prep in Pearson+ [pearson.com]
- 5. youtube.com [youtube.com]
- 6. Illustrated Glossary of Organic Chemistry - Stork enamine reaction [chem.ucla.edu]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. youtube.com [youtube.com]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
- 11. STORK ENAMINE SYNTHESIS: ALKYLATION OF ALDEHYDE OR KETONE – My chemistry blog [mychemblog.com]
- 12. isca.me [isca.me]
- 13. Thieme E-Books & E-Journals [thieme-connect.de]
- 14. An exceptionally rapid and selective hydrogenation of 2-cyclohexen-1-one in supercritical carbon dioxide - Chemical Communications (RSC Publishing) [pubs.rsc.org]
A Comparative Guide to the Conformational Analysis of 2-Alkylcyclohexanones using Density Functional Theory
For Researchers, Scientists, and Drug Development Professionals
The conformational preferences of substituted cyclohexanones are a cornerstone of stereochemistry, profoundly influencing the reactivity, physical properties, and biological activity of these molecules. For 2-alkylcyclohexanones, the chair conformation is predominant, with the key question being the relative stability of the conformers where the alkyl group is in an axial versus an equatorial position. This guide provides a comparative overview of the conformational analysis of 2-alkylcyclohexanones, leveraging computational data from Density Functional Theory (DFT) and other ab initio methods to elucidate the subtle interplay of steric and electronic effects that govern these preferences.
Data Presentation: Conformational Energy Comparison
| 2-Alkylcyclohexanone | Alkyl Group | ΔG (ax-eq) (kcal/mol) |
| 2-Methylcyclohexanone | -CH₃ | 1.55 |
| 2-Ethylcyclohexanone | -CH₂CH₃ | 1.48 |
| 2-Isopropylcyclohexanone | -CH(CH₃)₂ | 1.15 |
Data sourced from ab initio MO calculations at the MP2/6-311++G(d,p)//MP2/6-311G(d,p) level.[1]
DFT calculations have also been employed to investigate these systems. For instance, a benchmark study of various density functionals found that for 2-methylcyclohexanone, the equatorial conformer is indeed the more stable conformation.[2] The general trend observed is that as the steric bulk of the alkyl group increases, the energy difference between the axial and equatorial conformers may change due to competing steric interactions and potential stabilizing effects like CH/π(C=O) hydrogen bonds in the axial conformation.[1]
Experimental and Computational Protocols
The determination of conformational energies and geometries of 2-alkylcyclohexanones relies on a synergistic approach of experimental techniques and computational modeling.
Computational Methodology: A Standard DFT Protocol
A typical DFT study for the conformational analysis of 2-alkylcyclohexanones involves the following steps:
-
Geometry Optimization: The initial 3D structures of both the axial and equatorial conformers of the 2-alkylcyclohexanone are built. A geometry optimization is then performed to find the lowest energy conformation for each. A widely used and reliable method is the B3LYP functional combined with a Pople-style basis set such as 6-31G(d) or a larger one like 6-311+G(d,p) for higher accuracy.[3]
-
Frequency Calculations: Following optimization, vibrational frequency calculations are performed at the same level of theory. This step is crucial to confirm that the optimized structures correspond to true energy minima on the potential energy surface (i.e., no imaginary frequencies). The calculated frequencies can also be used to predict infrared (IR) spectra.
-
Thermochemical Analysis: From the frequency calculations, thermochemical data such as zero-point vibrational energy (ZPVE), thermal corrections to enthalpy, and Gibbs free energy are obtained. The relative Gibbs free energies of the conformers (ΔG) are then used to determine their relative populations at a given temperature.
-
Natural Bond Orbital (NBO) Analysis: To gain deeper insight into the electronic factors influencing conformational stability, NBO analysis can be performed. This method can reveal hyperconjugative interactions, such as the anomeric effect, which can play a significant role in the stability of certain conformers.[3]
Mandatory Visualizations
Logical Workflow for DFT Conformational Analysis
The following diagram illustrates the typical workflow for a DFT-based conformational analysis of a 2-alkylcyclohexanone.
Conformational Equilibrium of 2-Alkylcyclohexanone
The following diagram illustrates the equilibrium between the axial and equatorial conformers of a generic 2-alkylcyclohexanone.
Note: The images in the diagram above are placeholders. In a real application, these would be replaced with 2D or 3D representations of the actual conformers.
References
A Comparative Environmental Assessment of 2-Ethylcyclohexanone Production Routes
For Researchers, Scientists, and Drug Development Professionals
The synthesis of 2-ethylcyclohexanone, a key intermediate in the pharmaceutical and fine chemical industries, can be achieved through various routes. The selection of a specific synthetic pathway is often guided by factors such as yield, cost, and scalability. However, with increasing emphasis on sustainable and green chemistry, a thorough evaluation of the environmental impact of these production methods is crucial. This guide provides an objective comparison of two primary synthetic routes to this compound: the traditional enolate alkylation of cyclohexanone (B45756) and the free-radical addition of ethylene (B1197577) to cyclohexanone. A greener alternative to the traditional alkylation using ethanol (B145695) is also discussed. The comparison is based on reaction mechanisms, detailed experimental protocols, and a quantitative assessment of their environmental performance.
Quantitative Data Comparison
The following table summarizes the key metrics for the different synthetic routes to this compound, providing a basis for an environmental impact assessment.
| Parameter | Route 1: Enolate Alkylation | Route 1a: Greener Alkylation | Route 2: Free-Radical Addition |
| Starting Materials | Cyclohexanone, Iodoethane | Cyclohexanone, Ethanol | Cyclohexanone, Ethylene |
| Key Reagents | Strong Base (e.g., LDA), THF | Palladium on Carbon (Pd/C), Base (e.g., NaOH) | Ammonium (B1175870) Persulfate (Initiator) |
| Solvent | Tetrahydrofuran (B95107) (THF) | Water | Solvent-free |
| Reaction Temperature | -78°C to room temperature | High Temperature | 100°C |
| Reaction Time | Several hours | Not specified | 5 hours |
| Pressure | Atmospheric | Not specified | 26 atm |
| Reported Yield | Varies (typically moderate to good) | Not specified for this compound | ~42% (based on initial cyclohexanone) |
| Byproducts/Waste | Iodide salts, Dialkylated products | Water | Unreacted starting materials, radical termination products |
| Environmental Concerns | Use of cryogenic temperatures, hazardous strong bases, and volatile organic solvents. | Use of a precious metal catalyst. | High pressure, use of a strong oxidizer. |
Production Route 1: Enolate Alkylation of Cyclohexanone
This classical approach involves the deprotonation of cyclohexanone at the α-carbon using a strong base to form a nucleophilic enolate, which then undergoes an S(_N)2 reaction with an ethyl halide.
Experimental Protocol (Adapted from similar alkylations)
Materials:
-
Cyclohexanone
-
Lithium diisopropylamide (LDA) solution in THF
-
Iodoethane
-
Anhydrous tetrahydrofuran (THF)
-
Hydrochloric acid (1 M)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
A solution of cyclohexanone in anhydrous THF is added dropwise to a stirred solution of LDA in anhydrous THF at -78°C under an inert atmosphere (e.g., argon).
-
The mixture is stirred at -78°C for 1 hour to ensure complete enolate formation.
-
Iodoethane is then added dropwise to the enolate solution at -78°C.
-
The reaction mixture is allowed to warm to room temperature and stirred for several hours until the reaction is complete (monitored by TLC or GC).
-
The reaction is quenched by the addition of 1 M HCl.
-
The aqueous layer is extracted with diethyl ether.
-
The combined organic layers are washed with saturated aqueous sodium bicarbonate solution and brine, dried over anhydrous magnesium sulfate, and filtered.
-
The solvent is removed under reduced pressure, and the crude product is purified by column chromatography or distillation to yield this compound.
Figure 1: Experimental workflow for the enolate alkylation of cyclohexanone.
Environmental Impact Assessment
The traditional enolate alkylation route presents several environmental challenges. The use of a strong, pyrophoric base like LDA requires stringent safety precautions and handling under anhydrous and inert conditions. The reaction is typically carried out at cryogenic temperatures, which is energy-intensive. Furthermore, the use of volatile and flammable organic solvents like THF contributes to VOC emissions. The workup generates significant aqueous and solid waste, including iodide salts.
A greener alternative involves the use of ethanol as the alkylating agent through a "borrowing hydrogen" strategy, often catalyzed by a heterogeneous catalyst like palladium on carbon.[1] This method has a higher atom economy as water is the only byproduct.[1] However, it often requires high temperatures and the use of a precious metal catalyst.[1]
Production Route 2: Free-Radical Addition to Cyclohexanone
This method involves the free-radical initiated addition of ethylene to cyclohexanone. This approach can be performed in a high-pressure autoclave.
Experimental Protocol[2]
Materials:
-
Cyclohexanone
-
Ethylene gas
-
Ammonium persulfate (AMP)
Procedure:
-
Cyclohexanone (176.0 g) and ammonium persulfate (0.88 g) are charged into a stainless-steel autoclave.
-
The autoclave is sealed and pressurized with ethylene gas to 26 atm.
-
The reaction mixture is heated to 100°C and maintained for 5 hours with stirring.
-
After the reaction, the autoclave is cooled, and the unreacted ethylene pressure is released.
-
The liquid product mixture is collected.
-
The product is purified by fractional distillation. The fraction boiling at 113-114°C is collected as this compound (87.0 g, ~42% yield based on initial cyclohexanone). Unreacted cyclohexanone can be recovered from a lower boiling fraction.
Figure 2: Experimental workflow for the free-radical addition of ethylene to cyclohexanone.
Environmental Impact Assessment
The free-radical addition route offers the significant advantage of being a solvent-free reaction, which greatly reduces VOC emissions and solvent-related waste. The initiator, ammonium persulfate, is a strong oxidizer and requires careful handling, but it is generally considered to have a lower environmental impact than organometallic reagents. The primary environmental and safety concerns are associated with the use of high-pressure ethylene gas and the energy required to maintain the reaction temperature and pressure. The reported yield is moderate, and the purification process allows for the recovery of unreacted starting material, which improves the overall material efficiency.
Other Potential Routes
Another documented route involves a multi-step synthesis from cyclooctanone (B32682) using n-butyllithium and a rhodium catalyst.[2] This pathway is likely to have a significant environmental footprint due to the use of a pyrophoric and hazardous organolithium reagent and a precious metal catalyst. The disposal of waste containing rhodium also presents environmental challenges.
Conclusion and Recommendations
Both the enolate alkylation and the free-radical addition routes present viable pathways for the synthesis of this compound, each with distinct environmental advantages and disadvantages.
-
Enolate Alkylation: This method is versatile but is hampered by the use of hazardous reagents, cryogenic conditions, and organic solvents, leading to a less favorable environmental profile. The greener alternative using ethanol shows promise but requires further optimization to be competitive.
-
Free-Radical Addition: This route is attractive due to its solvent-free nature and the potential for recycling unreacted starting material. The main drawbacks are the need for high-pressure equipment and the handling of a gaseous reactant.
For laboratory-scale synthesis where versatility is key, the enolate alkylation method may be suitable, with a recommendation to explore greener variations. For larger-scale industrial production where minimizing solvent waste is a priority, the free-radical addition route presents a more environmentally conscious and economically viable option, provided the necessary high-pressure infrastructure is available. A comprehensive life cycle assessment would be beneficial for a more definitive comparison of the overall environmental burden of each route.
References
Safety Operating Guide
Navigating the Safe Disposal of 2-Ethylcyclohexanone: A Procedural Guide
For researchers, scientists, and drug development professionals, rigorous adherence to safety protocols is paramount, extending from chemical handling to waste disposal. Improper disposal of chemical reagents like 2-Ethylcyclohexanone can pose significant safety risks and lead to environmental contamination and regulatory non-compliance. This guide provides essential, step-by-step instructions for the proper disposal of this compound, ensuring laboratory safety and environmental responsibility.
Immediate Safety and Hazard Assessment
This compound must be managed as a hazardous waste. Its classification under the Globally Harmonized System (GHS) dictates the necessary precautions for handling and disposal.[1] Based on its properties as a combustible liquid and an irritant, it should never be disposed of down the drain or in regular trash.[2][3]
Personal Protective Equipment (PPE): Before handling this compound for disposal, all personnel must wear the appropriate PPE to prevent exposure.[3]
-
Eye Protection: Chemical safety goggles or a face shield.[4]
-
Hand Protection: Chemical-resistant gloves, such as nitrile rubber.[4]
-
Body Protection: A laboratory coat and additional protective clothing to prevent skin contact.[4]
-
Respiratory Protection: Use only in a well-ventilated area. If vapors or mists are likely to be generated, a NIOSH-approved respirator should be used.
Hazard Classification for this compound The following table summarizes the quantitative hazard data associated with this compound.
| Hazard Classification | GHS Code | Signal Word | Hazard Statement |
| Flammable liquids | H227 | Warning | Combustible liquid[1] |
| Skin corrosion/irritation | H315 | Warning | Causes skin irritation[1] |
| Serious eye damage/eye irritation | H319 | Warning | Causes serious eye irritation[1] |
| Specific target organ toxicity, single exposure | H335 | Warning | May cause respiratory irritation[1] |
Operational and Disposal Plan
The disposal of this compound must follow a strict, documented procedure managed through your institution's Environmental Health and Safety (EHS) department.[5][6]
Step 1: Waste Segregation
Proper segregation is the first and most critical step to prevent dangerous chemical reactions and ensure cost-effective disposal.[2][7]
-
Designate a Waste Stream: this compound is a non-halogenated organic solvent. It must be collected in a waste container specifically designated for this category.[8]
-
Avoid Mixing: Do not mix this compound waste with incompatible materials such as acids, bases, or strong oxidizing agents.[7] Keep it separate from halogenated solvents, aqueous waste, and solid waste.[9]
Step 2: Containerization
The choice and handling of the waste container are crucial for safe storage.
-
Use a Compatible Container: Collect liquid this compound waste in a clean, leak-proof container that is chemically compatible. High-density polyethylene (B3416737) (HDPE) or glass containers are typically appropriate.[3][9]
-
Keep Containers Closed: The waste container must be securely sealed with a tight-fitting lid at all times, except when adding waste.[6][10] This prevents the release of flammable and irritating vapors.
-
Do Not Overfill: Fill containers to no more than 90% of their capacity to allow for vapor expansion.[10]
Step 3: Labeling
Clear and accurate labeling is a regulatory requirement and essential for safety.
-
Apply a Hazardous Waste Label: As soon as you begin collecting waste, affix a hazardous waste label provided by your EHS department to the container.[8]
-
Complete All Information: Fill out the label completely, writing the full chemical name "this compound" and listing all other components and their approximate percentages.[8] Do not use chemical formulas or abbreviations.[8] Include the contact information for the generating laboratory.[8]
Step 4: Accumulation and Storage
Waste must be stored safely in a designated laboratory area pending pickup.
-
Satellite Accumulation Area (SAA): Store the labeled waste container in a designated SAA, which must be at or near the point of waste generation.[5][6][7]
-
Safe Storage Conditions: The SAA should be in a well-ventilated area, away from heat, sparks, or open flames.[4][11] Store containers in secondary containment, such as a spill tray, to contain any potential leaks.[9]
-
Accumulation Limits: Be aware of institutional and regulatory limits for waste accumulation. A maximum of 55 gallons of hazardous waste may be stored in an SAA.[5][6] Once a container is full, it must be removed within three days.[7]
Step 5: Final Disposal
Final disposal must be handled by trained professionals.
-
Arrange for Pickup: Once the waste container is full or your project is complete, contact your institution's EHS department to schedule a waste pickup.[6][8]
-
Professional Disposal: The EHS department will transport the waste to a licensed hazardous waste disposal facility.[5] Common disposal methods for solvents like ketones include incineration at a permitted facility, where they may be used as a secondary fuel source.[12][13]
Spill Management
In the event of a spill, immediate and correct action is necessary to mitigate hazards.
-
Evacuate and Ventilate: Alert personnel in the immediate area and ensure the space is well-ventilated. Remove all sources of ignition.[11]
-
Contain the Spill: Use an inert, non-combustible absorbent material such as vermiculite, dry sand, or earth to contain and absorb the spilled liquid.[3][11]
-
Collect and Dispose: Using non-sparking tools, carefully scoop the absorbed material into a designated, sealable container for hazardous waste.[11] Label the container appropriately and manage it according to the disposal plan outlined above.
Disposal Workflow Visualization
The following diagram illustrates the procedural flow for the safe disposal of this compound.
Caption: Workflow for the proper disposal of this compound waste.
References
- 1. This compound | C8H14O | CID 20474 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. solvent-recyclers.com [solvent-recyclers.com]
- 3. benchchem.com [benchchem.com]
- 4. louisville.edu [louisville.edu]
- 5. odu.edu [odu.edu]
- 6. ehrs.upenn.edu [ehrs.upenn.edu]
- 7. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 8. njit.edu [njit.edu]
- 9. acewaste.com.au [acewaste.com.au]
- 10. ethz.ch [ethz.ch]
- 11. fishersci.com [fishersci.com]
- 12. 2-Methylcyclohexanone | C7H12O | CID 11419 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. Chapter 9 - What Happens To The Hazardous Waste Generated [ehs.cornell.edu]
Essential Safety and Logistics for Handling 2-Ethylcyclohexanone
FOR IMMEDIATE USE BY RESEARCHERS, SCIENTISTS, AND DRUG DEVELOPMENT PROFESSIONALS
This document provides critical safety protocols and logistical guidance for the handling and disposal of 2-Ethylcyclohexanone (CAS No. 4423-94-3). Adherence to these procedures is essential for ensuring laboratory safety and regulatory compliance.
This compound is a combustible liquid that can cause significant skin, eye, and respiratory irritation.[1][2][3] It is also harmful if swallowed or inhaled.[2][3] The following information outlines the necessary personal protective equipment (PPE), operational procedures, and disposal plans to mitigate these risks.
Quantitative Data Summary
For quick reference, the key physical and chemical properties of this compound are summarized in the table below.
| Property | Value | Source |
| Molecular Formula | C₈H₁₄O | [1][4] |
| Molecular Weight | 126.20 g/mol | [1] |
| Appearance | Colorless to light yellow liquid | [2] |
| Boiling Point | 67 °C @ 13 Torr | [2] |
| Flash Point | 85 °C / 185 °F | [5] |
| Density | 0.9224 g/cm³ @ 16 °C | [2] |
| Solubility | Insoluble in water, soluble in alcohol | [2] |
Operational Plan: Step-by-Step Handling Procedures
Strict adherence to the following operational plan is mandatory when working with this compound.
1. Engineering Controls and Preparation:
-
Ventilation: Always handle this compound in a well-ventilated area, preferably within a chemical fume hood.[5][6]
-
Emergency Equipment: Ensure that a safety shower and eyewash station are readily accessible and have been recently tested.[7]
-
Fire Safety: Keep a Class B fire extinguisher (CO₂, dry chemical, or foam) in the immediate vicinity.[5] Prohibit all open flames, sparks, and hot surfaces from the handling area.[3][5][8]
-
Spill Kit: Have a chemical spill kit with an inert absorbent material (e.g., sand, vermiculite) readily available.[8][9]
2. Donning Personal Protective Equipment (PPE):
-
Eye and Face Protection: Wear chemical splash goggles that meet ANSI Z87.1 standards.[10] If there is a significant risk of splashing, a face shield worn over safety glasses is required.[10][11]
-
Hand Protection: Wear chemical-resistant gloves, such as nitrile or neoprene.[10] Inspect gloves for any signs of degradation or contamination before each use and replace them immediately if contact with the chemical occurs.[10]
-
Body Protection: A flame-resistant lab coat should be worn and fully buttoned.[10] Long pants and closed-toe, chemical-resistant shoes are mandatory to cover all skin.[7][10]
-
Respiratory Protection: If engineering controls are insufficient to maintain exposure below permissible limits, or if aerosols are generated, a NIOSH-approved respirator with an appropriate organic vapor cartridge is required.[8]
3. Chemical Handling:
-
Grounding: Ground and bond containers when transferring the liquid to prevent static discharge.[3][8]
-
Dispensing: Use only non-sparking tools for all operations.[8]
-
Hygiene: Avoid breathing vapors or mists.[3][5] Do not eat, drink, or smoke in the handling area.[3][12] Wash hands thoroughly after handling.[3][5]
4. Storage:
-
Container: Keep the container tightly closed when not in use.[3][5][6]
-
Location: Store in a cool, dry, and well-ventilated area away from incompatible materials such as acids, bases, and strong reducing agents.[5][6][8]
Disposal Plan: Step-by-Step Waste Management
Proper disposal of this compound and contaminated materials is crucial to prevent environmental contamination and ensure regulatory compliance.
1. Waste Segregation and Collection:
-
Waste Container: Collect all this compound waste in a dedicated, clearly labeled, and leak-proof container made of a compatible material (e.g., glass or polyethylene).[9]
-
Labeling: The waste container must be labeled as "Hazardous Waste" and include the full chemical name "this compound" and relevant hazard pictograms.[9]
-
Solid Waste: Any contaminated solid materials (e.g., gloves, absorbent pads, filter paper) should be double-bagged and placed in a designated solid hazardous waste container.[9]
2. Spill Management:
-
Small Spills: For minor spills, absorb the liquid with an inert material like sand or vermiculite.[8][9] Do not use combustible materials like paper towels as the primary absorbent.[9]
-
Collection: Carefully sweep or scoop the absorbed material into the designated hazardous waste container.[8][9]
-
Large Spills: In the event of a large spill, evacuate the area and contact your institution's Environmental Health and Safety (EHS) department or emergency response team immediately.
3. Final Disposal:
-
Licensed Disposal: All waste containing this compound must be disposed of through an approved hazardous waste disposal facility.[3][5][9] Do not pour this chemical down the drain.[9]
-
Regulatory Compliance: Chemical waste generators must consult local, regional, and national hazardous waste regulations to ensure complete and accurate classification and disposal.[13]
Visualization of Safe Handling Workflow
The following diagram illustrates the logical workflow for the safe handling of this compound, from preparation to final disposal.
Caption: Workflow for safe handling of this compound.
References
- 1. This compound | C8H14O | CID 20474 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound | 4423-94-3 [amp.chemicalbook.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. This compound | 4423-94-3 [chemicalbook.com]
- 5. fishersci.com [fishersci.com]
- 6. tcichemicals.com [tcichemicals.com]
- 7. Recommended PPE to handle chemicals | Bernardo Ecenarro [bernardoecenarro.com]
- 8. fishersci.com [fishersci.com]
- 9. benchchem.com [benchchem.com]
- 10. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 11. pharmastate.academy [pharmastate.academy]
- 12. synerzine.com [synerzine.com]
- 13. fishersci.com [fishersci.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
